Product packaging for 8-Methoxy-1,2,3,4-tetrahydroquinoline(Cat. No.:CAS No. 53899-17-5)

8-Methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B1588254
CAS No.: 53899-17-5
M. Wt: 163.22 g/mol
InChI Key: ZPRWUIXDTQZKJO-UHFFFAOYSA-N
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Description

8-Methoxy-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B1588254 8-Methoxy-1,2,3,4-tetrahydroquinoline CAS No. 53899-17-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2,4,6,11H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRWUIXDTQZKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409447
Record name 8-methoxy-1,2,3,4-tetrahydroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53899-17-5
Record name 8-methoxy-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxy-1,2,3,4-tetrahydroquinoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous natural products and synthetic pharmaceutical agents.[1] Its rigid, bicyclic framework provides a three-dimensional architecture that is ideal for targeted interactions with a diverse range of biological macromolecules. The specific analogue, this compound, serves as a crucial building block in the synthesis of more complex bioactive molecules, including potential anti-inflammatory, analgesic, and central nervous system (CNS) active agents.[2]

This guide provides an in-depth exploration of the primary and most effective synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each transformation, offering field-proven insights into experimental design, reaction optimization, and product purification. The methodologies presented are selected for their reliability, scalability, and relevance to researchers, scientists, and drug development professionals.

Synthetic Strategy I: Direct Catalytic Hydrogenation of 8-Methoxyquinoline

The most direct and atom-economical approach to synthesizing this compound is through the catalytic hydrogenation of the corresponding aromatic precursor, 8-methoxyquinoline. This method involves the reduction of the pyridine ring within the quinoline system, leaving the benzene ring intact. The choice of catalyst and reaction conditions is critical to achieve high chemoselectivity and avoid over-reduction of the carbocyclic ring.[3]

Mechanistic Rationale

Catalytic hydrogenation occurs on the surface of a heterogeneous catalyst, typically a noble metal such as Ruthenium, Palladium, or Platinum. The reaction proceeds via the following key steps:

  • Adsorption: Both hydrogen gas (H₂) and the 8-methoxyquinoline substrate adsorb onto the catalyst surface.

  • Hydrogen Activation: The H-H bond is weakened or broken, forming reactive metal-hydride species on the surface.

  • Hydrogen Transfer: Stepwise transfer of hydrogen atoms to the adsorbed quinoline occurs, saturating the pyridine ring.

  • Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites.

Ruthenium-based catalysts have shown particular efficacy in the hydrogenation of quinoline derivatives.[4] The conditions can be tuned to favor the reduction of the N-heterocyclic ring over the carbocyclic (benzene) ring.

Visualizing the Hydrogenation Workflow

G cluster_workflow Workflow: Catalytic Hydrogenation A 8-Methoxyquinoline + Catalyst (e.g., Ru/C) + Solvent (e.g., Dioxane) B Pressurize Reactor with H₂ Gas A->B C Heat to Reaction Temperature (e.g., 160°C) B->C D Reaction Monitoring (TLC / GC-MS) C->D E Cool, Depressurize & Filter Catalyst D->E F Solvent Removal & Purification E->F G Final Product: 8-Methoxy-1,2,3,4-THQ F->G

Caption: A typical experimental workflow for the synthesis of 8-Methoxy-1,2,3,4-THQ via catalytic hydrogenation.

Experimental Protocol: Ruthenium-Catalyzed Hydrogenation

This protocol is adapted from general procedures for quinoline hydrogenation.[4]

  • Reactor Setup: To a high-pressure autoclave reactor, add 8-methoxyquinoline (e.g., 5.0 g, 31.4 mmol) and a suitable solvent such as dioxane or ethanol (50 mL).

  • Catalyst Addition: Carefully add the catalyst, for example, 5% Ruthenium on Carbon (Ru/C) (5-7 wt% of the substrate, e.g., 250-350 mg), under a stream of inert gas (Argon or Nitrogen).

  • Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove any air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 7 MPa) and begin stirring. Heat the reactor to the target temperature (e.g., 160°C) and maintain these conditions for 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Dilute the reaction mixture with methanol or dichloromethane and filter it through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.

Data Summary: Hydrogenation Parameters
ParameterValue / ConditionRationale / Notes
Substrate 8-MethoxyquinolineCommercially available starting material.
Catalyst 5% Ru/C or PtO₂Ruthenium often provides good selectivity for the heterocyclic ring.[4] PtO₂ is also effective.[5]
Catalyst Loading 5-7 wt%Higher loading can accelerate the reaction rate.[4]
Solvent Dioxane, Ethanol, MethanolChoice of solvent can influence reaction kinetics and selectivity.
H₂ Pressure 50 p.s.i. to 7 MPaHigher pressure increases hydrogen concentration, driving the reaction.[5]
Temperature 25°C - 160°CHigher temperatures increase reaction rate but may affect selectivity.
Typical Yield >90% (unoptimized)Generally a high-yielding reaction.

Synthetic Strategy II: Skraup-Doebner-von Miller Quinoline Synthesis & Subsequent Reduction

Part A: Synthesis of 8-Methoxyquinoline via Skraup Reaction

The Skraup synthesis involves the reaction of an aniline (in this case, o-anisidine) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene or arsenic pentoxide). The glycerol dehydrates in the strongly acidic medium to form acrolein (in situ), which is the key α,β-unsaturated carbonyl reactant.[7]

Mechanistic Rationale

  • Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form acrolein.

  • Michael Addition: The amine of o-anisidine undergoes a conjugate (Michael) addition to the acrolein.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

  • Dehydration & Oxidation: The cyclized intermediate dehydrates and is then oxidized by the oxidizing agent to form the aromatic 8-methoxyquinoline ring system.[7] The mechanism is complex, with some studies suggesting a fragmentation-recombination pathway.[8]

Visualizing the Skraup-Doebner-von Miller Mechanism

G cluster_mechanism Mechanism: Skraup-Doebner-von Miller Synthesis A o-Anisidine C Michael Adduct A->C + B Acrolein (from Glycerol + H₂SO₄) B->C D Cyclized Intermediate C->D Electrophilic Cyclization (H⁺) E Dehydrated Intermediate D->E - H₂O F 8-Methoxyquinoline (Product) E->F Oxidation

Caption: A simplified mechanism for the formation of 8-methoxyquinoline via the Skraup reaction.

Experimental Protocol: Skraup Synthesis

Caution: The traditional Skraup reaction is notoriously exothermic and can be violent. Modified procedures that involve the slow addition of reactants are strongly recommended for safety.[9][10]

  • Reactor Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add o-anisidine, glycerol, and an oxidizing agent (e.g., nitrobenzene, which can also act as a solvent).

  • Acid Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid portion-wise with vigorous stirring, ensuring the temperature does not rise uncontrollably.

  • Reaction: Once the addition is complete, heat the mixture gently to initiate the reaction. Once the exothermic reaction begins, remove the external heating and control the reaction rate by cooling if necessary. After the initial vigorous phase subsides, heat the mixture to reflux for several hours.

  • Work-up: Cool the reaction mixture and cautiously pour it into a large volume of water. Neutralize the excess acid with a base (e.g., NaOH solution) until the solution is alkaline.

  • Extraction: Perform a steam distillation or solvent extraction (e.g., with toluene or dichloromethane) to isolate the crude 8-methoxyquinoline.

  • Purification: The crude product is then purified, typically by vacuum distillation.

Part B: Reduction of 8-Methoxyquinoline

The 8-methoxyquinoline obtained from Part A is then reduced to the target this compound using the catalytic hydrogenation protocol described in Synthetic Strategy I .

Purification and Characterization

Purification Strategy

Regardless of the synthetic route, the final product requires purification to remove unreacted starting materials, by-products, and catalyst residues.

  • Flash Column Chromatography: This is a highly effective method for purifying the crude product. A silica gel stationary phase is standard, with an eluent system typically composed of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[11]

  • Recrystallization: For obtaining a high-purity crystalline solid, recrystallization from a suitable solvent system can be employed after initial chromatographic purification.

  • Troubleshooting Discoloration: Tetrahydroquinoline derivatives can be susceptible to oxidation, leading to yellow or brown discoloration.[11] Performing purification steps under an inert atmosphere (Nitrogen or Argon) and using activated charcoal during recrystallization can help remove colored impurities.[11]

Spectroscopic Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Molecular Formula: C₁₀H₁₃NO[12]

  • Molecular Weight: 163.22 g/mol [12][13]

  • ¹H NMR (CDCl₃): Expected signals would include aromatic protons, a singlet for the methoxy group (-OCH₃), and aliphatic protons for the saturated portion of the tetrahydroquinoline ring, along with a broad singlet for the amine proton (-NH).

  • ¹³C NMR (CDCl₃): Expected signals include those for the aromatic carbons (with distinct shifts for the methoxy-substituted and other carbons) and the aliphatic carbons of the saturated ring.[14]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass (163.10).

Safety and Handling

Working with the chemicals involved in these syntheses requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Ventilation: All operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[16]

  • Handling Precautions: The compound is classified as harmful if swallowed and may cause skin and eye irritation.[13] Avoid contact with skin and eyes and wash hands thoroughly after handling.[17] The Skraup reaction requires extreme caution due to its high exothermicity.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from light and oxidizing agents.[2]

Conclusion

The synthesis of this compound is readily achievable through several reliable synthetic routes. The choice of method often depends on the availability and cost of starting materials, scalability requirements, and the laboratory equipment at hand.

  • Direct Catalytic Hydrogenation is the preferred method for its high efficiency, simplicity, and excellent atom economy when the 8-methoxyquinoline precursor is available.

  • The Skraup-Doebner-von Miller synthesis followed by reduction offers a robust, classical alternative that builds the target molecule from more fundamental and often less expensive starting materials like o-anisidine.

Successful synthesis relies not only on a well-chosen reaction pathway but also on careful execution, diligent monitoring, and appropriate purification techniques. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to confidently synthesize this valuable heterocyclic intermediate for their scientific endeavors.

References

CAS number 53899-17-5 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Methoxy-1,2,3,4-tetrahydroquinoline (CAS: 53899-17-5)

Introduction

This compound, registered under CAS number 53899-17-5, is a heterocyclic amine that serves as a crucial structural motif and synthetic intermediate in the field of medicinal chemistry.[1][2] Its tetrahydroquinoline core is a privileged scaffold found in numerous biologically active compounds. The strategic placement of a methoxy group on the aromatic ring modifies its electronic properties and provides a handle for further functionalization, making it a versatile building block for drug discovery and development. This guide provides a comprehensive technical overview of its characterization, handling, and application, with a focus on methodologies relevant to researchers and drug development professionals. Its documented use as a reactant in the synthesis of potent enzyme inhibitors, such as those targeting human aldosterone synthase (CYP11B2), underscores its significance in developing novel therapeutics for cardiovascular diseases.[3][4][5]

Physicochemical Properties and Specifications

Proper characterization begins with understanding the fundamental physicochemical properties of a compound. This data is essential for designing synthetic routes, developing analytical methods, and ensuring safe handling and storage.

PropertyValueSource(s)
CAS Number 53899-17-5[1][2]
Molecular Formula C₁₀H₁₃NO[1][2]
Molecular Weight 163.22 g/mol [1][2]
Synonyms 8-methoxy-1,2,3,4-tetrahydro-quinoline, EOS-60440[1][2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]

Synthesis and Purification Workflow

While this compound is commercially available, understanding its synthesis and purification is vital for process development and troubleshooting. A common route involves the reduction of the corresponding 8-methoxyquinoline. Purification is critical to remove unreacted starting materials and byproducts, with flash column chromatography being the standard method.[3]

Illustrative Purification Protocol: Flash Column Chromatography

The choice of a proper solvent system is paramount for achieving high purity. A gradient elution is often employed to effectively separate the target compound from impurities with different polarities.

  • Column Preparation: A silica gel column (e.g., 230-400 mesh) is packed using a slurry method with a non-polar solvent like hexane to ensure a homogenous stationary phase.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the initial mobile phase and adsorbed onto a small amount of silica gel. The dried silica plug is then carefully added to the top of the column. This dry-loading technique prevents band broadening and improves resolution.

  • Elution: The separation is performed using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The rationale for a gradient system is to first elute non-polar impurities with the low-polarity mobile phase, followed by the elution of the moderately polar product as the solvent strength increases.

  • Fraction Collection: Fractions are collected throughout the elution process and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in minimal DCM Adsorb onto Silica Gel crude->dissolve load Dry Load Sample onto Column dissolve->load pack Pack Silica Column with Hexane pack->load elute Elute with Hexane/ Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evap Solvent Evaporation pool->evap pure Pure Compound evap->pure

Caption: Workflow for Flash Chromatography Purification.

Structural Characterization: A Multi-Technique Approach

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. Each method provides unique and complementary information.

G cluster_spectroscopy Spectroscopic Analysis cluster_results Data Interpretation start Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (LC/MS) start->ms ir Infrared (IR) Spectroscopy start->ir struct Structural Connectivity & Protonic Environment nmr->struct mw Molecular Weight Confirmation ms->mw fg Functional Group Identification ir->fg end Verified Structure & Purity struct->end mw->end fg->end

Caption: Integrated workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms.

Protocol for NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the tube and invert several times to ensure a homogeneous solution before placing it in the spectrometer.

Expected Spectral Features:

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons, the -OCH₃ group (a singlet around 3.8 ppm), the N-H proton (a broad singlet), and the aliphatic protons of the tetrahydroquinoline ring (triplets and multiplets in the 1.9-3.4 ppm range).

  • ¹³C NMR: The spectrum should display 10 distinct carbon signals, corresponding to the 10 carbon atoms in the molecule, confirming the absence of molecular symmetry.[2]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition. Liquid Chromatography-Mass Spectrometry (LC/MS) is commonly used for this purpose.[3][4]

Protocol for LC/MS Analysis:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Inject the sample into the LC/MS system. A common method uses a C18 reverse-phase column with a water/acetonitrile mobile phase.

  • Analyze the resulting mass spectrum in positive ion mode. The expected molecular ion peak would correspond to [M+H]⁺ at an m/z of approximately 164.22.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Protocol for IR Analysis (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil and collect the spectrum.

Expected Characteristic Absorption Bands:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Secondary AmineN-H Stretch3200 - 3600 (medium, somewhat broad)
Alkyl C-HC-H Stretch2850 - 3000 (strong)
Aromatic C-HC-H Stretch3000 - 3100 (weak-medium)
Aryl EtherC-O Stretch1200 - 1275 (strong)
Aromatic RingC=C Stretch1475 - 1600 (weak-medium)

Applications in Medicinal Chemistry

The utility of this compound is prominently featured in patents for the synthesis of inhibitors of human aldosterone synthase (CYP11B2).[3][4][5] In these synthetic schemes, the secondary amine of the tetrahydroquinoline core serves as a nucleophile to react with various electrophilic partners, building out a more complex molecular architecture designed to fit into the enzyme's active site.

G start 8-Methoxy-1,2,3,4- tetrahydroquinoline (Nucleophile) process Nucleophilic Substitution or Acylation Reaction (Base, Solvent) start->process reactant Electrophilic Partner (e.g., ω-Cl-alkyl-ZCl) reactant->process intermediate Functionalized Tetrahydroquinoline Intermediate process->intermediate steps Further Synthetic Steps (e.g., Cyclization, Cross-Coupling) intermediate->steps final Final Product (e.g., CYP11B2 Inhibitor) steps->final

Caption: Role as a key intermediate in multi-step synthesis.

This application highlights the compound's value to drug development professionals, providing a readily available and versatile scaffold for building libraries of potential therapeutic agents.

Safety and Handling

Adherence to safety protocols is mandatory when handling any chemical reagent. This compound possesses several hazards that require appropriate precautions.[1][6]

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity, OralH302: Harmful if swallowedDo not eat, drink or smoke when using this product. Wash hands thoroughly after handling.
Skin IrritationH315: Causes skin irritationWear protective gloves. Wash contaminated skin thoroughly after handling.
Eye IrritationH319: Causes serious eye irritationWear eye protection/face protection.
Respiratory IrritationH335: May cause respiratory irritationAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

First Aid:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Always consult the full Safety Data Sheet (SDS) before use.[6][7]

Conclusion

This compound (CAS 53899-17-5) is more than just a chemical entry in a catalog; it is a validated and valuable tool for chemical innovation. Its well-defined physicochemical properties, established characterization protocols, and proven utility as a synthetic building block make it an important asset for researchers in medicinal chemistry and drug development. A thorough understanding of its analytical characterization, from NMR to MS, ensures the integrity of the starting material, which is the foundation of reproducible and successful multi-step synthesis campaigns aimed at discovering the next generation of therapeutics.

References

An In-depth Technical Guide to 8-Methoxy-1,2,3,4-tetrahydroquinoline: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Methoxy-1,2,3,4-tetrahydroquinoline stands as a pivotal heterocyclic scaffold in the landscape of medicinal chemistry and drug development. Its unique structural and electronic properties make it a versatile building block for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, spectroscopic characterization, and its significant applications in the development of novel therapeutics, particularly in the realm of central nervous system disorders and pain management.

Chemical Identity and Structure

The foundational step in understanding the utility of any chemical entity is to establish its precise chemical identity.

IUPAC Name: this compound[1]

Chemical Formula: C₁₀H₁₃NO[1][2]

Molecular Weight: 163.22 g/mol [1][2]

CAS Number: 53899-17-5[1][2]

The structure of this compound is characterized by a fused bicyclic system comprising a benzene ring and a piperidine ring. The methoxy group at the 8-position significantly influences the electron density of the aromatic ring, which in turn impacts its reactivity and biological interactions.

Structure of this compound

A 2D representation of the this compound molecule.

Synthesis and Spectroscopic Characterization

A common and effective method for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursor.

General Synthesis Workflow

Synthesis_Workflow Start 8-Methoxyquinoline Step1 Catalytic Hydrogenation ([Ru(p-cymene)Cl2]2/I2 or other suitable catalyst) Start->Step1 Product This compound Step1->Product

A generalized workflow for the synthesis of this compound.

Experimental Protocol: A Plausible Approach

Based on the synthesis of related compounds, a likely experimental protocol would involve the following steps:

  • Reaction Setup: The precursor, 8-methoxyquinoline, would be dissolved in a suitable solvent, such as methanol or ethanol, in a high-pressure reaction vessel.

  • Catalyst Addition: A hydrogenation catalyst, for instance, a ruthenium-based catalyst like [Ru(p-cymene)Cl₂]₂/I₂ or a more conventional catalyst like palladium on carbon (Pd/C), would be added to the solution.

  • Hydrogenation: The vessel would be purged and then pressurized with hydrogen gas. The reaction mixture would be stirred at a specific temperature and pressure for a sufficient duration to ensure complete reduction of the quinoline ring.

  • Work-up and Purification: Upon completion, the catalyst would be removed by filtration. The solvent would be evaporated under reduced pressure, and the resulting crude product would be purified using techniques such as column chromatography to yield pure this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While the raw spectra are not provided in the search results, the existence of this data is confirmed in databases such as PubChem.[1]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet), and the protons of the saturated piperidine ring (multiplets).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 10 carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the piperidine ring, and the methoxy carbon. A reference to the ¹³C NMR spectrum can be found on PubChem.[1]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (163.22 g/mol ). Fragmentation patterns can provide further structural information. GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and the C-O bond of the methoxy group. A vapor phase IR spectrum is noted in PubChem's spectral information.[1]

Applications in Drug Development and Medicinal Chemistry

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes this compound a valuable starting material for the synthesis of novel drug candidates.

A Versatile Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of a variety of bioactive compounds.[3] Its structure allows for chemical modifications at several positions, including the nitrogen atom of the piperidine ring and the aromatic ring, enabling the creation of a library of derivatives with diverse pharmacological profiles. These derivatives have shown potential as anti-inflammatory and analgesic agents, as well as therapeutics for central nervous system disorders like anxiety and depression.[3]

Role in the Development of Opioid Receptor Ligands

A significant application of the this compound scaffold is in the development of novel opioid receptor ligands for the treatment of pain. Research has shown that substitutions at the C-8 position of the tetrahydroquinoline ring can modulate the binding affinity for mu (µ) and delta (δ) opioid receptors.[4]

Specifically, a series of C-8 substituted tetrahydroquinoline-based peptidomimetics have been synthesized and evaluated.[4] These studies revealed that the introduction of a carbonyl moiety at the C-8 position can lead to compounds with a desirable mu-opioid receptor (MOR) agonist and delta-opioid receptor (DOR) antagonist profile.[4] This "balanced" activity is a promising strategy for developing safer analgesics with reduced tolerance and dependence liabilities.[4]

Drug Development Logic

Drug_Development Core This compound Scaffold Modification Substitution at C-8 position Core->Modification Derivative Novel Tetrahydroquinoline Derivatives Modification->Derivative Target Mu (µ) and Delta (δ) Opioid Receptors Derivative->Target Binds to Profile Balanced MOR Agonist/ DOR Antagonist Profile Target->Profile Leads to Outcome Safer Analgesics with Reduced Tolerance and Dependence Profile->Outcome

The logical progression from the core scaffold to a desired therapeutic outcome.

Safety and Handling

For researchers and scientists, proper handling of chemical compounds is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation (Skin corrosion/irritation)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, and appropriate storage conditions, such as room temperature in a dry, sealed container, should be maintained.[3]

Conclusion

This compound is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined structure, accessible synthesis, and, most importantly, its role as a versatile scaffold for the creation of novel therapeutics underscore its importance. The ability to fine-tune the pharmacological properties of its derivatives, as demonstrated in the development of balanced opioid receptor ligands, highlights the potential of this molecule in addressing unmet medical needs. As research continues, the utility of this compound as a key building block in the synthesis of next-generation pharmaceuticals is expected to expand.

References

The Pharmacological Potential of 8-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group at the 8-position (8-methoxy-THQ) has emerged as a critical modification, bestowing upon these derivatives a diverse and potent pharmacological profile. This in-depth technical guide provides a comprehensive analysis of the biological activities of 8-methoxy-1,2,3,4-tetrahydroquinoline derivatives, with a particular focus on their anticancer, antimicrobial, and neuroprotective potential. We will delve into the mechanistic underpinnings of their actions, present detailed experimental protocols for their evaluation, and offer insights into their structure-activity relationships to guide future drug development endeavors.

Introduction: The this compound Scaffold - A Promising Pharmacophore

The tetrahydroquinoline ring system, a fused bicyclic heterocycle, is a common motif in a wide array of natural products and synthetic pharmaceuticals.[1] Its inherent structural features, including a basic nitrogen atom and a partially saturated pyridine ring, provide a versatile platform for chemical modification and interaction with various biological targets. The strategic placement of substituents on this scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties.

The 8-methoxy substitution, in particular, has garnered significant attention. This electron-donating group can alter the electron density of the aromatic ring, influencing binding affinities and metabolic stability. Furthermore, its steric bulk and potential for hydrogen bonding can dictate the orientation of the molecule within a target's active site, leading to specific and potent biological effects. This guide will explore the multifaceted biological activities of this promising class of compounds.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through their ability to interfere with critical cellular processes such as proliferation, survival, and cell cycle progression.

Mechanism of Action: Inhibition of Tubulin Polymerization and PI3K/AKT/mTOR Signaling

A significant body of research points to the disruption of microtubule dynamics as a key mechanism of action for anticancer tetrahydroquinoline derivatives. While specific studies on 8-methoxy-THQ derivatives are emerging, compelling evidence from structurally related N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives shows potent inhibition of tubulin polymerization by binding to the colchicine site.[2] This interference with microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2]

Furthermore, a study on an 8-methoxy-indolo-quinoline derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), revealed its ability to inhibit the proliferation of colorectal cancer cells by targeting the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by MMNC leads to decreased mitochondrial membrane potential and induction of apoptosis.[3]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these derivatives is underscored by their potent in vitro cytotoxicity against various cancer cell lines.

Compound/Derivative ClassCell LineIC50/GI50 (µM)Reference
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT116 (Colon Cancer)0.33[3]
N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines (e.g., compound 6d)A549, KB, KBvin, DU1450.0015 - 0.0017[2]
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamateHCT-116Not specified, active at micromolar concentrations[4]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing the in vitro cytotoxic activity of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Visualization

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation 8-Methoxy-THQ Derivative 8-Methoxy-THQ Derivative 8-Methoxy-THQ Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by an 8-methoxy-THQ derivative.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 8-Methoxyquinoline derivatives have shown promise in this area, exhibiting activity against a range of bacteria.

Spectrum of Activity

Studies on 8-methoxy-4-methyl-quinoline derivatives have demonstrated their antibacterial efficacy. Notably, certain azetidinyl and thiazolidinonyl derivatives of this scaffold exhibited potent activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with some compounds showing minimum inhibitory concentrations (MICs) comparable to the standard drug ampicillin.[4]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassBacterial StrainMIC (µg/mL)Reference
8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinolinesS. aureus3.125[4]
B. subtilis6.25[4]
E. coli6.25[4]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Neuroprotective Effects: A Potential Avenue for Treating Neurodegenerative Disorders

While direct evidence for the neuroprotective effects of this compound derivatives is still emerging, the broader class of tetrahydroisoquinolines, which are structurally similar, has been investigated for its potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[5][6]

Potential Mechanisms of Neuroprotection

The neuroprotective potential of these compounds may stem from several mechanisms, including:

  • Modulation of Amyloid Precursor Protein (APP) Processing: Some tetrahydroisoquinoline derivatives have been shown to regulate the proteolytic processing of APP, potentially reducing the production of amyloid-beta peptides, a hallmark of Alzheimer's disease.[7]

  • Antioxidant Activity: The tetrahydroquinoline scaffold can possess antioxidant properties, which could help mitigate the oxidative stress implicated in the pathogenesis of many neurodegenerative disorders.

  • Dopamine Receptor Modulation: Certain tetrahydroquinoline derivatives have shown affinity for dopamine receptors, suggesting a potential role in modulating dopaminergic signaling, which is dysregulated in Parkinson's disease.[8]

Further research is needed to specifically elucidate the neuroprotective mechanisms of this compound derivatives.

Synthesis and Characterization: A General Approach

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A common strategy involves the construction of the quinoline core followed by reduction of the pyridine ring.

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., 2-amino-3-methoxybenzaldehyde) Cyclization Cyclization Reaction (e.g., Friedländer annulation) Start->Cyclization Quinoline 8-Methoxyquinoline Derivative Cyclization->Quinoline Reduction Reduction of Pyridine Ring (e.g., Catalytic Hydrogenation) Quinoline->Reduction THQ This compound Reduction->THQ Functionalization Further Functionalization THQ->Functionalization Final Target Derivatives Functionalization->Final

Caption: A generalized synthetic workflow for this compound derivatives.

Characterization Techniques

The synthesized compounds are typically characterized using a suite of analytical techniques to confirm their structure and purity, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

  • Elemental Analysis: To determine the elemental composition of the compound.

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. The existing data, particularly in the realm of anticancer activity, provides a strong foundation for further investigation. Future research should focus on:

  • Expanding the Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents at various positions of the 8-methoxy-THQ core is crucial to optimize potency and selectivity for different biological targets.

  • Elucidating Mechanisms of Action: In-depth studies are required to unravel the precise molecular mechanisms underlying the observed biological activities, particularly for neuroprotective and antimicrobial effects.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

  • Exploring New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its therapeutic potential may extend beyond the areas covered in this guide.

References

An In-depth Technical Guide to the Spectral Analysis of 8-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectral data for 8-methoxy-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical and materials science research.[1] Intended for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical insights.

Introduction

This compound, with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol , is a heterocyclic compound of significant interest.[2][3] Its tetrahydroquinoline core is a prevalent scaffold in a wide array of biologically active molecules. Understanding its structural and electronic properties through spectroscopic techniques is paramount for its effective utilization in synthesis and drug design. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectral data to provide a thorough characterization of this molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used for this compound.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following data were obtained for this compound in deuterated chloroform (CDCl₃).[4]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.63–6.61m2HAr-H (C5-H, C7-H)
6.57td1HAr-H (C6-H)
4.23brs1HN-H
3.83s3HOCH₃
3.34t2HC2-H₂
2.78t2HC4-H₂
1.96quint2HC3-H₂

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (6.5-6.7 ppm): The signals in this region correspond to the three protons on the aromatic ring. The multiplet at δ 6.63–6.61 ppm arises from the protons at the C5 and C7 positions, while the triplet of doublets at δ 6.57 ppm corresponds to the C6 proton.

  • Amine Proton (4.23 ppm): The broad singlet at δ 4.23 ppm is characteristic of the N-H proton. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Methoxy Group (3.83 ppm): The sharp singlet at δ 3.83 ppm, integrating to three protons, is unequivocally assigned to the methyl protons of the methoxy group.

  • Aliphatic Region (1.9-3.4 ppm): The aliphatic protons of the tetrahydroquinoline ring give rise to three distinct signals. The triplet at δ 3.34 ppm corresponds to the two protons at the C2 position, adjacent to the nitrogen atom. The triplet at δ 2.78 ppm is assigned to the two protons at the C4 position, which are benzylic. The quintet at δ 1.96 ppm arises from the two protons at the C3 position. The coupling patterns (triplets and a quintet) are consistent with a -CH₂-CH₂-CH₂- spin system in the saturated portion of the ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
146.4C8
134.6C8a
121.8C4a
121.5C6
115.8C5
107.5C7
55.5OCH₃
41.6C2
26.8C4
22.2C3

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Region (107-147 ppm): Six signals are observed in the aromatic region, corresponding to the six carbons of the benzene ring. The carbon attached to the oxygen (C8) is the most downfield at δ 146.4 ppm. The other quaternary carbons, C8a and C4a, appear at δ 134.6 and 121.8 ppm, respectively. The protonated aromatic carbons (C5, C6, and C7) resonate at δ 115.8, 121.5, and 107.5 ppm.

  • Methoxy Carbon (55.5 ppm): The signal at δ 55.5 ppm is characteristic of a methoxy group carbon.

  • Aliphatic Region (22-42 ppm): The three aliphatic carbons of the tetrahydroquinoline ring appear in the upfield region. The C2 carbon, bonded to the nitrogen, is observed at δ 41.6 ppm. The benzylic C4 carbon resonates at δ 26.8 ppm, and the C3 carbon appears at δ 22.2 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3418Strong, BroadN-H Stretch
2947, 2833MediumC-H Stretch (Aliphatic)
1612, 1587MediumC=C Stretch (Aromatic)
1331MediumC-N Stretch
1248, 1105StrongC-O Stretch (Aryl Ether)

Interpretation of the IR Spectrum:

  • N-H Stretch: The strong, broad absorption band at 3418 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.[4] The broadening is a result of hydrogen bonding.

  • C-H Stretches: The bands at 2947 and 2833 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the aliphatic portion of the molecule and the methoxy group.[4]

  • Aromatic C=C Stretches: The absorptions at 1612 and 1587 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-N Stretch: The band at 1331 cm⁻¹ can be attributed to the C-N stretching vibration of the amine.

  • C-O Stretch: The strong absorptions at 1248 and 1105 cm⁻¹ are indicative of the asymmetric and symmetric C-O stretching vibrations of the aryl ether functionality of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

m/zRelative IntensityProposed Fragment
163High[M]⁺ (Molecular Ion)
148High[M - CH₃]⁺
131Medium[M - CH₃ - NH₃]⁺ or [M - OCH₃]⁺

Interpretation of the Mass Spectrum:

The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ at m/z = 163, corresponding to its molecular weight.[2] The fragmentation pattern can be rationalized as follows:

G M [M]⁺ m/z = 163 M_minus_CH3 [M - CH₃]⁺ m/z = 148 M->M_minus_CH3 - •CH₃ M_minus_C2H4 [M - C₂H₄]⁺ m/z = 135 M->M_minus_C2H4 Retro-Diels-Alder M_minus_OCH3 [M - OCH₃]⁺ m/z = 132

Caption: Plausible fragmentation pathway for this compound.

  • Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, leading to the formation of a stable radical cation. This would result in a fragment ion at m/z = 148 ([M - 15]⁺).[2]

  • Further Fragmentation: The fragment at m/z = 131 could arise from the loss of ammonia (NH₃) from the m/z 148 fragment or the loss of a methoxy radical (•OCH₃) from the molecular ion.

  • Retro-Diels-Alder Reaction: Tetrahydroquinolines can also undergo a characteristic retro-Diels-Alder fragmentation, leading to the loss of ethene (C₂H₄). This would produce a fragment at m/z = 135.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectral data, standardized experimental protocols are essential.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy

Sample Preparation:

  • Liquid Film (for oils): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • KBr Pellet (for solids): Grind a small amount of the solid sample with anhydrous KBr powder and press into a thin, transparent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry

Sample Introduction and Ionization:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the solution into a GC equipped with a suitable capillary column (e.g., DB-5ms).

    • The eluent from the GC is directly introduced into the mass spectrometer.

    • Ionization method: Electron Ionization (EI) at 70 eV.

Instrumentation and Data Acquisition:

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

  • Mass Range: m/z 40-400.

Conclusion

This technical guide has provided a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The comprehensive interpretation of these spectra, coupled with established experimental protocols, offers a robust framework for the identification and characterization of this important heterocyclic compound. The data presented herein serves as a valuable reference for scientists engaged in synthetic chemistry, medicinal chemistry, and materials science, facilitating the confident application of this versatile molecule in their research endeavors.

References

Navigating the Solubility Landscape of 8-Methoxy-1,2,3,4-tetrahydroquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and preclinical assessment. This in-depth technical guide focuses on 8-Methoxy-1,2,3,4-tetrahydroquinoline, a key intermediate in the synthesis of various bioactive molecules. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this guide provides a robust framework for predicting, experimentally determining, and understanding its solubility profile. We will delve into the theoretical principles governing solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of this critical physicochemical parameter.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a promising lead compound to a viable therapeutic is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, solubility plays a pivotal role in the selection of lead compounds during the early stages of drug development. Poor solubility can lead to low bioavailability, hindering a drug's therapeutic efficacy. Therefore, a thorough characterization of a compound's solubility in various solvents is essential for formulation development, ensuring the reliability of biological assays, and ultimately, the success of a drug discovery program. This compound and its derivatives are integral to the synthesis of compounds targeting the central nervous system and other therapeutic areas, making a deep understanding of their solubility paramount.[1]

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its properties, including solubility.[2] this compound is a heterocyclic aromatic organic compound.[3]

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[3]
Molecular Weight 163.22 g/mol [3]
IUPAC Name This compound[3]
CAS Number 53899-17-5[3]

The structure of this compound, featuring a polar secondary amine and a methoxy group attached to a largely non-polar tetrahydroquinoline core, suggests a nuanced solubility profile. The presence of both hydrogen bond donors (the N-H group) and acceptors (the nitrogen and oxygen atoms) indicates potential for interaction with protic and polar aprotic solvents.

Theoretical Principles and Solubility Prediction

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.

Based on its molecular structure, we can make the following predictions about the solubility of this compound:

  • High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone are expected to be effective at dissolving this compound. These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the amine group.

  • Good Solubility in Alcohols: Polar protic solvents such as methanol and ethanol should also be good solvents due to their ability to form hydrogen bonds with the solute.

  • Moderate to Low Solubility in Non-Polar Solvents: In non-polar solvents like hexane or toluene, solubility is likely to be limited. While the tetrahydroquinoline ring system has non-polar character, the polar functional groups will hinder dissolution.

  • pH-Dependent Aqueous Solubility: Due to the basic nature of the secondary amine, the aqueous solubility of this compound is expected to be pH-dependent. In acidic solutions, the amine will be protonated, forming a more polar and water-soluble salt.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination remains the gold standard for accurately assessing a compound's solubility. The conventional shake-flask method is a widely used and reliable technique for determining thermodynamic (equilibrium) solubility.[1]

Experimental Workflow: Shake-Flask Method

Caption: A simplified workflow for the shake-flask solubility determination method.

Detailed Protocol for the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, DMSO, acetone)

  • Vials with screw caps

  • Shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Analytical balance

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The exact amount of solid is not critical, as long as undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the solution is saturated and in equilibrium with the solid phase.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a sample of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.

  • Dilution: Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Concentration Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection.

  • Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Data Interpretation and Reporting

The solubility of this compound should be reported in standard units, such as grams per liter (g/L) or moles per liter (mol/L). It is crucial to specify the solvent and the temperature at which the measurement was performed. For a comprehensive profile, it is recommended to determine the solubility in a range of solvents with varying polarities.

Safety and Handling of this compound

According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

References

discovery and history of tetrahydroquinoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Tetrahydroquinoline Compounds

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmacologically active molecules.[1] This guide provides a comprehensive exploration of the THQ core, tracing its origins from the initial discovery of its aromatic precursor, quinoline, through the evolution of synthetic methodologies. We will delve into the classical syntheses that first defined the landscape, the pivotal development of hydrogenation techniques, and the modern advancements in domino reactions and asymmetric catalysis that enable precise control over molecular architecture. By examining the causality behind key experimental choices and providing detailed protocols, this document serves as an in-depth resource for researchers, scientists, and drug development professionals seeking to understand and leverage the rich history and synthetic versatility of tetrahydroquinoline compounds.

Part 1: The Genesis of a Scaffold: From Quinoline Syntheses to Catalytic Reduction

The story of tetrahydroquinoline is intrinsically linked to its aromatic parent, quinoline. The late 19th century was a fertile period for heterocyclic chemistry, with many of the foundational methods for quinoline synthesis being established, driven by interests in coal tar derivatives, dye manufacturing, and the study of natural alkaloids.[2] These early methods, while often harsh, were instrumental in providing the chemical precursors for the first tetrahydroquinolines.

Foundational Quinoline Syntheses

Several named reactions from this era remain cornerstones of quinoline chemistry. Understanding them is key to appreciating the subsequent development of THQ synthesis.

  • The Skraup Synthesis (1880): In its archetypal form, this reaction involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene to produce quinoline.[3][4] The reaction begins with the acid-catalyzed dehydration of glycerol to acrolein, which then undergoes a conjugate addition with aniline.[4][5] Subsequent cyclization and oxidation yield the quinoline ring. While robust, the reaction is notoriously exothermic and often violent, necessitating careful control.[3]

  • The Doebner-von Miller Reaction (1881): A more versatile modification, this reaction condenses anilines with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.[6][7] This approach allows for the synthesis of a wider variety of substituted quinolines and is considered a significant improvement on the original Skraup synthesis.[8][9]

  • The Friedländer Synthesis (1882): This method provides a convergent route to quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11][12] Its primary advantage is the unambiguous placement of substituents, as the connectivity is clearly defined by the starting materials.[2][13]

  • The Combes Synthesis (1888): Specifically used for preparing 2,4-disubstituted quinolines, this reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[14][15] The mechanism proceeds through the formation of an enamine intermediate, which then undergoes cyclodehydration.[16][17]

G cluster_0 Classical Quinoline Syntheses Aniline Aniline / Substituted Aniline Reaction Acid-Catalyzed Condensation & Cyclization Aniline->Reaction Carbonyl Carbonyl Source (Glycerol, α,β-Unsaturated Carbonyl, β-Diketone, etc.) Carbonyl->Reaction Quinoline Substituted Quinoline Reaction->Quinoline Skraup Skraup (1880) Doebner Doebner-von Miller (1881) Friedlander Friedländer (1882) Combes Combes (1888)

Caption: General schematic of classical 19th-century quinoline syntheses.

The Advent of Tetrahydroquinolines: Catalytic Hydrogenation

The most direct and historically significant route to the 1,2,3,4-tetrahydroquinoline scaffold is the catalytic hydrogenation of the corresponding quinoline.[18] This process involves the reduction of the pyridine portion of the bicyclic system, a transformation that presents a key challenge: chemoselectivity. The goal is to saturate the N-heterocyclic ring without over-reducing the benzene ring or affecting other sensitive functional groups on the molecule.[19][20]

This protocol describes a standard laboratory procedure for the synthesis of 1,2,3,4-tetrahydroquinoline.

  • Reactor Setup: A 100 mL Parr hydrogenation vessel is charged with quinoline (5.0 g, 38.7 mmol) and ethanol (40 mL).

  • Catalyst Addition: Palladium on carbon (10% w/w, 0.20 g) is carefully added to the solution under a nitrogen atmosphere to prevent premature reaction with atmospheric oxygen.

  • Hydrogenation: The vessel is sealed, purged three times with nitrogen gas, and then three times with hydrogen gas. The pressure is then set to 50 psi of hydrogen.

  • Reaction: The mixture is stirred vigorously at room temperature (25 °C) for 12 hours. Reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Upon completion, the vessel is carefully vented and purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite pad is washed with additional ethanol (2 x 10 mL).

  • Isolation: The combined filtrate is concentrated under reduced pressure to remove the ethanol. The resulting crude oil is purified by vacuum distillation to yield 1,2,3,4-tetrahydroquinoline as a colorless oil.

Causality Behind Choices:

  • Catalyst: Palladium on carbon (Pd/C) is chosen for its high activity and selectivity in reducing the less aromatic pyridine ring over the benzene ring under mild conditions.

  • Solvent: Ethanol is a common choice as it readily dissolves the quinoline and does not interfere with the catalytic process.

  • Pressure: A moderate pressure of 50 psi is sufficient to ensure an adequate supply of hydrogen for the reaction without requiring specialized high-pressure equipment.

Caption: Experimental workflow for the catalytic hydrogenation of quinoline.

Catalyst SystemTypical ConditionsSelectivity Notes
Pd/C H₂ (1-5 atm), RT-50 °C, Ethanol/MeOHExcellent for pyridine ring reduction. Can cause dehalogenation.
PtO₂ (Adams' catalyst) H₂ (1-3 atm), RT, Acetic AcidHighly active; may lead to over-reduction of the benzene ring.
Raney Nickel H₂ (50-100 atm), 100-150 °CRequires harsher conditions; cost-effective for large scale.
Cobalt-based H₂ (30-50 bar), 70-150 °C, H₂OA modern, base-metal alternative to precious metals.[21]
Transfer Hydrogenation HCOOH, H₃N·BH₃, AlcoholsAvoids use of H₂ gas; selectivity depends on catalyst.[19][20]

Part 2: The Evolution of Synthesis: Building Complexity and Control

While hydrogenation of pre-formed quinolines remains a vital tool, the evolution of organic synthesis has driven the development of methods that construct the THQ core directly. These approaches offer greater efficiency and, crucially, provide pathways to control stereochemistry.

Domino Reactions and Intramolecular Cyclizations

Modern synthetic strategy emphasizes efficiency through domino (or cascade) reactions, where multiple bond-forming events occur in a single operation without isolating intermediates.[1] For THQ synthesis, this often involves an initial intermolecular reaction followed by an intramolecular cyclization.

The Povarov reaction is a prominent example. It is a formal aza-Diels-Alder reaction, typically involving an aniline, an aldehyde, and an electron-rich alkene to form a THQ in a single step.[22] This powerful [4+2] cycloaddition has become a favored method for rapidly accessing complex, substituted tetrahydroquinolines.

The Rise of Asymmetric Synthesis

Many bioactive THQ-containing molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even harmful. This reality has made the development of asymmetric syntheses—methods that produce one enantiomer in excess—a paramount goal.

  • Asymmetric Hydrogenation: This strategy adapts the classical hydrogenation by using a chiral catalyst, often based on iridium or rhodium complexes with chiral ligands. By coordinating to the quinoline substrate, the chiral catalyst environment directs the addition of hydrogen to one face of the molecule, leading to an excess of one enantiomer of the THQ product.[23]

  • Organocatalysis: This field uses small, chiral organic molecules to catalyze asymmetric transformations.[22] For THQs, organocatalytic approaches have been highly successful. Chiral Brønsted acids or amines can activate substrates for enantioselective aza-Michael reactions or [4+2] cycloannulations, building the chiral THQ skeleton with high stereocontrol.[24][25]

G cluster_0 Asymmetric Synthesis of Tetrahydroquinolines cluster_1 Transition State Prochiral Prochiral Substrates (e.g., Aniline + Alkene) ChiralCat Chiral Catalyst (Organocatalyst or Chiral Metal Complex) Prochiral->ChiralCat TS_R Diastereomeric Transition State 1 (Lower Energy) ChiralCat->TS_R Favored Pathway TS_S Diastereomeric Transition State 2 (Higher Energy) ChiralCat->TS_S Disfavored Pathway Product_R (R)-Tetrahydroquinoline (Major Product) TS_R->Product_R Product_S (S)-Tetrahydroquinoline (Minor Product) TS_S->Product_S

Caption: Conceptual diagram of asymmetric induction in THQ synthesis.

Part 3: The Tetrahydroquinoline Scaffold in Modern Drug Discovery

The THQ framework is not merely a synthetic curiosity; it is a validated structural motif for interaction with biological targets. Its rigid, bicyclic structure, combined with the basic nitrogen atom, provides a three-dimensional scaffold that can be decorated with various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties.[26][27]

A Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to molecular cores that are capable of providing ligands for multiple, distinct biological receptors. The THQ unit is found in numerous natural products and synthetic pharmaceuticals with a wide range of activities.[1]

CompoundTherapeutic AreaKey Structural Feature
Oxamniquine [18]AntischistosomalHydroxymethyl group at C6
Nicainoprol [1][18]AntiarrhythmicN-acylated side chain
Virantmycin [1][28]Antiviral, AntifungalComplex C2 substituent
Dynemycin A [18]Antitumor AntibioticFused enediyne system
mTOR Inhibitors [27][29]AnticancerVaried substitutions targeting the mTOR kinase domain

The versatility of the THQ scaffold allows it to be adapted for numerous targets. Derivatives have been investigated as anticancer, anti-inflammatory, anti-HIV, anti-Alzheimer's, and antihyperlipidemic agents, among others.[26][30]

G THQ Tetrahydroquinoline Core Scaffold R1 N1-Substitution (Modulates pKa, Lipophilicity) THQ->R1 R2 C2-Substitution (Stereocenter, Target Binding) THQ->R2 R3 C4-Substitution (Stereocenter, Vector for Side Chains) THQ->R3 R4 Aromatic Ring Substitution (C5-C8, Fine-tunes Electronics, Solubility) THQ->R4

Caption: Diversification points on the tetrahydroquinoline scaffold for drug discovery.

Occurrence in Natural Products

Nature itself provides validation for the THQ scaffold. A number of alkaloids containing the THQ core have been isolated from various organisms, particularly plants and microorganisms.[31][32][33] The discovery of these natural products, such as the Galipea alkaloids (e.g., angustureine, galipeine), not only provided interesting biological activities but also inspired synthetic chemists to develop new methods for their total synthesis.[34]

Conclusion

The journey of the tetrahydroquinoline scaffold is a microcosm of the evolution of organic chemistry itself. From its origins as a simple reduction product of quinolines derived from harsh, classical reactions, it has become a target of highly sophisticated and elegant synthetic strategies. The development of domino reactions and asymmetric catalysis has transformed our ability to produce these molecules, enabling precise control over their three-dimensional structure. This control is paramount, as the enduring legacy of the tetrahydroquinoline core lies in its remarkable utility in medicinal chemistry. As researchers continue to explore new biological targets, the versatile and privileged THQ scaffold is certain to remain a vital tool in the development of the next generation of therapeutic agents.

References

The Enigmatic Presence of 8-Methoxy-1,2,3,4-tetrahydroquinoline Analogs in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Class of Bioactive Scaffolds

The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic pharmaceuticals.[1] However, the natural occurrence of its specific analog, 8-Methoxy-1,2,3,4-tetrahydroquinoline, remains largely undocumented in scientific literature. This guide, therefore, pivots to its closest and most abundant naturally occurring structural relatives: the 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloids . This extensive family of natural products is widely distributed, particularly in the plant kingdom, and exhibits a remarkable spectrum of biological activities, making them a fertile ground for drug discovery and development.[2][3]

This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, isolation, and biological significance of methoxylated THIQ alkaloids. It is designed for researchers, scientists, and drug development professionals seeking to leverage these natural scaffolds for therapeutic innovation.

I. Natural Occurrence: A Botanical Treasure Trove

Methoxylated THIQ alkaloids are predominantly found in a diverse array of plant families. Their distribution spans from ancient cacti to flowering plants, highlighting their evolutionary significance and diverse ecological roles.

Key Plant Families:

  • Cactaceae (Cactus family): A well-known source of simple THIQ alkaloids.

  • Chenopodiaceae (Goosefoot family): Another significant family harboring these compounds.

  • Fabaceae (Legume family): A large and diverse family with numerous species producing THIQ alkaloids.[4][5]

  • Papaveraceae (Poppy family): This family is renowned for its complex isoquinoline alkaloids, many of which are derived from a THIQ core.

  • Berberidaceae (Barberry family): A source of various bioactive THIQ alkaloids.

  • Lauraceae (Laurel family): Known to produce a variety of alkaloidal structures, including THIQs.

  • Ranunculaceae (Buttercup family): This family also contributes to the diversity of known THIQ alkaloids.[4]

Marine and Fungal Sources:

While less common than in terrestrial plants, THIQ and related alkaloids have also been isolated from marine invertebrates and fungi, suggesting a broader distribution in nature than previously understood.[5][6][7][8] For instance, the potent antitumor agent Trabectedin (ET-743) is a complex THIQ alkaloid isolated from the Caribbean tunicate Ecteinascidia turbinata.[6]

II. Biosynthesis: The Elegant Chemistry of Nature

The biosynthesis of THIQ alkaloids in plants is a fascinating example of nature's enzymatic precision. The core structure is typically assembled via a Pictet-Spengler reaction , a powerful carbon-carbon bond-forming reaction that condenses a β-arylethylamine with an aldehyde or ketone.

The general biosynthetic pathway for many simple and complex THIQ alkaloids begins with the amino acid tyrosine . Through a series of enzymatic transformations, tyrosine is converted to dopamine , a key precursor.

Diagram: Generalized Biosynthetic Pathway of THIQ Alkaloids

Biosynthetic Pathway of THIQ Alkaloids Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps PictetSpengler Pictet-Spengler Reaction (Norcoclaurine Synthase) Dopamine->PictetSpengler Aldehyde Aldehyde/Ketone Aldehyde->PictetSpengler THIQ_Core Tetrahydroisoquinoline Core PictetSpengler->THIQ_Core Modification Enzymatic Modifications (Methylation, Hydroxylation, etc.) THIQ_Core->Modification Diverse_Alkaloids Diverse THIQ Alkaloids Modification->Diverse_Alkaloids

Caption: Generalized biosynthetic pathway of THIQ alkaloids.

The key enzymatic step is catalyzed by norcoclaurine synthase (NCS) , which facilitates the Pictet-Spengler condensation of dopamine with an aldehyde, typically 4-hydroxyphenylacetaldehyde, to form the fundamental THIQ scaffold. Subsequent enzymatic modifications, such as O-methylation, N-methylation, and hydroxylation, are responsible for the vast structural diversity observed in this class of alkaloids. The presence of electron-donating groups like hydroxyl or methoxy on the aromatic ring favors the cyclization step.[9]

III. Isolation and Characterization: From Plant to Pure Compound

The extraction and purification of THIQ alkaloids from natural sources require a systematic approach to efficiently isolate these compounds from a complex mixture of plant metabolites.

Experimental Protocol: Generalized Extraction and Purification of THIQ Alkaloids from Plant Material

This protocol provides a robust framework that can be adapted for various plant materials.

1. Sample Preparation:

  • Step 1.1: Collect and air-dry the plant material (e.g., leaves, stems, roots) in a well-ventilated area, protected from direct sunlight.
  • Step 1.2: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Extraction:

  • Step 2.1: Macerate the powdered plant material in methanol or a methanol-water mixture (e.g., 80% methanol) at room temperature for 24-48 hours with occasional shaking. The choice of solvent can be optimized based on the polarity of the target alkaloids.
  • Step 2.2: Filter the extract through cheesecloth or filter paper. Repeat the maceration process with fresh solvent two to three times to ensure exhaustive extraction.
  • Step 2.3: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

3. Acid-Base Partitioning (for Alkaloid Enrichment):

  • Step 3.1: Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.
  • Step 3.2: Partition the acidic solution with a nonpolar solvent like n-hexane or diethyl ether to remove neutral and acidic compounds. Discard the organic layer.
  • Step 3.3: Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.
  • Step 3.4: Extract the liberated alkaloids with a polar organic solvent such as chloroform or dichloromethane. Repeat the extraction several times.
  • Step 3.5: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid fraction.

4. Chromatographic Purification:

  • Step 4.1: Subject the crude alkaloid fraction to column chromatography on silica gel.
  • Step 4.2: Elute the column with a gradient of increasing polarity, typically starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or methanol.
  • Step 4.3: Collect the fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with Dragendorff's reagent or under UV light.
  • Step 4.4: Combine fractions containing the compound of interest and further purify using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure alkaloid.

Diagram: Experimental Workflow for THIQ Alkaloid Isolation

THIQ Alkaloid Isolation Workflow Plant_Material Dried, Powdered Plant Material Extraction Maceration with Methanol Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloid Crude Alkaloid Fraction Acid_Base->Crude_Alkaloid Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloid->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_HPLC TLC/HPLC Analysis & Purification Fractions->TLC_HPLC Pure_Alkaloid Pure THIQ Alkaloid TLC_HPLC->Pure_Alkaloid

Caption: A typical workflow for the isolation of THIQ alkaloids.

Characterization and Structural Elucidation

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic and spectrometric techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition (High-Resolution MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the molecule.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicative of the aromatic system.

  • X-ray Crystallography: When a suitable crystal can be obtained, this technique provides the unambiguous three-dimensional structure of the molecule.[9][10]

IV. Biological Activities and Therapeutic Potential

Naturally occurring THIQ alkaloids exhibit a wide array of pharmacological activities, making them attractive lead compounds for drug development. The presence and position of methoxy and hydroxyl groups on the aromatic ring are often crucial for their biological activity.[3][4]

Biological ActivityExamples of Naturally Occurring THIQ AnalogsPotential Therapeutic Application
Anticancer Trabectedin, Saframycins, QuinocarcinTreatment of various cancers, including soft tissue sarcomas.[6][11]
Antimicrobial Berberine (a protoberberine alkaloid with a THIQ core)Treatment of bacterial and fungal infections.[7][8]
Neuroprotective Oleracein EManagement of neurodegenerative diseases like Parkinson's disease.[7]
Anti-inflammatory Various simple THIQsReduction of inflammation in various disease states.[7]
Antiviral Certain THIQ derivativesDevelopment of new antiviral agents.[7]
Antimalarial Some THIQ analogsCombating malaria, particularly drug-resistant strains.[7]

V. Conclusion and Future Perspectives

While the direct natural occurrence of this compound remains to be definitively established, the vast and structurally diverse family of its analogs, the 1,2,3,4-tetrahydroisoquinoline alkaloids, represents a significant and promising area of natural product research. The continued exploration of biodiversity, coupled with advancements in analytical and synthetic methodologies, will undoubtedly lead to the discovery of new THIQ alkaloids with novel biological activities. For drug development professionals, these naturally occurring scaffolds offer a rich source of inspiration for the design and synthesis of next-generation therapeutics. The elucidation of their biosynthetic pathways also opens up opportunities for metabolic engineering and the sustainable production of these valuable compounds.

References

theoretical studies on 8-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Studies of 8-Methoxy-1,2,3,4-tetrahydroquinoline

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group at the 8-position significantly modulates its electronic and steric properties, making this compound (8-MeO-THQ) a molecule of considerable interest for drug development professionals. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, spectroscopic, and electronic characteristics of 8-MeO-THQ. By integrating principles of quantum chemistry with practical applications, we aim to furnish researchers and scientists with a robust framework for understanding and predicting the behavior of this important heterocyclic compound, thereby accelerating rational drug design and development.

Introduction: The Significance of Theoretical Analysis

This compound is a heterocyclic amine whose therapeutic potential is rooted in the spatial arrangement and electronic nature of its constituent atoms. While experimental techniques provide invaluable data, they often capture the molecule's behavior in a specific state or environment. Theoretical studies, primarily leveraging computational chemistry, offer a profound, atom-level understanding of a molecule's intrinsic properties in the gaseous phase, which can then be extended to simulate more complex environments.

The power of this in silico approach lies in its predictive capabilities. Before a single compound is synthesized, we can:

  • Determine its most stable three-dimensional conformation.

  • Predict its spectral signatures (IR, Raman, NMR) to aid in experimental characterization.

  • Map its electronic landscape to identify sites susceptible to metabolic attack or crucial for receptor binding.

  • Quantify its reactivity, providing insights into its stability and potential interactions.

This guide focuses on Density Functional Theory (DFT), a computational method that offers an excellent balance of accuracy and efficiency for studying organic molecules of this size. We will explore how DFT calculations are structured, what insights they provide, and how these insights directly inform the drug discovery process.

The Computational Workflow: From Structure to Properties

A successful theoretical investigation follows a logical and self-validating workflow. The initial geometry of the molecule is optimized to find its lowest energy state, and subsequent calculations confirm this state and derive various chemical properties.

G cluster_input Input Phase cluster_calc Calculation Engine (e.g., Gaussian, ORCA) cluster_output Analysis & Interpretation start Initial 3D Structure (e.g., from ChemDraw or PubChem) opt Geometry Optimization (e.g., B3LYP/6-311+G**) start->opt Initial Guess freq Frequency Calculation opt->freq Optimized Geometry props Single-Point Energy & Property Calculations freq->props Verified Minimum (No imaginary frequencies) analysis Structural Parameters (Bond lengths, angles) props->analysis spectra Predicted Spectra (IR, Raman, NMR) props->spectra electronic Electronic Properties (HOMO, LUMO, MEP) props->electronic reactivity Reactivity Descriptors props->reactivity

Figure 1: A typical workflow for the theoretical analysis of a molecule like 8-MeO-THQ.

Experimental Protocol: Geometry Optimization and Frequency Analysis

This protocol outlines the essential steps for obtaining the stable structure of 8-MeO-THQ using a program like Gaussian. The choice of the B3LYP functional and the 6-311+G(d,p) basis set is based on its proven reliability for organic systems, providing accurate geometries and vibrational frequencies.

Objective: To find the minimum energy conformation of 8-MeO-THQ and verify it through vibrational frequency analysis.

Methodology:

  • Structure Input:

    • Draw the 2D structure of this compound and convert it to a 3D structure using software like GaussView or Avogadro.

    • Save the initial coordinates in a format compatible with the computational software (e.g., .gjf for Gaussian).

  • Input File Creation:

    • Create a text file with the following command line (keywords): #p opt freq b3lyp/6-311+g(d,p) geom=connectivity

    • Causality:

      • #p: Specifies normal print output.

      • opt: This keyword requests a geometry optimization to find the lowest energy structure.

      • freq: This keyword is crucial. It calculates vibrational frequencies at the optimized geometry. A true minimum on the potential energy surface will have zero imaginary frequencies. If one or more imaginary frequencies

Methodological & Application

Topic: Analytical Techniques for the Detection of 8-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the principal analytical techniques for the detection, quantification, and characterization of 8-Methoxy-1,2,3,4-tetrahydroquinoline. As a crucial heterocyclic building block in medicinal chemistry, particularly in the development of agents targeting the central nervous system, robust and validated analytical methods are paramount for ensuring purity, stability, and pharmacokinetic profiling.[1][2] This application note details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed to provide scientists with the necessary tools for rigorous analysis.

Introduction and Significance

This compound is a synthetic intermediate whose tetrahydroquinoline scaffold is found in numerous bioactive compounds and natural products.[3] Its derivatives have been explored for various therapeutic applications, making its accurate detection essential throughout the drug development lifecycle—from synthesis and quality control to metabolic studies. The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and whether the goal is qualitative identification or precise quantification.[4] This guide explains the causality behind experimental choices to ensure the generation of reliable and reproducible data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[5][6]
Molecular Weight 163.22 g/mol [5][6]
CAS Number 53899-17-5[6]
Appearance Yellow to Brown solid, liquid or semi-solid[2]
Boiling Point 299.7°C at 760 mmHg[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a cornerstone technique for the quality control of pharmaceutical compounds.[7] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a Reverse-Phase (RP-HPLC) method is ideal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous-organic mixture. The quinoline ring possesses a strong chromophore, making it readily detectable by UV-Vis spectrophotometry.

Causality in Method Design:

  • Column Choice (C18): A C18 column is selected for its versatility and strong retention of moderately nonpolar compounds like this compound through hydrophobic interactions.

  • Mobile Phase (Buffered Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure. A buffer is used to maintain a consistent pH, ensuring reproducible retention times, as the basic nitrogen in the analyte is sensitive to pH changes.

  • UV Detection Wavelength: The detection wavelength is chosen near the absorbance maximum of the analyte to achieve the highest sensitivity. Quinolines typically absorb strongly in the UV range.

Experimental Protocol: RP-HPLC for Quantification
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A: 0.05 M Potassium Dihydrogen Phosphate (pH 4.0), B: Acetonitrile.[8]

    • Gradient: 75% A / 25% B.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Calibration Standards (e.g., 5-100 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.

    • Sample Solution: Dissolve the sample containing the analyte in methanol to an expected concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Record the chromatograms and identify the peak corresponding to this compound by its retention time.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the analyte in the sample solution using the linear regression equation derived from the calibration curve.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare Stock (1000 µg/mL) Cal Create Calibration Standards (5-100 µg/mL) Stock->Cal Inject Inject 10 µL onto C18 Column Cal->Inject Sample Prepare & Filter Test Sample Sample->Inject Separate Isocratic Elution (ACN/Buffer) Inject->Separate Detect UV Detection (254 nm) Separate->Detect CalCurve Generate Calibration Curve (Area vs. Conc) Detect->CalCurve Quant Quantify Sample Concentration CalCurve->Quant

Caption: Workflow for quantitative analysis via HPLC-UV.

Table 2: Typical HPLC Method Validation Parameters

ParameterTypical ValueDescription
Linearity (r²) > 0.999Demonstrates a direct relationship between concentration and detector response.[9]
Accuracy (% Recovery) 98 - 102%The closeness of the measured value to the true value.[9]
Precision (RSD%) < 2%The degree of agreement among individual test results from repeated measurements.[10]
Limit of Detection (LOD) ~20 ppbThe lowest amount of analyte that can be detected but not necessarily quantified.[11]
Limit of Quantification (LOQ) ~60 ppbThe lowest amount of analyte that can be quantified with acceptable precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for definitive identification.[12][13]

Causality in Method Design:

  • Suitability: this compound has sufficient volatility and thermal stability to be analyzed by GC without derivatization.

  • Injector and Column Choice: A split/splitless injector is standard. A non-polar capillary column (e.g., 5% phenyl polysiloxane) is chosen to separate compounds primarily by their boiling points.

  • Ionization (EI): Electron Ionization (EI) at 70 eV is a robust, hard ionization technique that produces reproducible fragmentation patterns, which are excellent for library matching and structural confirmation.[14]

Experimental Protocol: GC-MS for Identification and Quantification
  • Instrumentation:

    • GC-MS system with a capillary column, autosampler, and a mass selective detector (e.g., quadrupole).

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[14]

    • Injector Temperature: 250°C.[14]

    • Injection Mode: Split (10:1).

    • Oven Program: Initial temp 110°C, hold for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min.[14]

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40 - 450 m/z.

  • Sample Preparation:

    • Prepare standards and samples in a volatile solvent like ethyl acetate or dichloromethane. Concentrations are typically in the range of 1-50 µg/mL.

  • Data Analysis:

    • Identify the analyte peak by its retention time.

    • Confirm identity by comparing the acquired mass spectrum with a reference spectrum. The expected molecular ion [M]⁺ is at m/z 163. Key fragments can also be used for confirmation.[5]

    • For quantification, use the integrated peak area of the molecular ion or a major fragment ion and compare it against a calibration curve.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample Dissolve Sample in Volatile Solvent (e.g., Ethyl Acetate) Inject Vaporize & Inject into GC Sample->Inject Separate Separate on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-450) Ionize->Detect Identify Identify by Retention Time Detect->Identify Confirm Confirm by Mass Spectrum (m/z 163) Identify->Confirm

Caption: Workflow for identification via GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the gold standard for trace-level quantification in complex matrices, such as biological fluids (blood, plasma) or environmental samples.[15][16] It combines the separation power of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. The first mass spectrometer (Q1) selects the precursor ion (the protonated molecule), which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) detects a specific fragment ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the matrix.

Causality in Method Design:

  • Ionization (ESI): Electrospray Ionization (ESI) is a soft ionization technique perfect for polar, thermally labile molecules. It typically forms a protonated molecular ion [M+H]⁺ in positive mode, which is ideal for the basic nitrogen in this compound.

  • Detection (MRM): Multiple Reaction Monitoring (MRM) provides unparalleled selectivity and sensitivity by monitoring a specific fragmentation pathway, effectively filtering out background noise.[17]

  • Mobile Phase (Formic Acid): Volatile buffers like formic acid or ammonium formate are used instead of phosphate salts because they are compatible with the mass spectrometer vacuum system.

Experimental Protocol: LC-MS/MS for Trace Quantification
  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 164.1 ([M+H]⁺).

    • Product Ion (Q3): A prominent, stable fragment ion determined by direct infusion and fragmentation studies (e.g., m/z 133.1, corresponding to loss of methoxy radical followed by H rearrangement, or m/z 149.1 for loss of a methyl group).

    • Collision Energy: Optimize for maximum product ion intensity.

  • Sample Preparation (from Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (e.g., a deuterated version of the analyte).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new vial and inject.

Visualization of LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation (e.g., Plasma) cluster_lcmsms LC-MS/MS Analysis cluster_data Data Quantification Extract Protein Precipitation & Centrifugation Inject UHPLC Separation Extract->Inject ESI ESI+ Source [M+H]⁺ = 164.1 Inject->ESI Q1 Q1: Select Precursor Ion (m/z 164.1) ESI->Q1 q2 q2: Fragment (Collision Cell) Q1->q2 Q3 Q3: Select Product Ion q2->Q3 Quant Quantify using MRM Transition Peak Area Q3->Quant

Caption: Workflow for trace analysis via LC-MS/MS.

Method Comparison and Selection

The choice of analytical technique is dictated by the application. HPLC-UV is a robust and cost-effective method for routine quality control and purity assessments. GC-MS offers superior qualitative power for structural confirmation. LC-MS/MS is unmatched in sensitivity and is the preferred method for bioanalysis and trace contaminant detection.

Table 3: Comparison of Primary Analytical Techniques

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Liquid Chromatography, UV AbsorbanceGas Chromatography, Mass SpectrometryLiquid Chromatography, Tandem MS
Primary Use Routine QC, Purity, QuantificationIdentification, Structural ConfirmationTrace Quantification, Bioanalysis
Sensitivity Good (ng level)Very Good (pg level)Excellent (fg - pg level)
Selectivity ModerateHighVery High
Sample Volatility Not RequiredRequiredNot Required
Cost LowMediumHigh

Conclusion

The analytical landscape for this compound is well-served by established chromatographic techniques. For routine quantification in drug substance and product, RP-HPLC with UV detection provides a reliable, accurate, and cost-effective solution. When unambiguous identification is required, GC-MS offers definitive structural confirmation through its characteristic mass spectrum. For demanding applications requiring ultra-low detection limits in complex biological matrices, LC-MS/MS is the unequivocal choice, delivering the highest levels of sensitivity and selectivity. The protocols and insights provided herein serve as a foundational guide for scientists to develop and validate methods tailored to their specific research and development needs.

References

The Synthetic Utility of 8-Methoxy-1,2,3,4-tetrahydroquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Synthesis

8-Methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic compound of significant interest to the synthetic organic chemist. As a derivative of tetrahydroquinoline, its structural motif is prevalent in a vast array of natural products and pharmacologically active molecules.[1] Its utility stems from a combination of features: a nucleophilic secondary amine poised for functionalization, and an electron-rich aromatic ring activated for electrophilic substitution. This dual reactivity allows for the divergent synthesis of complex molecular architectures.

This guide provides an in-depth exploration of this compound as a key intermediate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles that govern its application. We will delve into its synthesis, core reactivity, and provide detailed, field-proven methodologies for its use as a versatile building block in the construction of high-value compounds.[2]

Compound Profile and Safety Mandates

Prior to any experimental work, a thorough understanding of the reagent's properties and hazards is paramount. This compound is a specialty chemical that must be handled with appropriate care in a well-ventilated laboratory environment.

Table 1: Physicochemical and Safety Data

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 53899-17-5PubChem
Molecular Formula C₁₀H₁₃NOPubChem
Molecular Weight 163.22 g/mol PubChem
Boiling Point 299.7°C at 760 mmHgMySkinRecipes
GHS Hazard Statements H302, H315, H319, H335Fluorochem
Signal Word WarningFluorochem
Summary of Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Fluorochem

Causality Behind Handling Procedures: The specified hazards necessitate the use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed within a chemical fume hood to avoid inhalation of vapors, which may cause respiratory irritation. [Fluorochem]

Synthesis of the Core Scaffold: Catalytic Hydrogenation

The most direct and efficient method to prepare this compound is through the catalytic hydrogenation of its aromatic precursor, 8-methoxyquinoline. This reaction proceeds by the reduction of the pyridine ring within the quinoline system. While various catalysts can be employed, ruthenium- and tungsten-based systems have shown high efficacy for this transformation.[3]

Protocol 1: Synthesis via Ruthenium-Catalyzed Hydrogenation

This protocol is adapted from established methods for the hydrogenation of substituted quinolines.[4][5] The choice of a ruthenium catalyst is based on its high activity and selectivity for the reduction of the N-heterocyclic ring over the benzene ring, especially under controlled conditions.

dot

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification SM1 8-Methoxyquinoline Setup Combine reactants in a high-pressure vessel SM1->Setup SM2 Hydrogen (H₂) SM3 Ru Catalyst (e.g., Ru/C) SM3->Setup SM4 Solvent (e.g., Ethanol) SM4->Setup Hydrogenation Pressurize with H₂ Heat to specified temp (e.g., 50-120°C) Setup->Hydrogenation Pressurize with H₂ Filter Cool and vent. Filter to remove catalyst. Hydrogenation->Filter Evaporate Remove solvent under reduced pressure Filter->Evaporate Purify Purify via column chromatography or distillation Evaporate->Purify Product 8-Methoxy-1,2,3,4- tetrahydroquinoline Purify->Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 8-Methoxyquinoline

  • 5% Ruthenium on Carbon (Ru/C)

  • Ethanol (or other suitable solvent like THF, isopropanol)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite® or other filter aid

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Filtration apparatus

Step-by-Step Methodology:

  • Vessel Preparation: Ensure the high-pressure reactor is clean and dry. Add 8-methoxyquinoline (1.0 equiv) and a magnetic stir bar to the vessel.

  • Catalyst Addition: Under a gentle stream of inert gas, add 5% Ru/C (typically 1-5 mol% relative to the substrate).

  • Solvent Addition: Add anhydrous ethanol to dissolve/suspend the substrate to a suitable concentration (e.g., 0.1-0.5 M).

  • Inerting: Seal the reactor and purge the system with inert gas 3-5 times to remove all oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas 3-5 times. Pressurize the vessel to the desired pressure (e.g., 50 bar) and begin stirring. Heat the reaction to a specified temperature (e.g., 120°C).[3]

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure or by TLC/GC-MS analysis of aliquots (after safely depressurizing and purging).

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge with inert gas.

  • Purification: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the catalyst. Wash the filter pad with solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Core Applications: Strategic Functionalization

The synthetic power of this compound lies in its two distinct reactive handles. This allows for a modular approach to building molecular complexity.

dot

G cluster_N N-Functionalization cluster_C C-Functionalization Core 8-Methoxy-1,2,3,4- tetrahydroquinoline N_Alk N-Alkylation / Reductive Amination Core->N_Alk R-X or RCHO, [H] N_Acyl N-Acylation Core->N_Acyl RCOCl or (RCO)₂O N_Aryl N-Arylation (Buchwald-Hartwig) Core->N_Aryl Ar-X, Pd cat. C_Halo Halogenation (e.g., Br₂, NBS) Core->C_Halo E⁺ (e.g., Br⁺) C_Nitrate Nitration (HNO₃/H₂SO₄) Core->C_Nitrate E⁺ (e.g., NO₂⁺) C_Acyl Friedel-Crafts Acylation Core->C_Acyl E⁺ (e.g., RCO⁺)

Caption: Key functionalization pathways for the core scaffold.

N-Functionalization: Modifying the Amine

The secondary amine is a potent nucleophile and base, making it the most common site for initial modification.

A powerful and atom-economical method for introducing alkyl groups at the nitrogen position is the one-pot tandem reduction of a quinoline followed by reductive alkylation.[6] This avoids the need to isolate the tetrahydroquinoline intermediate. The protocol below describes a boronic acid-catalyzed version of this transformation, which offers a mild, metal-free alternative.[6]

Table 2: Reagents for Boronic Acid-Catalyzed Reductive N-Alkylation

ReagentRoleStoichiometry
8-MethoxyquinolineSubstrate1.0 equiv
Aldehyde (R-CHO)Alkylating Agent1.0-1.2 equiv
Hantzsch EsterHydride Source3.5 equiv
3-CF₃-Phenylboronic AcidCatalyst25 mol%
1,2-Dichloroethane (DCE)Solvent~0.25 M

Causality Behind Experimental Choices:

  • Boronic Acid Catalyst: Acts as a bifunctional catalyst. It activates the C=N bond of the intermediate iminium ion as a Lewis acid and simultaneously delivers a hydride from the Hantzsch ester via a hydrogen-bonding interaction.[6]

  • Hantzsch Ester: A stable, easy-to-handle organic hydride donor, serving as the reducing agent for both the quinoline and the intermediate iminium ion. It is a common reagent in transfer hydrogenation reactions.

  • DCE as Solvent: A non-polar aprotic solvent suitable for this type of reaction, effectively solubilizing the reagents and intermediates.

Protocol 2: One-Pot Synthesis of N-Alkyl-8-Methoxy-1,2,3,4-tetrahydroquinolines

  • Reaction Setup: To a flame-dried reaction tube, add 8-methoxyquinoline (0.5 mmol, 1.0 equiv), the desired aldehyde (0.5 mmol, 1.0 equiv), Hantzsch ester (1.75 mmol, 3.5 equiv), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 0.25 equiv).

  • Solvent Addition: Add 1,2-dichloroethane (DCE, 2 mL).

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 60°C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure and directly purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

C-Functionalization: Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound is highly activated towards electrophilic attack due to the presence of two electron-donating groups: the methoxy group (-OCH₃) and the fused secondary amine.

Mechanistic Insight & Predicting Regioselectivity:

  • -OCH₃ Group: A strong activating, ortho, para-director.[7] It will direct incoming electrophiles to the C5 and C7 positions.

  • Amino Group: A very strong activating, ortho, para-director.[8] It will direct incoming electrophiles to the C5 and C7 positions.

  • Combined Effect: Both groups strongly activate the same positions (C5 and C7). The C5 position is sterically less hindered than the C7 position. Therefore, electrophilic substitution is expected to occur preferentially at the C5 position .

A representative EAS reaction, such as bromination, would proceed as follows:

Conceptual Protocol: C5-Bromination

  • Substrate Preparation: Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane or acetic acid in a flask protected from light.

  • Reagent Addition: Cool the solution in an ice bath (0°C). Slowly add a solution of Bromine (Br₂) or N-Bromosuccinimide (NBS) (1.0 equiv) in the same solvent. The use of NBS is often preferred for milder, more selective reactions.

  • Reaction: Allow the reaction to stir at 0°C to room temperature until TLC indicates completion.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy excess bromine. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to isolate the C5-bromo derivative.

Conclusion

This compound is more than a simple heterocyclic amine; it is a strategic platform for the efficient construction of diverse and complex molecules. Its predictable reactivity at both the nitrogen and carbon centers allows for controlled, stepwise functionalization. The protocols and principles outlined in this guide provide a robust framework for chemists to leverage this valuable building block in pharmaceutical discovery, materials science, and advanced organic synthesis.

References

applications of 8-Methoxy-1,2,3,4-tetrahydroquinoline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Medicinal Chemistry of 8-Methoxy-1,2,3,4-tetrahydroquinoline: Applications and Protocols

Introduction: The Privileged Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, diverse biological targets.[1] Its rigid, fused bicyclic structure provides a three-dimensional arrangement of substituents that can be finely tuned to achieve desired pharmacological activity. Within this important class of heterocycles, This compound serves as a particularly valuable building block for the synthesis of novel therapeutic agents.[2] Its unique structure is instrumental in the development of bioactive compounds, especially those targeting the central nervous system (CNS) for conditions like anxiety and depression, as well as for creating potential anti-inflammatory and analgesic agents.[2] This guide provides a detailed exploration of the applications of this scaffold, complete with synthetic and analytical protocols for researchers in drug development.

Therapeutic Applications of the 8-Methoxy-THQ Scaffold

The strategic placement of a methoxy group at the 8-position of the THQ ring significantly influences the molecule's electronic and steric properties, making it a key feature in the design of targeted therapies.

Central Nervous System (CNS) Disorders

The 8-Methoxy-THQ scaffold is a cornerstone in the development of drugs targeting neurological and psychiatric conditions.[2][3] Its physicochemical properties often allow for favorable blood-brain barrier penetration, a critical requirement for CNS-acting drugs.

  • Dopamine D₄ Receptor Antagonists: The dopamine D₄ receptor is a key target in the treatment of neuropsychiatric diseases such as schizophrenia.[4] Derivatives of 8-Methoxy-THQ have been instrumental in developing highly selective D₄ antagonists. A prominent example is a tetrahydrochromeno[3,4-c]pyridin-5-one derivative incorporating the 8-methoxy moiety, which demonstrates over 100-fold selectivity for the D₄ receptor over D₂ and D₃ subtypes.[4] This selectivity is crucial for minimizing the motor side effects commonly associated with less selective antipsychotics that act on the D₂ receptor. The development of radiolabeled versions, such as 3-(4-[¹⁸F]fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one ([¹⁸F]FMTP), allows for in-vivo imaging of D₄ receptors in the brain, aiding in both diagnosis and drug development.[4]

  • Alzheimer's Disease Modulators: The multifactorial nature of Alzheimer's disease (AD) necessitates the development of multi-target drugs.[5] While much research has focused on the related 8-hydroxyquinoline scaffold for its metal-chelating and anti-amyloid aggregation properties, the tetrahydroquinoline core itself is a key element in designing agents that modulate the proteolytic processing of the amyloid precursor protein (APP).[5][6] New tetrahydroisoquinoline derivatives have been designed to stimulate the non-amyloidogenic pathway (sAPPα-release) and inhibit γ-secretase, reducing the production of neurotoxic Aβ peptides.[6] The 8-methoxy group can be used to fine-tune the lipophilicity and electronic properties of such molecules to optimize their efficacy and pharmacokinetic profile.

  • Opioid Receptor Ligands for Pain Management: Chronic pain remains a significant therapeutic challenge, prompting the search for safer and more effective analgesics. One promising strategy involves developing ligands with balanced activity at both mu (μ) and delta (δ) opioid receptors (MOR and DOR, respectively) to reduce tolerance and dependence.[7] Research has shown that substitution at the C-8 position of the tetrahydroquinoline scaffold is a critical area for modulating MOR/DOR binding affinities.[7] By introducing various substituents at this position on a peptidomimetic THQ core, researchers were able to shift the binding profile from MOR-selective to a more balanced MOR/DOR affinity, establishing a clear structure-activity relationship (SAR) for this molecular region.[7]

Anticancer Agents

The THQ scaffold has also emerged as a powerful framework for the design of novel anticancer therapeutics.

  • Tubulin Polymerization Inhibitors: Microtubules are essential for cell division, making them an attractive target for cancer chemotherapy. N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as a novel class of highly potent tubulin polymerization inhibitors that bind to the colchicine site.[8] While this research highlights the 6-methoxy isomer, it underscores the potential of the methoxy-THQ scaffold in this domain. One derivative, in particular, showed exceptionally high cytotoxicity against a panel of human tumor cell lines, including a drug-resistant line, with GI₅₀ values in the low nanomolar range (1.5 to 1.7 nM).[8]

  • mTOR Inhibitors: The mammalian target of rapamycin (mTOR) is a critical kinase involved in cell growth and proliferation, and its pathway is often dysregulated in cancer. The tetrahydroquinoline scaffold has been identified as an efficient structural motif for the development of mTOR inhibitors for the treatment of lung cancer.[9] Strategic substitution on the THQ ring allows for potent and selective inhibition of the mTOR kinase.

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds based on the (methoxy)-tetrahydroquinoline scaffold, illustrating their potency and selectivity.

Table 1: Biological Activity of Representative (Methoxy)-THQ Derivatives

Compound Class Biological Target Example Application Key Finding Reference
Tetrahydrochromeno-pyridinone Dopamine D₄ Receptor Antipsychotic / PET Imaging >100-fold selectivity for D₄ over D₂/D₃ receptors. [4]
C-8 Substituted THQ Mu/Delta Opioid Receptors Analgesia (Pain) C-8 substitution balances MOR/DOR binding affinity. [7]
N-Aryl-6-methoxy-THQ Tubulin (Colchicine Site) Anticancer Potent cytotoxicity (GI₅₀ = 1.5-1.7 nM) against tumor cells. [8]

| Substituted THQ | mTOR Kinase | Anticancer (Lung) | THQ is an efficient scaffold for potent mTOR inhibition. |[9] |

Table 2: Receptor Binding Affinities (Kᵢ, nM) of a D₄-Selective Ligand

Compound D₂ Receptor Kᵢ (nM) D₃ Receptor Kᵢ (nM) D₄ Receptor Kᵢ (nM) D₂/D₄ Selectivity Ratio
FMTP Analog 5800 548 4.3 1350

Data derived from Unangst et al. as cited in[4].

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent scaffold via catalytic hydrogenation of the corresponding quinoline, a common and efficient method.[10]

Objective: To reduce 8-methoxyquinoline to this compound.

Materials:

  • 8-Methoxyquinoline

  • Methanol (reagent grade)

  • Platinum (IV) oxide (PtO₂, Adams' catalyst) or 5% Palladium on Carbon (Pd/C)

  • Hydrogen gas source

  • Parr hydrogenation apparatus or similar

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressure vessel for a hydrogenation apparatus, dissolve 8-methoxyquinoline (1.0 eq) in methanol to a concentration of approximately 0.1-0.2 M.

  • Catalyst Addition: Carefully add the catalyst (PtO₂ or 10% w/w Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel several times with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas (typically 40-50 psi or ~3.5 kg/cm ²).[10]

  • Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 40-50°C) if necessary to facilitate the reaction.[10]

  • Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The resulting residue can be purified by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography to afford pure this compound.[10]

Causality: Catalytic hydrogenation is the method of choice due to its high efficiency and clean conversion. The platinum or palladium surface adsorbs both the hydrogen gas and the aromatic quinoline, facilitating the stepwise addition of hydrogen atoms to the heterocyclic ring, resulting in the desired saturated tetrahydroquinoline.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol is used to evaluate the ability of a test compound to inhibit the formation of microtubules, a hallmark of agents targeting the colchicine binding site.[8]

Objective: To determine the IC₅₀ value of an 8-Methoxy-THQ derivative for the inhibition of tubulin polymerization.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (Guanosine-5'-triphosphate) solution

  • Test compound (dissolved in DMSO)

  • Reference inhibitor (e.g., Combretastatin A-4, Colchicine)

  • 96-well microplates (clear, flat-bottom)

  • Temperature-controlled spectrophotometer (plate reader) capable of reading absorbance at 340 nm.

Procedure:

  • Preparation: Prepare a 2X stock solution of tubulin in General Tubulin Buffer on ice. Prepare serial dilutions of the test compound and reference inhibitor in the same buffer. The final DMSO concentration in the well should be kept low (<1%).

  • Reaction Mixture: In each well of a pre-chilled 96-well plate, add the buffer, the test compound dilution (or DMSO for control), and the 2X tubulin stock solution.

  • Initiation: To initiate polymerization, add a solution of GTP (final concentration ~1 mM) to each well.

  • Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis:

    • Plot absorbance vs. time for each concentration of the test compound.

    • Determine the rate of polymerization (Vmax) for each curve.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The protocol's integrity is validated by running a positive control (a known inhibitor like Combretastatin A-4) and a negative control (DMSO vehicle). The positive control should yield an IC₅₀ value consistent with literature reports, while the negative control should show robust polymerization.

Visualizations: Workflows and Mechanisms

Diagrams help clarify complex synthetic pathways and biological mechanisms.

G cluster_synthesis General Synthetic Workflow Start 8-Methoxyquinoline Step1 Dissolve in Solvent (e.g., Methanol) Start->Step1 Step2 Add Catalyst (PtO2 or Pd/C) Step1->Step2 Step3 Catalytic Hydrogenation (H2 gas, pressure) Step2->Step3 Step4 Filter Catalyst Step3->Step4 Step5 Concentrate Filtrate Step4->Step5 Step6 Purification (Chromatography/Recrystallization) Step5->Step6 End 8-Methoxy-1,2,3,4- tetrahydroquinoline Step6->End

Caption: Synthetic workflow for this compound.

G cluster_moa Mechanism of Tubulin Polymerization Inhibition Tubulin α/β-Tubulin Dimers Complex Tubulin-Compound Complex Tubulin->Complex Polymerization Polymerization Tubulin->Polymerization Compound Methoxy-THQ Derivative Compound->Complex Complex->Block Microtubule Microtubule (Dynamic Instability) Polymerization->Microtubule CellCycle G2/M Phase Arrest & Apoptosis Microtubule->CellCycle Block->Polymerization Inhibition

Caption: Inhibition of microtubule formation by a THQ derivative.

References

Application Notes & Protocols: 8-Methoxy-1,2,3,4-tetrahydroquinoline as a Foundational Scaffold in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) core is recognized as a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, partially saturated structure provides a three-dimensional framework ideal for precise substituent orientation, enabling targeted interactions with biological macromolecules. This guide focuses specifically on the 8-methoxy-1,2,3,4-tetrahydroquinoline derivative, a versatile building block whose electronic and steric properties make it a valuable starting point for synthesizing a diverse range of therapeutic agents, from central nervous system modulators to potent antitumor compounds.[3][4] We present detailed protocols for its synthesis and subsequent functionalization, provide mechanistic insights into key transformations, and illustrate its application through a case study in the development of novel anticancer agents.

Physicochemical Profile and Handling

Understanding the fundamental properties of this compound is critical for its effective use in synthesis. The methoxy group at the 8-position significantly influences the electron density of the aromatic ring and the basicity of the secondary amine, which are key factors in its reactivity.

PropertyValueReference
CAS Number 53899-17-5[5]
Molecular Formula C₁₀H₁₃NO[5]
Molecular Weight 163.22 g/mol [5]
Appearance Yellow to Brown solid, liquid or semi-solid[3]
Boiling Point 299.7°C at 760 mmHg[3]
Storage Room temperature, dry, sealed atmosphere[3]

Synthesis of the Core Scaffold

The most direct and widely used method for preparing the this compound scaffold is the catalytic hydrogenation of its aromatic precursor, 8-methoxyquinoline. This reaction provides high yields and a clean product profile.

Protocol 2.1: Catalytic Hydrogenation of 8-Methoxyquinoline

This procedure details the reduction of the quinoline ring system to the corresponding tetrahydroquinoline using a palladium-on-carbon catalyst.

Causality Behind Experimental Choices:

  • Catalyst (10% Pd/C): Palladium on carbon is a highly efficient and robust heterogeneous catalyst for the reduction of aromatic nitrogen heterocycles. It offers excellent activity under moderate conditions and is easily removed by simple filtration, simplifying product workup.

  • Solvent (Ethanol): Ethanol is an ideal solvent as it readily dissolves the starting material and is inert under hydrogenation conditions. Its polarity also helps to stabilize intermediates.

  • Hydrogen Source (H₂ gas): Pressurized hydrogen gas provides the necessary reducing equivalents for the reaction. A pressure of 50 psi is sufficient to achieve a reasonable reaction rate without requiring specialized high-pressure equipment.

Experimental Protocol:

  • To a hydrogenation vessel, add 8-methoxyquinoline (1.0 equiv).

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %).

  • Add anhydrous ethanol to dissolve the starting material (approx. 0.1 M concentration).

  • Seal the vessel and purge with nitrogen gas three times to remove oxygen.

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by silica gel column chromatography to afford this compound.

cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product SM 8-Methoxyquinoline Reagents H₂ (50 psi) 10% Pd/C Ethanol, RT SM->Reagents Hydrogenation Product 8-Methoxy-1,2,3,4- tetrahydroquinoline Reagents->Product

Caption: Synthesis of the core scaffold via catalytic hydrogenation.

Key Functionalization Protocols for Drug Discovery

The true utility of this compound as a building block lies in the selective functionalization of its secondary amine. This site serves as a primary point of diversification for generating libraries of compounds with varied pharmacological profiles.

Protocol 3.1: N-Alkylation via Reductive Amination

This modern, one-pot tandem reaction provides a mild and efficient route to a diverse range of N-alkylated tetrahydroquinolines directly from the parent quinoline or, more commonly, by reacting the pre-formed tetrahydroquinoline with an aldehyde or ketone.[6][7]

Causality Behind Experimental Choices:

  • Catalyst (Arylboronic Acid): Organoboron catalysts like 3-trifluoromethylphenylboronic acid act as mild Lewis acids to activate the carbonyl group and as hydrogen-bond donors to facilitate the reaction, avoiding the need for metal catalysts.[7]

  • Hydride Source (Hantzsch Ester): The Hantzsch ester is a stable, mild, and neutral organic hydride donor, which chemoselectively reduces the intermediate iminium ion without affecting other reducible functional groups that might be present in the substrates.[7]

  • Solvent (1,2-Dichloroethane, DCE): DCE is a non-coordinating solvent that effectively solubilizes the reactants and is stable at the required reaction temperatures.

Experimental Protocol:

  • To a 15 mL reaction tube, add this compound (0.5 mmol, 1.0 equiv), the desired aldehyde or ketone (0.55 mmol, 1.1 equiv), and Hantzsch ester (0.75 mmol, 1.5 equiv).

  • Add 3-trifluoromethylphenylboronic acid (0.125 mmol, 25 mol %).

  • Add 1,2-dichloroethane (DCE) (2 mL).

  • Seal the tube and stir the mixture at 60 °C for 12 hours under a normal atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue directly by silica gel column chromatography (using a gradient of petroleum ether/ethyl acetate) to isolate the desired N-alkylated product.

THQ 8-Methoxy-THQ Catalyst Arylboronic Acid Hantzsch Ester DCE, 60°C THQ->Catalyst Aldehyde Aldehyde / Ketone (R-CHO) Aldehyde->Catalyst Product N-Alkylated Product (N-CH₂-R) Catalyst->Product Reductive Alkylation

Caption: General workflow for N-alkylation via reductive amination.

Protocol 3.2: N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and indispensable tool for constructing carbon-nitrogen bonds, particularly for creating N-aryl amines which are prevalent in pharmaceuticals.[8][9][10][11]

Causality Behind Experimental Choices:

  • Catalyst System (Pd₂(dba)₃ / XPhos): This is a highly active and versatile catalyst system. Pd₂(dba)₃ serves as a stable Pd(0) precursor. XPhos is a sterically hindered, electron-rich phosphine ligand that promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle, enabling the coupling of a wide range of aryl halides with amines.

  • Base (NaOt-Bu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the tetrahydroquinoline, forming the reactive amide nucleophile that enters the catalytic cycle.

  • Solvent (Toluene): Toluene is a standard high-boiling, non-polar solvent for Buchwald-Hartwig reactions that effectively dissolves the organic components and is stable at the required temperatures.

Experimental Protocol:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and NaOt-Bu (1.4 equiv).

  • Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Add the aryl halide (1.0 equiv) and this compound (1.2 equiv).

  • Add anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-arylated tetrahydroquinoline.

G Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amide_complex L₂Pd(II)(Ar)(NR₂) OA_complex->Amide_complex Ligand Exchange (HNR₂ + Base) Product_complex L₂Pd(0) + Ar-NR₂ Amide_complex->Product_complex Reductive Elimination Restart Restart->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Case Study: Synthesis of N-Aryl-6-methoxy-THQ Tubulin Inhibitors

To demonstrate the practical application of this compound, we examine its use in the synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, which have emerged as a novel class of highly potent antitumor agents that target the colchicine binding site on tubulin.[4]

The synthesis of these compounds leverages the Buchwald-Hartwig amination protocol described above to couple the tetrahydroquinoline core with various heteroaromatic halides. Structure-activity relationship (SAR) studies have shown that the nature of the N-aryl substituent dramatically influences cytotoxic activity.

Table 4.1: SAR Data for N-Aryl-6-methoxy-THQ Derivatives (Data adapted from Xu et al., 2016)[4]

CompoundN-Aryl SubstituentGI₅₀ (nM) vs. A549 Cell Line
5f Phenyl190
6b Quinoline11
6c Quinazoline22
6d 4-Anilinoquinazoline1.5
CA-4 (Reference Drug)2.1

The data clearly indicate that complex heteroaromatic systems, particularly the 4-anilinoquinazoline moiety in compound 6d , lead to exceptionally potent cytotoxicity, surpassing that of the reference compound Combretastatin A-4 (CA-4).[4]

THQ 6-Methoxy-THQ (Prepared via Protocol 2.1) Coupling Buchwald-Hartwig Amination (Protocol 3.2) THQ->Coupling ArylHalide 4-Chloro-N-phenyl- quinazolin-2-amine ArylHalide->Coupling Product Compound 6d (Potent Tubulin Inhibitor) Coupling->Product C-N Bond Formation

Caption: Synthetic workflow for potent anticancer agent 6d.

Conclusion

This compound is a highly valuable and adaptable building block for modern pharmaceutical research. Its straightforward synthesis and the robust, well-established protocols for its N-functionalization provide medicinal chemists with a reliable platform to generate structurally diverse molecules. As demonstrated, derivatization of this core can lead to compounds with exceptional biological potency. The continued exploration of this scaffold is certain to yield novel therapeutic candidates for a wide range of diseases.

References

Application Notes and Protocols for the Purification of 8-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Purity

8-Methoxy-1,2,3,4-tetrahydroquinoline is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis.[1][2] Its substituted tetrahydroquinoline core is a privileged scaffold found in numerous bioactive compounds, including antiviral, antiarrhythmic, and antimalarial agents.[3] The successful development of these therapeutic agents and the reliability of subsequent synthetic transformations are critically dependent on the purity of this key intermediate.

This guide provides a comprehensive overview of robust purification techniques for this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers, scientists, and drug development professionals to make informed decisions, troubleshoot common issues, and adapt methodologies to their specific needs. We will explore primary purification via column chromatography and final polishing through recrystallization, addressing the common challenge of removing both synthetic by-products and colored degradation impurities.

Understanding the Impurity Profile

Effective purification begins with anticipating the likely impurities. For this compound, which is commonly synthesized via the hydrogenation of 8-methoxyquinoline, the crude product may contain:

  • Unreacted Starting Material: Residual 8-methoxyquinoline.

  • Catalyst Residues: Traces of hydrogenation catalysts (e.g., Palladium, Ruthenium).[4]

  • Synthetic By-products: Compounds formed from side reactions during the synthesis.

  • Oxidation/Degradation Products: Tetrahydroquinolines can be susceptible to air and light-induced oxidation, often resulting in colored impurities that manifest as a yellow or brown discoloration.[5]

A preliminary analysis by Thin-Layer Chromatography (TLC) and ¹H NMR is essential to assess the complexity of the crude mixture and guide the selection of the most appropriate purification strategy.

Strategic Purification Workflow

A multi-step approach is typically the most effective strategy for achieving high purity. The initial, large-scale removal of significant impurities is best accomplished by column chromatography, followed by recrystallization as a final polishing step to remove trace contaminants and afford a crystalline, highly pure solid.

cluster_0 Phase 1: Analysis & Primary Purification cluster_1 Phase 2: Final Polishing & Verification Crude Crude Product (this compound) TLC TLC / NMR Analysis Crude->TLC Assess Impurity Profile Chroma Flash Column Chromatography TLC->Chroma Primary Purification Fractions Combine Pure Fractions & Evaporate Solvent Chroma->Fractions Recryst Recrystallization Fractions->Recryst Remove Trace Impurities Purity Purity Analysis (NMR, HPLC, MP) Recryst->Purity Verify Purity Final Pure Crystalline Product Purity->Final

Figure 1. A strategic workflow for the purification of this compound.

Method 1: Flash Column Chromatography

Flash column chromatography is the cornerstone of purification for multi-gram quantities of this compound, efficiently separating the target compound from impurities with different polarities. The principle relies on partitioning the components of the mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).

Experimental Protocol

1. Eluent System Selection:

  • The choice of eluent is critical for achieving good separation. A common and effective mobile phase for tetrahydroquinolines is a mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).[6]

  • Use TLC to determine the optimal solvent ratio. Spot the crude mixture on a TLC plate and develop it in various solvent systems. The ideal system will give the target compound an Rf (retention factor) of approximately 0.25-0.35, with clear separation from impurities.

  • Starting Point: Begin with a system of 9:1 Hexane:Ethyl Acetate and gradually increase the polarity if the Rf is too low.

2. Column Packing:

  • Select a column with an appropriate diameter based on the amount of crude material (a common rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Add a thin layer of sand on top to prevent disturbance during sample loading.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This technique often results in sharper bands and better separation.

  • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column, allowing it to absorb into the silica before adding more eluent.

4. Elution and Fraction Collection:

  • Begin elution with the starting solvent system, applying positive pressure.

  • Collect fractions in test tubes or vials. Monitor the progress of the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • If separation is poor, a gradient elution can be employed, where the polarity of the mobile phase is gradually increased over time by increasing the proportion of the more polar solvent.

5. Analysis and Consolidation:

  • Analyze the collected fractions by TLC.

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified, albeit likely amorphous, product.

cluster_0 Preparation cluster_1 Execution & Analysis Select 1. Select Eluent (via TLC, Rf ≈ 0.3) Pack 2. Pack Column (Silica Slurry) Select->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Solvent (Apply Pressure) Load->Elute Begin Purification Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Combine 7. Combine Pure Fractions & Evaporate Monitor->Combine

Figure 2. Workflow for flash column chromatography.

Data Summary: Common Chromatography Parameters
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective, and provides good resolution for moderately polar compounds.
Mobile Phase Hexane/Ethyl AcetateOffers a good polarity range and is easily removable.
Optimal Rf 0.25 - 0.35Ensures the compound spends sufficient time on the column for separation without excessive elution time.
Loading Method Dry LoadingMinimizes band broadening, leading to higher resolution and purer fractions.

Method 2: Recrystallization

Recrystallization is a powerful technique for achieving the highest level of purity.[7] It is ideally performed after column chromatography to remove any co-eluting trace impurities and to obtain a stable, crystalline solid with a sharp melting point. The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

Experimental Protocol

1. Solvent Selection:

  • The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[8] Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • Screening: Place ~20 mg of the compound into several test tubes. Add 0.5 mL of a different candidate solvent to each. Observe solubility at room temperature, then heat to boiling. A good solvent will show low initial solubility and complete dissolution upon heating.[9] Allow promising candidates to cool slowly to see if crystals form.

2. Recrystallization Procedure:

  • Place the purified amorphous solid from chromatography into an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask (e.g., in a water bath on a hot plate) and swirling until the solid just dissolves. It is crucial to use the minimum amount of hot solvent.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.[8] Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.[9] Once at room temperature, cooling can be completed in an ice-water bath to maximize yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals thoroughly under vacuum.

A 1. Dissolve Compound in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B Optional Decolorization with Charcoal Before This Step C 3. Slow Cooling (To Room Temperature) B->C D 4. Ice Bath Cooling (Maximize Yield) C->D E 5. Vacuum Filtration (Collect Crystals) D->E F 6. Wash with Cold Solvent & Dry Under Vacuum E->F G Pure Crystals F->G

Figure 3. Step-by-step recrystallization process.

Troubleshooting Recrystallization
ProblemPossible Cause(s)Solution(s)
No Crystals Form Too much solvent used; solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod. Add a seed crystal.
Oiling Out The boiling point of the solvent is higher than the melting point of the compound; compound is impure.Lower the temperature at which dissolution occurs. Use a lower-boiling point solvent or a mixed solvent system.
Low Recovery Compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure complete cooling in an ice bath. Minimize the volume of cold solvent used for washing. Ensure filtration apparatus is pre-heated.

Purity Verification

After purification, the identity and purity of this compound must be confirmed.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and reveals the presence of any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Melting Point Analysis: A sharp, narrow melting point range close to the literature value is a strong indicator of high purity.[7]

Conclusion

The purification of this compound to a high degree of purity is readily achievable through a systematic and well-executed strategy. Flash column chromatography serves as an excellent primary purification method to remove the bulk of impurities, while a subsequent recrystallization step effectively removes trace contaminants and provides a crystalline final product suitable for the rigorous demands of pharmaceutical research and development. The protocols and principles outlined in this guide provide a robust framework for obtaining high-quality material, ensuring the integrity and success of downstream applications.

References

Application Notes and Protocols for the Derivatization of 8-Methoxy-1,2,3,4-tetrahydroquinoline for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3] The 8-methoxy substitution on the THQ ring is of particular interest as the methoxy group can influence the molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive set of protocols for the synthesis and derivatization of 8-Methoxy-1,2,3,4-tetrahydroquinoline. We will detail three robust derivatization strategies targeting the secondary amine at the N-1 position: N-acylation, N-sulfonylation, and Mannich aminomethylation. These modifications are designed to generate a diverse library of novel compounds. Furthermore, we provide detailed, validated protocols for screening these derivatives in key bioassays to identify lead compounds with potential anticancer and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel tetrahydroquinoline derivatives.

Part 1: Synthesis of the Core Scaffold: this compound

The foundational step is the efficient synthesis of the starting material, this compound. A reliable method for this is the catalytic hydrogenation of the parent aromatic compound, 8-methoxyquinoline. This reaction reduces the pyridine ring of the quinoline system to afford the desired tetrahydroquinoline.

Rationale for Method Selection

Catalytic hydrogenation is a well-established, high-yielding, and clean method for the reduction of N-heterocycles. The use of a ruthenium-based catalyst is particularly effective for the hydrogenation of quinolines under relatively mild conditions.

cluster_synthesis Synthesis of this compound 8-Methoxyquinoline 8-Methoxyquinoline Reaction Catalytic Hydrogenation [Ru(p-cymene)Cl2]2/I2, H2 8-Methoxyquinoline->Reaction Starting Material 8-Methoxy-THQ 8-Methoxy-1,2,3,4- tetrahydroquinoline Reaction->8-Methoxy-THQ Product

Caption: Synthesis of the core scaffold via catalytic hydrogenation.

Protocol 1: Synthesis of this compound

Materials:

  • 8-Methoxyquinoline

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium(II) p-cymene chloride dimer)

  • Iodine (I₂)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Palladium on carbon (10% Pd/C, for workup if needed)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-pressure hydrogenation vessel (autoclave)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add 8-methoxyquinoline (1.0 eq), [Ru(p-cymene)Cl₂]₂ (0.02 mol%), and I₂ (0.04 mol%) to the high-pressure reaction vessel.

  • Solvent Addition: Add anhydrous methanol to the vessel to dissolve the reactants.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas three times, and then pressurize with H₂ to the desired pressure (e.g., 50 atm).

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by carefully taking aliquots.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. If any starting material remains, a small amount of 10% Pd/C can be added, and the mixture can be stirred under 1 atm of H₂ for a few hours to complete the reduction.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Characterization: The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Derivatization of the N-1 Position

The secondary amine of the this compound scaffold is a prime site for derivatization. The following protocols detail three distinct and versatile reactions to create a library of novel compounds.

cluster_reactions Derivatization Strategies Start 8-Methoxy-1,2,3,4- tetrahydroquinoline Acylation N-Acylation (e.g., Acetic Anhydride, Benzoyl Chloride) Start->Acylation Sulfonylation N-Sulfonylation (e.g., Tosyl Chloride, Mesyl Chloride) Start->Sulfonylation Mannich Mannich Reaction (Formaldehyde, Secondary Amine) Start->Mannich Acyl_Product N-Acyl Derivatives Acylation->Acyl_Product Sulfonyl_Product N-Sulfonyl Derivatives Sulfonylation->Sulfonyl_Product Mannich_Product N-Aminomethyl Derivatives Mannich->Mannich_Product

Caption: Overview of N-1 derivatization strategies.

Protocol 2: N-Acylation

N-acylation introduces a carbonyl group adjacent to the nitrogen atom, forming an amide. This modification can significantly alter the compound's electronic properties and its ability to act as a hydrogen bond donor or acceptor, which can have a profound impact on biological activity.

Rationale for Method Selection: Acylation with acid anhydrides or acid chlorides in the presence of a non-nucleophilic base is a standard and highly efficient method for forming amides from secondary amines. Triethylamine (TEA) is used to scavenge the acidic byproduct (HCl or acetic acid), driving the reaction to completion.

2.1. N-Acetylation with Acetic Anhydride

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (1.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

2.2. N-Benzoylation with Benzoyl Chloride

Procedure: This procedure is similar to N-acetylation.

  • Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Reagent Addition: Cool to 0 °C and add benzoyl chloride (1.2 eq) dropwise.

  • Reaction and Work-up: Follow the same procedure as for N-acetylation (Protocol 2.1, steps 3-5).

Protocol 3: N-Sulfonylation

The introduction of a sulfonyl group creates a sulfonamide, a key functional group in many clinically used drugs, including antibacterials.[4] This group is a strong hydrogen bond acceptor and can significantly increase the polarity and metabolic stability of the molecule.

Rationale for Method Selection: The reaction of sulfonyl chlorides with amines in the presence of a base like pyridine or triethylamine is the most common method for preparing sulfonamides.[5] Pyridine can act as both a base and a catalyst.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM. Add pyridine or TEA (2.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C. Add the sulfonyl chloride (TsCl or MsCl, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess base), water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 4: Mannich Aminomethylation

The Mannich reaction is a three-component condensation that introduces an aminomethyl group to a nucleophilic carbon. In the case of a secondary amine like our THQ, the reaction proceeds on the nitrogen atom, resulting in an N-aminomethyl derivative. This derivatization adds a basic, flexible side chain that can interact with biological targets.

Rationale for Method Selection: This is a classic C-N bond-forming reaction. The reaction first forms an Eschenmoser-like salt (iminium ion) from the secondary amine and formaldehyde, which then alkylates the nitrogen of the tetrahydroquinoline.[6][7][8]

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • A secondary amine (e.g., dimethylamine, piperidine, morpholine)

  • Ethanol (EtOH)

  • Acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the secondary amine (e.g., dimethylamine, 1.2 eq) and formaldehyde solution (1.2 eq) in ethanol. Add a catalytic amount of acetic acid. Stir for 30 minutes at room temperature to pre-form the iminium ion.

  • Reagent Addition: Add this compound (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Part 3: Protocols for Biological Evaluation

Once a library of derivatives is synthesized, the next critical step is to screen them for biological activity. The following protocols outline standardized assays for assessing anticancer and antimicrobial potential.

cluster_screening Biological Screening Workflow cluster_anticancer Anticancer Details cluster_antimicrobial Antimicrobial Details Derivatives Synthesized Derivatives Anticancer Anticancer Assays Derivatives->Anticancer Antimicrobial Antimicrobial Assays Derivatives->Antimicrobial MTT MTT Assay (Cytotoxicity, IC50) Anticancer->MTT MIC Broth Microdilution (MIC Determination) Antimicrobial->MIC Flow Cell Cycle Analysis (Mechanism of Action) MTT->Flow

Caption: Workflow for biological screening of derivatives.

Protocol 5: In Vitro Anticancer Screening - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening method to determine the cytotoxic potential of novel compounds and to calculate their half-maximal inhibitory concentration (IC₅₀).[1][9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multi-channel pipette and microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in complete medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 or 72 hours at 37 °C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 6: Cell Cycle Analysis by Flow Cytometry

This assay is used to investigate the mechanism of action of cytotoxic compounds by determining their effect on the cell cycle progression. Cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the test compound at its IC₅₀ concentration

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Seed cells and treat them with the test compound (at its IC₅₀) for 24 or 48 hours. Collect approximately 1 x 10⁶ cells per sample.

  • Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20 °C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence will be detected, and the data will be used to generate a histogram of DNA content.

  • Data Analysis: Analyze the histogram data using appropriate software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound interferes with progression through that stage of the cell cycle.

Protocol 7: Antimicrobial Screening - Broth Microdilution Assay

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Synthesized derivatives dissolved in DMSO

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture. Adjust the turbidity of the bacterial suspension in sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column of dilutions. This will create a gradient of compound concentrations.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Part 4: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the efficacy of the synthesized derivatives.

Table 1: Anticancer Activity (IC₅₀ Values)

The IC₅₀ values for each compound against different cancer cell lines should be tabulated for easy comparison.

Compound IDDerivatization TypeR-GroupIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
Control -DoxorubicinValueValueValue
THQ-Ac-01 N-Acetyl-ValueValueValue
THQ-Bz-01 N-Benzoyl-ValueValueValue
THQ-Ts-01 N-Tosyl-ValueValueValue
THQ-Man-01 N-AminomethylDimethylaminoValueValueValue
..................

Lower IC₅₀ values indicate higher cytotoxic potency.

Table 2: Antimicrobial Activity (MIC Values)

The MIC values should be presented to compare the antibacterial potency of the derivatives.

Compound IDDerivatization TypeR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Control -CiprofloxacinValueValue
THQ-Ac-01 N-Acetyl-ValueValue
THQ-Bz-01 N-Benzoyl-ValueValue
THQ-Ts-01 N-Tosyl-ValueValue
THQ-Man-01 N-AminomethylDimethylaminoValueValue
...............

Lower MIC values indicate higher antimicrobial activity.

Conclusion and Future Directions

This application note provides a comprehensive framework for the synthesis, derivatization, and biological evaluation of novel this compound derivatives. The protocols detailed herein are based on robust and well-established chemical and biological methodologies, providing a solid foundation for the exploration of this promising chemical scaffold. By systematically applying these derivatization and screening strategies, researchers can efficiently generate and analyze libraries of new compounds, leading to the identification of potent hits for further optimization in drug discovery programs targeting cancer and infectious diseases. Future work should focus on expanding the diversity of the derivatizing agents and exploring a wider range of biological assays to elucidate the full therapeutic potential of this versatile molecular core.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. This compound is a key building block in the development of various bioactive compounds and pharmaceuticals.[1] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established literature and practical field experience.

Common Synthetic Routes

The most prevalent and reliable method for synthesizing this compound is the catalytic hydrogenation of the corresponding aromatic precursor, 8-methoxyquinoline.[2] This approach involves the selective reduction of the pyridine ring within the quinoline structure, leaving the benzene ring and the methoxy group intact.

Various catalysts and conditions have been explored for this transformation, each with its own set of advantages and challenges.[3][4] Understanding these nuances is critical to troubleshooting experimental outcomes.

Workflow: Catalytic Hydrogenation of 8-Methoxyquinoline

Below is a generalized workflow for the primary synthetic route discussed in this guide.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve 8-Methoxyquinoline in appropriate solvent (e.g., Ethanol, Acetic Acid) P2 Charge reactor with substrate solution and catalyst (e.g., Pd/C, PtO2) P1->P2 R1 Purge reactor with N2/Ar, then pressurize with H2 P2->R1 R2 Heat to desired temperature and stir vigorously R1->R2 R3 Monitor reaction progress (TLC, GC-MS, H2 uptake) R2->R3 W1 Cool, depressurize, and filter catalyst (e.g., through Celite®) R3->W1 W2 Remove solvent in vacuo W1->W2 W3 Purify crude product (Distillation or Column Chromatography) W2->W3

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the synthesis.

Q1: My reaction is stalled or incomplete. TLC/GC analysis shows significant amounts of starting material (8-methoxyquinoline) even after extended reaction times. What's wrong?

A1: This is a classic case of poor catalyst activity or insufficient hydrogenation conditions. Several factors could be at play:

  • Catalyst Quality & Activity: The most common culprit is the catalyst itself.

    • Causality: Palladium on carbon (Pd/C) and other heterogeneous catalysts can lose activity over time due to oxidation, moisture, or improper storage. "Aged" or improperly handled catalysts will have a lower number of active sites available for hydrogen activation.

    • Solution:

      • Always use a fresh batch of catalyst from a reputable supplier.

      • If using an older bottle, consider running a small-scale control reaction on a simple, reliable substrate (like quinoline itself) to verify its activity.

      • Ensure the catalyst is handled under an inert atmosphere as much as possible before being added to the reaction.

  • Hydrogen Pressure & Delivery:

    • Causality: The reduction of the heteroaromatic ring requires sufficient hydrogen concentration at the catalyst surface. Low pressure or poor gas delivery can make the reaction sluggish.

    • Solution:

      • Ensure your hydrogen source is delivering the set pressure and that there are no leaks in your reactor system.

      • For bench-scale reactions, a pressure of at least 30-50 bar (approx. 435-725 psi) is often recommended to achieve reasonable reaction rates.[3]

      • Ensure vigorous stirring. This is critical in heterogeneous catalysis to maintain the catalyst suspension and facilitate mass transfer of hydrogen from the gas phase to the catalyst surface.

  • Solvent Choice:

    • Causality: The solvent can influence the solubility of hydrogen and the substrate's interaction with the catalyst.

    • Solution: While ethanol is common, acidic solvents like acetic acid can "activate" the quinoline substrate by protonating the nitrogen, making the ring more susceptible to reduction. Consider switching to or adding acetic acid as a co-solvent.

Q2: My reaction worked, but the yield is low after purification. Where did my product go?

A2: Low isolated yield can stem from issues during the work-up and purification stages, especially given the basic nature of the tetrahydroquinoline product.

  • Work-up Losses:

    • Causality: The product is a basic amine. If you perform an aqueous work-up with an acidic wash (e.g., to remove basic impurities), your product will partition into the aqueous layer as the corresponding ammonium salt.

    • Solution:

      • During work-up, ensure the aqueous layer is made basic (pH > 10) with NaOH or K2CO3 before extracting with an organic solvent (e.g., dichloromethane, ethyl acetate). This ensures the product is in its free-base form and has high solubility in the organic phase.

      • Perform multiple extractions (at least 3x) to ensure complete recovery from the aqueous layer.

  • Purification Challenges (Column Chromatography):

    • Causality: Tetrahydroquinolines are basic and can stick irreversibly to standard silica gel, leading to significant streaking and poor recovery.

    • Solution:

      • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as 1-2% triethylamine (Et3N) or ammonia in methanol. This neutralizes the acidic silanol groups on the silica surface, preventing product adsorption.

      • Use Alumina: Consider using basic or neutral alumina as the stationary phase instead of silica gel.

      • Distillation: If the product is thermally stable, vacuum distillation is often the most effective method for purification, completely avoiding chromatography issues.

Q3: I'm observing a significant side product. What could it be and how can I prevent it?

A3: The most likely side reaction is over-reduction or cleavage of the methoxy group, especially under harsh conditions.

  • Demethoxylation:

    • Causality: Aggressive catalysts (like high-loading Pd/C or Raney Nickel), high temperatures (>100 °C), and extended reaction times can lead to hydrogenolysis of the C-O bond of the methoxy group, resulting in the formation of 1,2,3,4-tetrahydroquinoline.

    • Solution:

      • Milder Conditions: Reduce the reaction temperature and pressure.

      • Catalyst Choice: Use a less aggressive catalyst. A 5% Pd/C is often sufficient. Platinum-based catalysts (like PtO2) can sometimes be more selective.

      • Monitor Closely: Do not let the reaction run for an unnecessarily long time. Stop the reaction as soon as the starting material is consumed (as determined by TLC or GC).

  • Benzene Ring Reduction:

    • Causality: While the pyridine ring is more electron-deficient and thus more susceptible to hydrogenation, extremely forcing conditions (very high pressure/temperature, Rhodium or Ruthenium catalysts) can lead to the reduction of the carbocyclic (benzene) ring, yielding octahydroquinoline derivatives.[5]

    • Solution: This is less common with standard Pd or Pt catalysts. Stick to well-established procedures and avoid overly harsh conditions unless specifically targeting the fully saturated ring system.

Troubleshooting Decision Tree

Problem Problem Encountered LowYield Low Yield / Incomplete Reaction Problem->LowYield SideProduct Side Product Formation Problem->SideProduct PurificationIssue Purification Issues Problem->PurificationIssue Catalyst Check Catalyst Activity (Use fresh catalyst) LowYield->Catalyst Conditions Increase H2 Pressure & Stirring Rate LowYield->Conditions Solvent Add Acetic Acid as co-solvent LowYield->Solvent Demethoxylation Demethoxylation Product? (Check Mass Spec) SideProduct->Demethoxylation OverReduction Over-reduction Product? (Check NMR/Mass Spec) SideProduct->OverReduction Column Product streaking on silica column? PurificationIssue->Column Distill Consider Vacuum Distillation PurificationIssue->Distill MilderCond Use Milder Conditions (Lower Temp/Pressure) Demethoxylation->MilderCond Yes StopSooner Monitor reaction closely and stop at completion OverReduction->StopSooner Yes BaseWash Add 1-2% Et3N to eluent OR use Alumina Column->BaseWash Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the best catalyst for this hydrogenation? A: 5% or 10% Palladium on Carbon (Pd/C) is the most commonly used and cost-effective catalyst for this transformation. Platinum(IV) oxide (PtO2, Adams' catalyst) is also highly effective. For specific selectivities or challenging substrates, other catalysts like Ruthenium or Rhodium might be employed, but these can sometimes lead to over-reduction of the benzene ring.[6][7]

Q: Can I run this reaction at atmospheric pressure? A: While technically possible using a hydrogen balloon, the reaction will be extremely slow. The reduction of an aromatic system like quinoline is thermodynamically and kinetically challenging. Pressurized hydrogen (e.g., in a Parr shaker or autoclave) is strongly recommended to achieve full conversion in a reasonable timeframe (typically 4-24 hours).

Q: How do I properly filter the heterogeneous catalyst after the reaction? A: Safety First: Heterogeneous hydrogenation catalysts, particularly Pd/C, are pyrophoric when dry and exposed to air, especially after being saturated with hydrogen. Never let the filter cake dry out in the open.

  • Filter the reaction mixture through a pad of Celite® or diatomaceous earth. This prevents the fine catalyst particles from passing through the filter paper.

  • Keep the filter cake wet with solvent (e.g., ethanol) at all times.

  • Once filtration is complete, carefully transfer the wet filter cake into a separate container and quench it under a stream of water before disposal according to your institution's safety guidelines.

Q: How should I store the final product? A: this compound, like many anilines and related compounds, is susceptible to air oxidation, which can cause it to darken over time. For long-term storage, it is best to store it in a tightly sealed amber vial under an inert atmosphere (Nitrogen or Argon) in a refrigerator.

Data & Protocols

Table 1: Comparison of Catalytic Systems
CatalystTypical ConditionsAdvantagesPotential Challenges
5% Pd/C 50-100 psi H₂, 25-60 °C, EtOH or AcOHCost-effective, readily available, good activity.Can cause demethoxylation at high temperatures.
PtO₂ (Adams') 50-100 psi H₂, 25 °C, EtOH or AcOHHighly active at room temperature, often very clean.More expensive than Pd/C.
Raney Ni 500-1000 psi H₂, 50-100 °C, EtOHVery high activity, inexpensive.Requires higher temp/pressure, high risk of demethoxylation.
Ru/C 500-1000 psi H₂, 70-120 °CCan offer different selectivity.[6]Risk of over-reduction of the benzene ring.[8]
Detailed Experimental Protocol: Hydrogenation using Pd/C

This protocol is a representative example and should be adapted and optimized based on available equipment and reaction scale.

  • Reactor Setup: To a 250 mL Parr hydrogenation bottle, add 8-methoxyquinoline (5.0 g, 31.4 mmol) and ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (250 mg, 5 mol%) to the solution. Note: Add the catalyst before sealing the vessel. Do not add dry catalyst to a solvent-filled vessel under air, as static discharge can be an ignition source.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel three times with nitrogen, followed by three purges with hydrogen. Pressurize the vessel to 60 psi with hydrogen.

  • Reaction: Place the vessel on the shaker and begin vigorous agitation. Heat the reaction to 50 °C using an external heating mantle.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 8-12 hours when hydrogen uptake ceases. A sample can be carefully depressurized, withdrawn, filtered, and analyzed by TLC or GC-MS to confirm the disappearance of the starting material.

  • Work-up: Once complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel three times with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 20 mL). Keep the filter cake wet at all times.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel pre-treated with 1% triethylamine in a hexane/ethyl acetate eluent system.

  • Characterization: The final product, this compound, should be a colorless to pale yellow oil. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity. Expected Yield: 85-95%.

References

Technical Support Center: Synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, enhance yield, and ensure the highest purity of your final product.

The synthesis of this compound, a key building block in numerous pharmaceutical agents, typically involves the catalytic hydrogenation of 8-methoxyquinoline.[1] While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to diminished yields and complex purification challenges. This resource synthesizes field-proven insights and established protocols to help you overcome these obstacles.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues encountered during the synthesis of this compound, providing causal explanations and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

A common and frustrating issue is the incomplete consumption of the 8-methoxyquinoline starting material. This can often be traced back to catalyst inefficiency or suboptimal reaction conditions.

Q: My catalytic hydrogenation of 8-methoxyquinoline has stalled, showing low conversion by TLC/GC analysis. What are the likely causes and how can I resolve this?

A: Low conversion is typically rooted in issues with the catalyst's activity or the reaction environment. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity and Poisoning: The catalyst is the heart of the hydrogenation. Its performance can be compromised by several factors.

    • Inherent Catalyst Activity: Not all hydrogenation catalysts are created equal for this specific transformation. While Palladium on Carbon (Pd/C) is a common choice, other catalysts like platinum (Pt), rhodium (Rh), ruthenium (Ru), and even gold-based catalysts have shown high efficacy.[2][3] Nitrogen-doped carbon supports for palladium have demonstrated high activity and stability under mild conditions.[4]

    • Catalyst Poisoning: Quinolines and their derivatives are notorious for acting as poisons to traditional noble metal catalysts by strongly adsorbing to the active sites.[3][5] Ensure all reagents, solvents, and glassware are scrupulously clean and free from potential poisons like sulfur compounds, thiols, or residual reagents from previous steps.

  • Suboptimal Reaction Conditions: The interplay of hydrogen pressure, temperature, and solvent is critical for driving the reaction to completion.

    • Hydrogen Pressure: Insufficient hydrogen pressure can lead to slow or incomplete reactions. Increasing the H₂ pressure can significantly enhance the reaction rate.[5] Typical pressures can range from 10 to 30 bar H₂, depending on the catalyst system.[2][4]

    • Temperature: While some modern catalysts can operate at mild temperatures (e.g., 50°C), others may require more thermal energy (70-160°C) to achieve optimal activity.[4][6][7] If you observe decomposition, consider lowering the temperature.[8]

    • Solvent Choice: The solvent plays a crucial role in substrate solubility and interaction with the catalyst surface. Alcoholic solvents like methanol, ethanol, and isopropanol are frequently used.[2][9] In some cases, the presence of water is essential for catalytic activity.[9] Experimenting with different solvents can sometimes unlock higher conversions.[5]

  • Mass Transfer Limitations: In heterogeneous catalysis, ensuring efficient contact between the hydrogen gas, the substrate in solution, and the solid catalyst is paramount.

    • Agitation: Inadequate stirring can lead to poor mass transfer. Ensure your reaction setup provides vigorous agitation to keep the catalyst suspended and facilitate gas-liquid mixing.

Experimental Protocol: Optimizing Reaction Conditions
  • Reaction Setup: In a suitable autoclave, combine 8-methoxyquinoline (1.0 mmol), the chosen catalyst (e.g., 5 mol% Pd/C), and the selected solvent (e.g., 10 mL of ethanol).

  • Inerting: Seal the autoclave and purge with H₂ gas 3-5 times to remove any residual air.[5]

  • Pressurization and Heating: Pressurize the reactor to the desired H₂ pressure (e.g., start with 20 bar) and heat to the target temperature (e.g., 50°C) with vigorous stirring.[4][5]

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Troubleshooting Workflow: If conversion is low after a set time (e.g., 4 hours), systematically adjust one parameter at a time. For instance, increase the temperature by 20°C or the pressure by 10 bar and continue monitoring.

Issue 2: Formation of Side Products and Low Selectivity

A significant challenge in this synthesis is controlling the selectivity of the hydrogenation. Over-reduction or reduction of the wrong ring can lead to a mixture of products, complicating purification and reducing the yield of the desired compound.

Q: My reaction is producing significant amounts of decahydroquinoline and/or 5,6,7,8-tetrahydroquinoline. How can I improve the selectivity for this compound?

A: Achieving high selectivity requires a delicate balance of catalyst choice and reaction conditions to favor hydrogenation of the pyridine ring over the benzene ring and to prevent over-hydrogenation.

  • Understanding the Side Products:

    • Decahydroquinoline: This results from the complete saturation of both the pyridine and benzene rings. It is often favored by highly active catalysts (like Rhodium or Ruthenium) under harsh conditions (high temperature and pressure).[10]

    • 5,6,7,8-Tetrahydroquinoline: This isomer arises from the hydrogenation of the methoxy-substituted benzene ring, which is generally less favorable but can occur with certain catalysts.

  • Strategies for Enhancing Selectivity:

    • Catalyst Selection: The choice of metal and support is paramount.

      • Palladium-based catalysts, particularly on supports like alumina or nitrogen-doped carbon, often show good selectivity for the desired product under optimized conditions.[4][9]

      • Gold nanoparticles supported on TiO₂ have shown remarkable chemoselectivity, hydrogenating the N-heterocyclic ring while leaving other functional groups intact, even at temperatures as low as 25°C.[3]

    • Solvent Effects: The solvent can influence the adsorption orientation of the quinoline on the catalyst surface, thereby affecting which ring is preferentially hydrogenated. A screening of solvents (e.g., alcohols, ethers, hydrocarbons) is often a worthwhile endeavor.[11]

    • Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote over-reduction. It is crucial to monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of decahydroquinoline.

Data Presentation: Catalyst and Solvent Effects on Selectivity
Catalyst SystemSolventTemperature (°C)Pressure (bar H₂)Selectivity for 1,2,3,4-THQ (%)Reference
Pd/CNMethanol5020>95[4]
Al₂O₃–Pd–D/NiEthanol1006High[9]
Au/TiO₂Dioxane25-10020High (Chemoselective)[3]
Ru NPsIsopropanol5010Variable[2]

This table is a representative summary. Actual results may vary based on specific experimental details.

Issue 3: Difficult Purification of the Final Product

Even with a successful reaction, isolating the pure this compound can be challenging due to the presence of residual starting material, side products, and catalyst residues.

Q: I'm having difficulty purifying my product. What are the best practices for work-up and purification?

A: A systematic approach to work-up and purification is essential for obtaining a high-purity product.

  • Catalyst Removal: The first step is the complete removal of the heterogeneous catalyst.

    • Filtration: Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the catalyst particles.[5] Wash the filter cake with the reaction solvent to ensure complete recovery of the product. For very fine catalyst particles, a membrane filter may be necessary.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction: This is a highly effective technique for separating the basic tetrahydroquinoline product from non-basic impurities.

    • Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Make the aqueous layer basic (pH > 10) by the careful addition of a base (e.g., 10% NaOH solution) to liberate the free base product.[12]

    • Extract the product back into an organic solvent (e.g., dichloromethane) several times.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification:

    • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an excellent final purification step to remove non-volatile impurities.

    • Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.

    • Column Chromatography: For challenging separations, flash chromatography on silica gel is a reliable method. A solvent system of ethyl acetate and hexanes, often with a small amount of triethylamine (e.g., 1%) to prevent tailing of the amine product on the acidic silica, is a good starting point.

II. Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material, like 8-hydroxyquinoline, and then methylate it? A1: Yes, this is a viable alternative route. You can synthesize 8-methoxyquinoline from 8-hydroxyquinoline by reacting it with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.[13] This 8-methoxyquinoline can then be hydrogenated as described.

Q2: My synthesis is based on the Skraup reaction. What are the key challenges with this method? A2: The Skraup synthesis, which constructs the quinoline ring from an aniline, glycerol, sulfuric acid, and an oxidizing agent, is notoriously exothermic and can produce significant amounts of tar.[14][15] Key challenges include controlling the reaction's vigor, which can be moderated by adding ferrous sulfate, and dealing with the low reactivity of anilines bearing electron-withdrawing groups.[15][16]

Q3: Are there any metal-free methods for this synthesis? A3: While catalytic hydrogenation is the most common method for reducing the quinoline ring, research into metal-free alternatives is ongoing. Some methods may involve transfer hydrogenation using organic hydrogen donors like Hantzsch esters, often catalyzed by a Brønsted or Lewis acid.[17]

Q4: How can I monitor the reaction progress effectively? A4: Thin Layer Chromatography (TLC) is a quick and easy way to get a qualitative sense of the reaction's progress. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods. They allow you to accurately determine the conversion of the starting material and the selectivity for the desired product.[5]

Q5: What are the safety precautions for working with high-pressure hydrogenation? A5: High-pressure hydrogenation reactions must be conducted with extreme caution. Always use a properly rated and maintained autoclave. Ensure the system is leak-tested before use. Work in a well-ventilated fume hood, and use a blast shield. Be aware of the flammability of hydrogen gas and the potential for catalyst fires, especially with pyrophoric catalysts like Raney Nickel or dry Pd/C.

III. Visualizations and Workflows

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 8-Methoxyquinoline autoclave Combine in Autoclave start->autoclave catalyst Catalyst (e.g., Pd/C) catalyst->autoclave solvent Solvent (e.g., Ethanol) solvent->autoclave purge Purge with H₂ autoclave->purge react Heat & Pressurize (e.g., 50°C, 20 bar H₂) purge->react filter Filter Catalyst react->filter concentrate Concentrate filter->concentrate extract Acid-Base Extraction concentrate->extract purify Final Purification (Distillation/Chromatography) extract->purify product Pure Product purify->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield or Conversion check_catalyst Evaluate Catalyst start->check_catalyst check_conditions Evaluate Conditions start->check_conditions check_purity Check Reagent Purity start->check_purity catalyst_active Is catalyst known to be active? check_catalyst->catalyst_active pressure Is H₂ pressure sufficient? check_conditions->pressure poisoning Suspect poisoning? check_purity->poisoning change_catalyst Action: Screen different catalysts (Pd/C, PtO₂, Ru/C, Au/TiO₂) catalyst_active->change_catalyst No catalyst_active->poisoning Yes purify_reagents Action: Use high-purity reagents/solvents poisoning->purify_reagents Yes inc_pressure Action: Increase H₂ pressure pressure->inc_pressure No temp Is temperature optimal? pressure->temp Yes inc_temp Action: Increase temperature temp->inc_temp No solvent Is solvent appropriate? temp->solvent Yes change_solvent Action: Screen different solvents solvent->change_solvent No

References

Technical Support Center: Synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. This compound is a valuable intermediate in the development of various pharmaceutical compounds.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this target molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis of this compound, organized by the most common synthetic methodologies.

Section 1: Catalytic Hydrogenation of 8-Methoxyquinoline

Catalytic hydrogenation of the parent quinoline is the most direct route. However, its success is highly dependent on catalyst choice, substrate purity, and reaction conditions.

Q1: My hydrogenation reaction is slow, stalls, or results in poor conversion. What are the likely causes and how can I fix this?

A1: Slow or incomplete hydrogenation is a frequent issue stemming from several factors related to catalyst activity and reaction environment.

  • Causality: The catalytic cycle involves the adsorption of both hydrogen and the quinoline substrate onto the catalyst surface. Any interference with this process will hinder the reaction rate.

    • Catalyst Deactivation: Heterogeneous catalysts (e.g., Pd/C, PtO₂, Ru-based) are highly susceptible to poisons. Sulfur-containing impurities in the substrate or solvent can strongly chemisorb to the metal surface, blocking active sites.[3] Amine substrates themselves can sometimes inhibit catalyst activity through strong coordination.

    • Insufficient Hydrogen Pressure: The reduction of the pyridine ring of quinoline is often more challenging than a simple olefin hydrogenation and may require higher hydrogen pressures to ensure sufficient H₂ concentration on the catalyst surface and drive the reaction forward.[4]

    • Poor Catalyst Quality or Loading: The activity of a catalyst can vary between batches. An insufficient amount of catalyst (low mol%) will naturally lead to a slower reaction.

    • Competitive Adsorption: The partially hydrogenated intermediate, 8-methoxy-1,2-dihydroquinoline, can compete with the starting material for active sites on the catalyst, sometimes leading to a decrease in the reaction rate as the reaction progresses.[5]

  • Troubleshooting & Protocols:

    • Ensure Substrate Purity: Purify the starting 8-methoxyquinoline by recrystallization or column chromatography to remove potential catalyst poisons.

    • Activate/Select the Right Catalyst:

      • For Palladium on Carbon (Pd/C), ensure it is fresh. If necessary, pre-reduce the catalyst in the solvent under H₂ before adding the substrate.

      • Ruthenium-based catalysts, such as those derived from [Ru(p-cymene)Cl₂]₂, have shown high efficiency for this transformation.

    • Optimize Reaction Conditions: A systematic approach is crucial. See the table below for recommended starting points.

    • Increase Catalyst Loading: If other optimizations fail, incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

ParameterRecommended ConditionRationale & Citation
Catalyst Ru/Al₂O₃, [Ru(p-cymene)Cl₂]₂/I₂, or Pd/CRuthenium catalysts often show excellent activity and selectivity for quinoline hydrogenation.[5] Pd/C is a standard but can be sensitive.
Solvent Methanol, Ethanol, DioxaneProtic solvents like methanol can facilitate the reaction. Dioxane has also been used effectively.[5]
H₂ Pressure 40-50 bar (approx. 580-725 psi)Elevated pressure is often required for the complete reduction of the heterocyclic ring.[3][4]
Temperature 60 - 160 °CHigher temperatures can increase the reaction rate but may also promote side reactions. Optimization is key.[5][6]

Experimental Protocol: Catalytic Hydrogenation of 8-Methoxyquinoline

  • To a high-pressure autoclave reactor, add 8-methoxyquinoline (1 equiv.) and the chosen catalyst (e.g., 5 mol% Ru/C).

  • Add the anhydrous solvent (e.g., methanol or dioxane, approx. 0.1-0.2 M concentration).

  • Seal the reactor and purge thoroughly with nitrogen gas (3 cycles) followed by hydrogen gas (3 cycles).

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

  • Begin stirring and heat the reaction to the target temperature (e.g., 80 °C).

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Q2: My final product is contaminated with byproducts. I suspect over-reduction or partial reduction. How do I confirm this and improve selectivity?

A2: Formation of byproducts is typically due to a lack of chemoselectivity in the hydrogenation process.

  • Causality & Identification:

    • Partial Hydrogenation: The most common byproduct is 8-methoxy-5,6,7,8-tetrahydroquinoline , where the benzene ring is reduced instead of the pyridine ring. This can occur with certain catalysts, like specific Ru-based systems, which are known to favor carbocycle reduction.[7] This product will have a different NMR spectrum, notably with aliphatic signals corresponding to the reduced benzene ring.

    • Over-reduction/De-methoxylation: Under harsh conditions (high temperature, high pressure, highly active catalyst like Rhodium), the methoxy group can be cleaved via hydrogenolysis to yield 1,2,3,4-tetrahydroquinoline . This can be identified by the absence of the methoxy signal in NMR and a corresponding mass change in MS.

    • Incomplete Reduction: The reaction may stall at the 8-methoxy-1,2-dihydroquinoline intermediate.

  • Troubleshooting & Solutions:

    • Catalyst Choice is Critical: For selective reduction of the pyridine ring, Palladium (Pd) and Platinum (Pt) catalysts are generally preferred over Ruthenium (Ru) or Rhodium (Rh).

    • Modify Reaction Conditions: Reduce the temperature and/or pressure to decrease the likelihood of over-reduction and other side reactions.

    • Solvent Effects: The choice of solvent can influence selectivity. Run small-scale screens with solvents like ethanol, ethyl acetate, and acetic acid to find the optimal system.

DOT Diagram: Troubleshooting Logic for Incomplete Hydrogenation

troubleshooting_flowchart start Problem: Slow or Incomplete Hydrogenation check_purity Is the 8-Methoxyquinoline starting material pure? start->check_purity purify Purify by recrystallization or chromatography. check_purity->purify No check_catalyst Is the catalyst fresh and active? check_purity->check_catalyst Yes purify->check_catalyst new_catalyst Use a fresh batch of catalyst or a different type (e.g., Ru-based). check_catalyst->new_catalyst No check_conditions Are the reaction conditions (Pressure, Temp) optimal? check_catalyst->check_conditions Yes new_catalyst->check_conditions optimize_conditions Increase H₂ pressure (e.g., to 50 bar). Optimize temperature. check_conditions->optimize_conditions No check_loading Is catalyst loading sufficient? check_conditions->check_loading Yes success Reaction Successful optimize_conditions->success increase_loading Increase catalyst loading (e.g., from 5 to 10 mol%). check_loading->increase_loading No check_loading->success Yes increase_loading->success

Caption: Troubleshooting workflow for incomplete hydrogenation.

Section 2: Multi-Step Syntheses (e.g., Skraup Reaction)

For syntheses that first construct the 8-methoxyquinoline ring, side reactions can occur at this early stage.

Q3: My Skraup reaction to form 8-methoxyquinoline is low-yielding and difficult to control. What are the main side reactions and how can I mitigate them?

A3: The Skraup synthesis is notoriously exothermic and can lead to polymerization and the formation of tars if not properly managed.[8][9]

  • Causality: The reaction involves the dehydration of glycerol to the highly reactive acrolein, followed by conjugate addition of an aniline (2-methoxy-4-nitroaniline or similar), cyclization, and oxidation.

    • Uncontrolled Acrolein Polymerization: If the temperature rises too quickly, the acrolein intermediate will polymerize, leading to a significant drop in yield and the formation of intractable tar.[10]

    • Oxidative Degradation: The strong acid (H₂SO₄) and oxidizing agent (e.g., the nitro group of the starting material or added arsenic oxide) at high temperatures can cause charring and degradation of the aromatic compounds.[10]

  • Troubleshooting & Solutions:

    • Strict Temperature Control: The rate of addition of sulfuric acid must be slow and carefully monitored to keep the internal temperature within the specified range (e.g., below 110°C during the initial phase).[10] Use an ice bath for cooling if necessary.

    • Mechanical Stirring: Efficient, robust mechanical stirring is essential to ensure even heat distribution and prevent localized overheating.

    • Choice of Reagents: While classic procedures use arsenic oxide, milder oxidizing agents can be employed. The nitro group on the aniline precursor often serves this role. Using a pre-formed acrolein derivative can sometimes offer more control than generating it in situ from glycerol.[9]

Frequently Asked Questions (FAQs)

Q: My final this compound product darkens over time. Is it decomposing?

A: Yes, this is a common observation. Tetrahydroquinolines, especially electron-rich ones, are susceptible to air oxidation. The secondary amine can be oxidized, leading back to the dihydroquinoline or fully aromatic quinoline, which are often colored. To prevent this, store the purified product under an inert atmosphere (nitrogen or argon) in a sealed container, preferably in a freezer. If the product is an oil, dissolving it in a deoxygenated solvent for storage can also help.

Q: I am considering a reductive amination approach. What would be a good starting material?

A: A domino or tandem strategy starting from a substituted nitrophenyl compound is highly effective. For example, you could start with a compound like methyl (2-nitro-3-methoxyphenyl)acetate. A sequence involving alkylation followed by catalytic hydrogenation would simultaneously reduce the nitro group to an aniline, which would then intramolecularly condense with the side-chain carbonyl and be subsequently reduced to form the tetrahydroquinoline ring system.[11][12] This approach often provides high diastereoselectivity.

DOT Diagram: Main Reaction and Potential Side Reaction in Hydrogenation

reaction_pathways cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction Pathway A 8-Methoxyquinoline B 8-Methoxy-1,2-dihydroquinoline (Intermediate) A->B H₂ / Catalyst (e.g., Pd/C) C This compound (Product) B->C H₂ / Catalyst (e.g., Pd/C) D 8-Methoxyquinoline E 8-Methoxy-5,6,7,8-tetrahydroquinoline (Side Product) D->E H₂ / Catalyst (e.g., Ru-PhTRAP)

References

Technical Support Center: Optimization of Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroquinolines (THQs). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Tetrahydroquinolines are prevalent in numerous natural products and pharmacologically active compounds, making their efficient synthesis a critical task in drug discovery and development.[1][2][3][4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to help you diagnose and solve common issues, optimize your reaction conditions, and achieve higher yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My reaction shows low to no conversion of the starting quinoline. What are the likely causes and how can I fix this?

A1: Low or no conversion in the hydrogenation of quinolines to tetrahydroquinolines is a frequent issue. The root cause often lies with the catalyst, hydrogen source, or reaction conditions.

Probable Causes & Recommended Solutions:

  • Catalyst Inactivity or Poisoning:

    • Cause: The catalyst (e.g., Palladium on Carbon, Platinum oxide) may be old, improperly stored, or poisoned. Sulfur-containing functional groups in the substrate or impurities in the solvent or glassware can deactivate noble metal catalysts. The nitrogen atom in the quinoline itself can sometimes inhibit catalyst activity.[5]

    • Solution:

      • Use Fresh Catalyst: Always use fresh, high-quality catalyst from a reputable supplier.

      • Increase Catalyst Loading: Systematically increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

      • Screen Different Catalysts: The choice of catalyst is crucial. While Pd/C is common, it can sometimes lead to over-reduction to decahydroquinoline.[5] Consider screening other catalysts like PtO₂, Rh/C, or specialized catalysts like nickel phosphide (Ni₂P) which show high activity.[6] A hierarchical palladium on nickel foam-based catalyst has also been shown to be highly effective and reusable.[5]

      • Pre-treatment: Ensure all glassware is scrupulously clean and solvents are of appropriate purity (e.g., HPLC or anhydrous grade).

  • Insufficient Hydrogen Pressure or Poor Mass Transfer:

    • Cause: For catalytic hydrogenations using H₂ gas, insufficient pressure or inefficient stirring can limit the availability of hydrogen at the catalyst surface, stalling the reaction.

    • Solution:

      • Increase H₂ Pressure: Gradually increase the hydrogen pressure. Many reactions proceed well under balloon pressure, but some substrates may require higher pressures (e.g., 5-30 bar).[7]

      • Improve Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer. A football-shaped stir bar is often more effective than a standard one for this purpose.

  • Sub-optimal Temperature or Solvent:

    • Cause: The reaction may be too slow at the current temperature. The solvent also plays a critical role in substrate solubility and interaction with the catalyst.[8]

    • Solution:

      • Increase Temperature: Gently increase the reaction temperature in increments (e.g., from room temperature to 40-60 °C). Some protocols report success at temperatures up to 120 °C.[7]

      • Solvent Screening: If solubility is an issue, or if catalyst deactivation is suspected, screen different solvents. Ethanol, methanol, and ethyl acetate are common choices. Dichloromethane has been reported to provide good selectivity in some reductive cyclizations.[8]

Q2: My reaction is producing a significant amount of the fully saturated decahydroquinoline. How can I improve selectivity for the tetrahydroquinoline?

A2: Over-reduction is a common challenge, particularly with highly active catalysts like Palladium on Carbon (Pd/C).[5] Achieving selectivity for the partially hydrogenated tetrahydroquinoline requires fine-tuning of the catalyst and reaction conditions.

Probable Causes & Recommended Solutions:

  • Highly Active Catalyst System:

    • Cause: The combination of catalyst, pressure, and temperature is too reactive, leading to the hydrogenation of both the pyridine and benzene rings of the quinoline core.

    • Solution:

      • Change the Catalyst: Switch to a less active or more selective catalyst. Platinum-based catalysts (e.g., PtO₂, Pt/C) can sometimes offer better selectivity for the tetrahydroquinoline product compared to palladium.[8] Nickel-based catalysts have also been used effectively.[7]

      • Use a Catalyst Modifier/Poison: In some cases, intentionally "poisoning" the catalyst with a small amount of a deactivating agent (e.g., thiophene or quinoline itself in excess) can temper its activity and improve selectivity. This is an advanced technique and requires careful optimization.

  • Harsh Reaction Conditions:

    • Cause: High hydrogen pressure and elevated temperatures promote complete saturation of the aromatic system.

    • Solution:

      • Reduce H₂ Pressure: Operate at the lowest pressure that still affords a reasonable reaction rate (e.g., start with an H₂ balloon).

      • Lower the Temperature: Perform the reaction at room temperature or even 0 °C if the reaction rate is acceptable.

      • Monitor Carefully: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress closely. Stop the reaction as soon as the starting material is consumed and before significant amounts of the decahydroquinoline byproduct are formed.

Q3: I am attempting a Povarov reaction to synthesize a substituted tetrahydroquinoline, but the yield is low and I see many byproducts. What should I optimize?

A3: The Povarov reaction, a powerful [4+2] cycloaddition, can be sensitive to the choice of catalyst, solvent, and the electronic nature of the reactants.[9][10][11]

Probable Causes & Recommended Solutions:

  • Inappropriate Catalyst Choice:

    • Cause: The Lewis or Brønsted acid catalyst is either not strong enough to promote the reaction or is too harsh, leading to decomposition. The reactivity is highly dependent on the catalyst.[9]

    • Solution:

      • Screen Lewis Acids: A wide range of Lewis acids can be used, including Cu(OTf)₂, AlCl₃, and Gd(OTf)₃.[9][12] Their strength can significantly impact the outcome. It's often necessary to screen a panel of catalysts to find the optimal one for a specific substrate combination.

      • Try Brønsted Acids: Brønsted acids like p-toluenesulfonic acid (p-TSA) or chiral phosphoric acids can also be effective catalysts, sometimes offering different selectivity.[13][14]

  • Substrate Reactivity Issues:

    • Cause: Electron-withdrawing groups on the aniline or aldehyde can deactivate the imine intermediate, slowing down the reaction. Conversely, highly reactive dienophiles can lead to polymerization or other side reactions.

    • Solution:

      • Modify Reaction Conditions: For deactivated systems, more forcing conditions may be needed (higher temperature, stronger Lewis acid).

      • Consider a Multi-Component vs. Stepwise Approach: The Povarov reaction can be run as a three-component, one-pot reaction (aniline + aldehyde + alkene) or in a stepwise fashion (pre-formation of the imine, followed by addition of the alkene).[10] If the one-pot method is failing, try pre-forming the imine to ensure it is present before adding the dienophile. The multi-step approach can sometimes offer better yields, though the multi-component reaction is often faster.[9]

  • Solvent Effects:

    • Cause: The solvent can influence the stability of intermediates and the activity of the catalyst.

    • Solution: Screen a range of solvents. Polar aprotic solvents like dichloromethane (DCM) or acetonitrile are common choices for acid-catalyzed reactions.[15] In some cases, greener solvents like ethanol or even water have been used successfully.[16]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best general approach for synthesizing a new tetrahydroquinoline derivative?

A1: The best synthetic route depends heavily on the desired substitution pattern and the availability of starting materials. Here are three common strategies:

  • Catalytic Hydrogenation of Quinolines: This is the most direct method if the corresponding substituted quinoline is readily available. It is an atom-economical approach suitable for a wide range of substrates.[17] The main challenge is controlling selectivity to avoid over-reduction.[5]

  • Povarov Reaction (Imino Diels-Alder): This is a powerful multi-component reaction that builds the THQ core by reacting an aniline, an aldehyde, and an alkene.[11] It is excellent for creating complex, polysubstituted THQs in a single step and allows for high diversity.[10][18]

  • Friedländer Annulation followed by Reduction: The Friedländer synthesis first constructs the quinoline ring from an o-aminoaryl aldehyde or ketone and a compound with an α-methylene group.[14][15] The resulting quinoline is then reduced in a separate step. This two-step sequence is robust and highly versatile for accessing a wide array of substitution patterns.

Q2: How can I effectively monitor the progress of my reaction?

A2: Proper reaction monitoring is crucial for optimizing yield and minimizing byproduct formation.

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system that gives good separation between your starting material, product, and any major byproducts. Stain with a visualizing agent like potassium permanganate or use a UV lamp.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when you need to confirm the identity of products and byproducts, LC-MS is invaluable. It provides retention times and mass information, allowing for unambiguous tracking of all components.

  • Gas Chromatography (GC): If your compounds are volatile, GC or GC-MS is an excellent alternative for monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude ¹H NMR of a small aliquot from the reaction mixture can provide a precise ratio of starting material to product, offering the most accurate measure of conversion.

Q3: What are the key safety considerations when performing these syntheses?

A3: Safety should always be the top priority in the laboratory.

  • Catalytic Hydrogenation:

    • Hydrogen Gas: H₂ is extremely flammable. Always work in a well-ventilated fume hood, away from ignition sources. Ensure all connections in your hydrogenation apparatus are secure to prevent leaks.

    • Pyrophoric Catalysts: Catalysts like Pd/C can be pyrophoric, especially after the reaction when they are dry and saturated with hydrogen. Never allow the catalyst to dry in the air. Quench the reaction carefully and filter the catalyst while it is still wet with solvent. Dispose of the catalyst in a dedicated, sealed waste container, often under water.

  • Reagents and Solvents:

    • Many reagents used in these syntheses (e.g., strong acids, bases, organolithium reagents) are corrosive and/or reactive.[15][19] Always consult the Safety Data Sheet (SDS) for all chemicals.

    • Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Data & Protocols

Table 1: Comparison of Typical Conditions for Quinoline Hydrogenation
CatalystH₂ Source/PressureSolventTemperature (°C)Typical Outcome & SelectivityReference
10% Pd/C1-20 bar H₂Ethanol25-50High activity; risk of over-reduction to decahydroquinoline.[5][8][5][8]
PtO₂ (Adam's cat.)1-4 bar H₂Acetic Acid / EtOH25Good activity; often better selectivity for THQ than Pd/C.[8][8]
Pd/CN20 bar H₂Ethanol50High yield and selectivity for 1,2,3,4-THQ.[20][20]
RuCl₃·xH₂ONH₃·BH₃Dioxane80Transfer hydrogenation; good for various N-heterocycles.[13][13]
B(C₆F₅)₃HydrosilanesToluene80Metal-free transfer hydrogenation.[13][13]
General Protocol: Catalytic Hydrogenation of Quinoline using Pd/C

This protocol provides a general starting point for the synthesis of 1,2,3,4-tetrahydroquinoline. It should be optimized for specific substrates.

  • Reaction Setup:

    • To a thick-walled pressure vessel (e.g., a Parr shaker bottle) equipped with a magnetic stir bar, add the substituted quinoline (1.0 eq).

    • Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Palladium on Carbon (5-10 mol%).

    • Add a suitable solvent (e.g., Ethanol or Ethyl Acetate) to create a solution with a concentration of approximately 0.1-0.5 M.

  • Hydrogenation:

    • Seal the vessel and connect it to a hydrogenation apparatus.

    • Purge the vessel by evacuating and refilling with H₂ gas three times.

    • Pressurize the vessel to the desired pressure (start with 3-4 bar or an H₂ balloon).

    • Begin vigorous stirring and heat to the desired temperature (start at room temperature) if necessary.

  • Monitoring and Workup:

    • Monitor the reaction progress by periodically taking aliquots (after carefully venting and re-purging the system) and analyzing by TLC or LC-MS.

    • Once the reaction is complete, carefully vent the H₂ gas and purge the vessel with an inert gas like Nitrogen.

    • CAUTION: The catalyst may be pyrophoric. Do not allow it to dry. Dilute the reaction mixture with the solvent.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude tetrahydroquinoline can be purified by flash column chromatography on silica gel, distillation, or recrystallization, depending on its physical properties.

Visualized Workflows and Mechanisms

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Reaction Setup (Substrate, Catalyst, Solvent) react Hydrogenation (H2 Pressure, Temp, Stirring) prep->react monitor Monitor Progress (TLC, LC-MS) react->monitor quench Quench & Filter Catalyst monitor->quench concentrate Concentrate Filtrate quench->concentrate purify Purify Product (Chromatography) concentrate->purify characterize Characterize (NMR, MS) purify->characterize

Caption: A typical workflow for tetrahydroquinoline synthesis.

Diagram 2: Troubleshooting Low Yield

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low or No Conversion cat_check Is catalyst fresh? start->cat_check pressure_check Sufficient H2 pressure? start->pressure_check cat_poison Possible poisoning? cat_check->cat_poison Yes cat_load Increase Loading / Screen Catalysts cat_check->cat_load No cat_poison->cat_load Yes temp_check Increase Temperature? pressure_check->temp_check Yes pressure_increase Increase Pressure pressure_check->pressure_increase No temp_increase Increase Temperature temp_check->temp_increase Yes

Caption: Decision tree for troubleshooting low conversion.

References

stability and degradation of 8-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Methoxy-1,2,3,4-tetrahydroquinoline (8-MeO-THQ). This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this compound. As a substituted tetrahydroquinoline, 8-MeO-THQ possesses a chemically active scaffold susceptible to various degradation pathways that can impact experimental outcomes. Understanding these liabilities is critical for ensuring data integrity, reproducibility, and the successful application of this molecule in your research.

This guide provides field-proven troubleshooting advice and detailed protocols to help you anticipate, identify, and mitigate stability-related issues.

Core Stability Profile of this compound

The 8-MeO-THQ molecule contains two key structural features that govern its stability: the electron-rich methoxy-substituted benzene ring and the secondary amine within the saturated heterocyclic ring. This combination makes the compound particularly susceptible to oxidation. The primary factors influencing its stability are light, pH, temperature, and the presence of oxidizing agents.[1][2]

  • Oxidative Degradation : This is the most significant degradation pathway. The secondary amine and the benzylic protons at the C4 position are susceptible to oxidation, which can lead to aromatization to the corresponding quinoline derivative or the formation of N-oxides and other oxygenated species.[3][4] The presence of trace metal ions can catalyze these oxidative processes.[1]

  • Photodegradation : Like many aromatic amines, 8-MeO-THQ is sensitive to light. Exposure to UV or even ambient laboratory light can initiate photochemical reactions, leading to the formation of colored degradation products and a loss of purity.[1][5] Studies on quinoline have shown that photodegradation can result in hydroxylated products and even the eventual destruction of the aromatic nucleus.[5]

  • pH-Dependent Degradation : The stability of tetrahydroquinolines can be highly dependent on pH.[2] Both strongly acidic and alkaline conditions can promote degradation.[6][7] The protonation state of the secondary amine influences its reactivity and susceptibility to various degradation reactions.

  • Thermal Degradation : Elevated temperatures accelerate the rate of all chemical degradation pathways.[1] While the molecule is reasonably stable at room temperature for short periods, long-term storage or experimental procedures at high temperatures can lead to significant decomposition.[8]

Troubleshooting Guide: Addressing Common Experimental Issues

This section uses a question-and-answer format to address specific problems you may encounter during your experiments.

Question 1: My solution of 8-MeO-THQ, which was initially colorless, has turned yellow or brown. What is causing this discoloration?

Answer: Discoloration is a classic and immediate indicator of chemical degradation, most commonly caused by oxidation or photodegradation.[1]

  • Causality: The formation of colored species is often due to the creation of extended conjugated systems. When 8-MeO-THQ oxidizes, it can form the corresponding aromatic quinoline derivative or other chromophoric (color-absorbing) impurities. This process is significantly accelerated by exposure to oxygen and light.[1][5]

  • Immediate Actions:

    • Protect from Light: Immediately transfer your solution to an amber vial or wrap the container in aluminum foil to prevent further photodegradation.[1]

    • Inert Atmosphere: If practical, purge the headspace of your container with an inert gas like nitrogen or argon to displace oxygen.

    • Analytical Confirmation: Analyze a sample of the discolored solution using HPLC-UV or LC-MS. Compare the chromatogram to that of a freshly prepared, unexposed sample. The appearance of new peaks, particularly those with a different UV absorbance profile, will confirm the presence of degradation products.

  • Preventative Strategy: Always prepare and store solutions of 8-MeO-THQ in amber glass containers. For long-term storage of stock solutions, purging with an inert gas before sealing is highly recommended.

Question 2: I am observing a gradual loss of potency or inconsistent results in my biological assays over time. Could this be related to compound stability?

Answer: Yes, this is a strong indication of compound degradation. The parent molecule, 8-MeO-THQ, is likely degrading into one or more inactive or less active species, thereby reducing its effective concentration in your assay.[1]

  • Causality: The degradation products formed (e.g., oxidized quinolines, hydroxylated species) will have different chemical structures and, therefore, different pharmacological activities. This change in the chemical composition of your sample directly leads to unreliable and non-reproducible biological data.

  • Troubleshooting Workflow:

    • Establish a Baseline: Prepare a fresh stock solution of 8-MeO-THQ and immediately test it in your assay to establish a baseline activity level. Quantify the purity of this fresh stock using a validated analytical method (e.g., HPLC with a reference standard).

    • Time-Course Analysis: Re-test the same stock solution at regular intervals (e.g., 24, 48, 72 hours) under your typical experimental storage conditions (e.g., on the benchtop, in the refrigerator).

    • Correlate Activity with Purity: Simultaneously analyze the purity of the stock solution at each time point. A decrease in the peak area of the parent 8-MeO-THQ, coupled with the emergence of new peaks and a corresponding drop in biological activity, will confirm that degradation is the root cause.

  • Preventative Strategy: Always use freshly prepared solutions for sensitive experiments.[1] If stock solutions must be used, they should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] Qualify the stability of your compound under your specific assay conditions (e.g., in assay buffer at 37°C) to understand its window of viability.

Question 3: I've noticed unexpected peaks appearing in my HPLC/LC-MS analysis of a sample containing 8-MeO-THQ. How can I identify the source of these impurities?

Answer: The appearance of new, previously unobserved peaks strongly suggests the formation of degradation products. To confidently identify their source, a forced degradation study is the standard and most effective approach.[6][9]

  • Causality: Exposing the compound to a range of controlled, harsh conditions (stressors) intentionally generates its most likely degradation products.[6] By analyzing the samples from each stress condition, you can create a "fingerprint" of the potential degradants and compare them to the unknown peaks in your sample.

  • Action Plan: Forced Degradation Study

    • Purpose: The goal is to induce partial degradation (typically 5-20%) to generate sufficient quantities of the degradants for detection without completely consuming the parent compound.[7]

    • Procedure: Subject separate aliquots of 8-Me-THQ solution to the stress conditions outlined in the Experimental Protocols section below (acid, base, oxidation, heat, light).

    • Analysis: Run each stressed sample on your HPLC/LC-MS system.

      • The peak that decreases in area across all stressed samples is your parent compound, 8-MeO-THQ.

      • Peaks that appear or grow under specific conditions are the degradation products. For example, a peak that appears prominently in the sample treated with H₂O₂ is an oxidative degradant. A peak appearing after exposure to HCl is an acid-hydrolysis product.

    • Structure Elucidation: The mass-to-charge ratio (m/z) from the mass spectrometer can provide the molecular weight of the degradants, offering clues to their structure (e.g., a +16 Da shift suggests oxidation; a -2 Da shift suggests dehydrogenation/aromatization).

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for solid 8-MeO-THQ and its solutions? A:

  • Solid: Store the solid compound at 2-8°C under an inert atmosphere, protected from light.[10] For long-term storage (>1 year), -20°C is recommended.

  • Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO, Ethanol). For short-term use (<1 week), store at 2-8°C. For long-term storage, flash-freeze single-use aliquots and store them at -80°C.[1] Avoid repeated freeze-thaw cycles.[1]

Q: How can I prepare stock solutions to maximize stability? A: Use high-purity, anhydrous solvents. After dissolving the compound, consider purging the solution with nitrogen or argon for 1-2 minutes before capping the vial. Use amber vials or tubes wrapped in foil. If preparing aqueous solutions, use a buffer to maintain a stable pH, which should be determined experimentally to find the point of maximum stability.[1]

Q: Are there any known incompatible substances or materials? A: Avoid strong oxidizing agents, strong acids, and prolonged contact with reactive metals that can catalyze oxidation. Be mindful of excipients in formulations, as some may contain peroxides or metal ion impurities that can initiate degradation.[6]

Q: What is the best way to monitor the stability of my compound over time? A: The gold standard is a stability-indicating high-performance liquid chromatography (HPLC) method. This is an analytical method that has been validated to separate the parent compound (8-MeO-THQ) from all its known degradation products, process impurities, and other components.[6] Regular analysis of your samples using such a method will provide quantitative data on the purity and integrity of your compound.

Visualizing Degradation & Experimental Workflow
Potential Degradation Pathways

The following diagram illustrates the primary stress factors that can lead to the degradation of this compound.

Parent This compound Deg1 Oxidized Products (e.g., 8-Methoxyquinoline, N-Oxides) Parent->Deg1 Oxidation Deg2 Photoproducts (e.g., Hydroxylated Species) Parent->Deg2 Photolysis Deg3 Other Degradants (e.g., Ring-Opened Products) Parent->Deg3 Hydrolysis/ Thermolysis Ox Oxidative Stress (O₂, H₂O₂, Metal Ions) Ox->Parent Light Photolytic Stress (UV/Visible Light) Light->Parent Heat Thermal Stress (Heat) Heat->Parent pH Hydrolytic Stress (Acid/Base) pH->Parent decision decision start Observe Instability? (e.g., color change, inconsistent data) consult Consult Troubleshooting Guide start->consult prevent Implement Preventative Measures (e.g., protect from light, inert gas) consult->prevent forced_deg Perform Forced Degradation Study prevent->forced_deg develop_method Develop/Validate Stability- Indicating Analytical Method forced_deg->develop_method characterize Characterize Degradants (LC-MS) develop_method->characterize optimize Optimize Storage & Handling Protocol characterize->optimize proceed Proceed with Experiments with Confidence optimize->proceed

References

Technical Support Center: 8-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 8-Methoxy-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the purity and stability of this compound. As a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals, ensuring its quality is paramount.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Understanding the Impurity Profile

The purity of this compound is crucial for the success of subsequent synthetic steps and the quality of the final product. Impurities can arise from various sources, including the synthetic route, degradation, and storage conditions.

Common Sources of Impurities

A logical workflow for identifying and mitigating impurities begins with understanding their origin.

cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation-Related Impurities Starting Materials Starting Materials Impurity Profile Impurity Profile Starting Materials->Impurity Profile Incomplete Reaction By-products By-products By-products->Impurity Profile Side Reactions Reagents Reagents Reagents->Impurity Profile Residual Catalysts/Solvents Oxidation Oxidation Oxidation->Impurity Profile Air Exposure Hydrolysis Hydrolysis Hydrolysis->Impurity Profile Moisture Photodegradation Photodegradation Photodegradation->Impurity Profile Light Exposure

Caption: Origin of impurities in this compound.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthesis-related impurities I should expect?

The impurity profile of this compound is highly dependent on the synthetic method employed. A common route is the hydrogenation of 8-methoxyquinoline.

  • Unreacted Starting Material: The most common impurity is unreacted 8-methoxyquinoline. Its presence indicates an incomplete reaction.

  • Over-reduction Products: Depending on the catalyst and reaction conditions, over-reduction of the aromatic ring can occur, leading to decahydroquinoline derivatives.

  • Ring-Opened By-products: Under harsh acidic or basic conditions during workup, the heterocyclic ring may open.

  • Residual Catalysts: If a heterogeneous catalyst like Palladium on carbon (Pd/C) is used, trace amounts of palladium may remain in the product.[3]

  • Solvent Adducts: The solvent used in the synthesis or purification may form adducts with the product.

FAQ 2: My sample of this compound has developed a yellow or brown color over time. What is the cause?

Discoloration is a common issue and is typically due to the formation of colored degradation products.

  • Oxidation: The tetrahydroquinoline ring system can be susceptible to oxidation, especially when exposed to air. This can lead to the formation of quinoline and other colored aromatic species. The presence of the electron-donating methoxy group can make the aromatic ring more susceptible to oxidation.

  • Photodegradation: Exposure to light can also promote degradation. It is recommended to store the compound in amber vials to minimize light exposure.[4]

FAQ 3: What are the expected degradation products under different stress conditions?

Forced degradation studies are essential to understand the stability of a compound.[5]

Stress ConditionPotential Degradation ProductsMechanism
Acidic Hydrolysis 8-Hydroxy-1,2,3,4-tetrahydroquinolineCleavage of the methyl ether.
Alkaline Hydrolysis Generally stable, but prolonged exposure may lead to ring opening.Nucleophilic attack on the heterocyclic ring.
**Oxidation (e.g., H₂O₂) **8-Methoxyquinoline, N-oxides, and various hydroxylated species.Oxidation of the tetrahydroquinoline ring and the nitrogen atom.
Thermal Stress Decomposition can lead to a complex mixture of products.Thermal decomposition pathways.
Photolytic Stress Similar to oxidation products, formation of colored species.Light-induced radical reactions.

Section 3: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis, purification, and handling of this compound.

Issue 1: The yield of my synthesis is low.

A low yield can be attributed to several factors in the synthetic process.

cluster_solutions Troubleshooting Steps Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Product Loss During Workup Product Loss During Workup Low Yield->Product Loss During Workup Catalyst Inactivity Catalyst Inactivity Low Yield->Catalyst Inactivity Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Check Reagent Purity Check Reagent Purity Side Reactions->Check Reagent Purity Modify Extraction/Purification Modify Extraction/Purification Product Loss During Workup->Modify Extraction/Purification Use Fresh Catalyst Use Fresh Catalyst Catalyst Inactivity->Use Fresh Catalyst

Caption: Troubleshooting low reaction yield.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.

  • Check Catalyst Activity: If using a heterogeneous catalyst, ensure it is fresh and has not been poisoned.

  • Optimize Reaction Conditions: Systematically vary the temperature, pressure (for hydrogenation), and reaction time.

  • Purify Starting Materials: Impurities in the starting 8-methoxyquinoline can inhibit the reaction.

Issue 2: The purified product is not stable and discolors quickly.

Product instability is often due to residual impurities or improper storage.

Troubleshooting Steps:

  • Remove Trace Metals: If a metal catalyst was used, treat the product with a metal scavenger or perform a wash with a chelating agent like EDTA.[4]

  • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light Protection: Store the product in an amber, tightly sealed container.

  • Storage Temperature: Store at a low temperature (2-8°C) to minimize degradation.[2]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

This is a primary method for separating the target compound from major impurities.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add silica gel and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Analytical Method for Impurity Profiling by HPLC

High-Performance Liquid Chromatography is a powerful technique for separating, identifying, and quantifying impurities.

  • Column: A C18 reverse-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity.[6] For structural elucidation of unknown impurities, hyphenated techniques such as LC-MS are invaluable.[7][8]

References

Technical Support Center: Stereochemical Control in 8-Methoxy-1,2,3,4-tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in this important heterocyclic scaffold. The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged structure found in numerous natural products and pharmaceuticals, making the precise control of its stereochemistry a critical aspect of modern drug discovery and development.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established scientific literature to help you overcome common challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for establishing stereocenters in the this compound core?

There are three principal approaches to control stereochemistry:

  • Asymmetric Catalysis: This is the most direct and atom-economical method. It involves using a chiral catalyst to directly convert a prochiral substrate (like a quinoline or an imine intermediate) into an enantioenriched product. Key examples include the asymmetric hydrogenation of quinolines and the asymmetric Povarov reaction.[2][3]

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. This method is robust but less atom-economical than catalysis.

  • Classical Resolution: This involves synthesizing the racemic mixture of the tetrahydroquinoline and then separating the enantiomers using a chiral resolving agent, such as a derivative of tartaric acid. While a traditional method, it remains valuable, especially for large-scale synthesis where both enantiomers are required.

Q2: Why is the Povarov reaction frequently used for synthesizing substituted tetrahydroquinolines?

The Povarov reaction is a powerful multicomponent reaction (MCR) that typically involves an aniline, an aldehyde, and an activated olefin to construct the tetrahydroquinoline scaffold in a single step.[4] Its popularity stems from its operational simplicity, convergence, and ability to generate molecular complexity quickly.[5] Asymmetric variants, often catalyzed by chiral Brønsted acids, allow for excellent stereocontrol, making it a versatile tool for building diverse libraries of chiral THQs.[6][7]

Q3: What makes asymmetric hydrogenation a leading strategy for chiral THQ synthesis?

Asymmetric hydrogenation is a highly efficient and direct route that reduces the double bond in the pyridine ring of a corresponding quinoline substrate.[2] Its advantages include:

  • High Enantioselectivity: Modern catalyst systems, particularly those based on Iridium (Ir) and Ruthenium (Ru) with chiral phosphine ligands, can achieve excellent enantiomeric excesses (ee).

  • Atom Economy: It is a clean addition reaction with hydrogen as the only reagent, generating minimal waste.

  • Availability of Substrates: Quinolines are often readily accessible starting materials.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, providing a systematic approach to problem-solving.

Scenario 1: Low Enantioselectivity (ee) in Asymmetric Hydrogenation

Q: I am performing an Ir-catalyzed asymmetric hydrogenation of 8-methoxy-2-methylquinoline, but my enantiomeric excess (ee) is consistently below 70%. How can I improve it?

This is a common optimization problem. Low enantioselectivity is typically governed by the catalyst-substrate interaction and the reaction environment.

Troubleshooting Workflow: Low Enantioselectivity

G start Problem: Low ee (<70%) ligand 1. Re-evaluate Chiral Ligand - Screen different ligand backbones (e.g., BINAP, SEGPHOS, f-spirofos). - Check ligand purity and integrity. start->ligand solvent 2. Investigate Solvent Effects - Screen aprotic (Toluene, Dioxane) and protic (EtOH, MeOH) solvents. - Be aware of enantiodivergence. ligand->solvent If no improvement additives 3. Use Additives - Add a Brønsted acid (e.g., HBr, HI) or Lewis acid. - Acids can activate the catalyst or substrate. solvent->additives If no improvement conditions 4. Optimize Reaction Parameters - Vary H2 pressure (30-100 bar). - Adjust temperature (-10°C to 50°C). additives->conditions If no improvement purity 5. Verify Substrate Purity - Re-purify the quinoline substrate. - Catalyst poisons (e.g., sulfur, excess base) can inhibit performance. conditions->purity If still low end Goal: High ee (>95%) purity->end After optimization G sub 8-Methoxy-2-Aryl-Quinoline cat_R [Ir(COD)Cl]2 / Chiral Ligand Toluene or Dioxane cat_S [Ir(COD)Cl]2 / Chiral Ligand Ethanol sub_H2_R sub->sub_H2_R sub_H2_S sub->sub_H2_S prod_R (R)-THQ (High ee) prod_S (S)-THQ (High ee) H2 H2 (50 bar) H2->sub_H2_R H2->sub_H2_S sub_H2_R->prod_R cat_R sub_H2_S->prod_S cat_S

References

Technical Support Center: Synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline (8-MeO-THQ). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth mechanistic insights, validated experimental protocols, and a comprehensive troubleshooting guide to address common challenges encountered during the synthesis of this important heterocyclic scaffold.

Section 1: Core Synthesis Methodologies & Mechanistic Pathways

The formation of the 8-MeO-THQ core can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. Here, we dissect the two most prevalent and reliable methods: Catalytic Hydrogenation and Domino Reductive Cyclization.

Method 1: Catalytic Hydrogenation of 8-Methoxyquinoline

This is the most direct approach, involving the selective reduction of the pyridine ring of the corresponding quinoline precursor.

Mechanistic Rationale: The reaction proceeds via heterogeneous catalysis, typically using a noble metal catalyst like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂). The mechanism involves:

  • Adsorption: The 8-methoxyquinoline substrate adsorbs onto the surface of the metal catalyst.

  • Hydrogen Activation: Molecular hydrogen (H₂) also adsorbs onto the catalyst surface and is dissociated into reactive hydrogen atoms.

  • Stepwise Hydrogenation: The activated hydrogen atoms are sequentially transferred to the heterocyclic ring of the quinoline. This process is typically stepwise, reducing the C=N and C=C bonds of the pyridine moiety without affecting the benzenoid ring, a selectivity favored by catalysts like Pd/C under controlled conditions.[1]

G cluster_0 Catalyst Surface (e.g., Pd/C) Start 8-Methoxyquinoline Adsorbed_Q Adsorbed Quinoline Start->Adsorbed_Q Adsorption H2 H₂ Gas Adsorbed_H Activated H• Atoms H2->Adsorbed_H Dissociation Product 8-Methoxy-THQ Adsorbed_Q->Product Stepwise Hydrogen Transfer G Start Substituted o-Nitro Chalcone Step1 Reduction of Nitro Group Start->Step1 Intermediate1 o-Amino Chalcone Intermediate Step1->Intermediate1 Step2 Intramolecular Michael Addition/Condensation Intermediate1->Step2 Intermediate2 Cyclic Imine/Enamine Step2->Intermediate2 Step3 Reduction of Cyclic Intermediate Intermediate2->Step3 End 8-Methoxy-THQ Derivative Step3->End

References

Validation & Comparative

Navigating the Synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 8-methoxy-1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis is a critical step in the development of novel therapeutics. This guide provides an in-depth comparison of the most prevalent synthetic routes to this valuable intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Introduction: The Significance of this compound

This compound serves as a key building block in the synthesis of a wide array of pharmaceutical agents, owing to its unique structural and electronic properties. The methoxy group at the 8-position significantly influences the molecule's reactivity and biological interactions, making its efficient and scalable synthesis a topic of considerable interest in the drug development community. This guide will dissect the primary synthetic strategies, focusing on the reduction of 8-methoxyquinoline, and will also explore alternative cyclization methodologies.

Route 1: Reduction of 8-Methoxyquinoline - The Workhorse Approach

The most direct and commonly employed strategy for the synthesis of this compound is the reduction of the corresponding quinoline precursor. This approach benefits from the commercial availability of 8-methoxyquinoline and the extensive body of literature on quinoline reduction. The choice of reducing agent and reaction conditions is paramount and dictates the efficiency, selectivity, and scalability of the process.

Catalytic Hydrogenation: A Scalable and Efficient Method

Catalytic hydrogenation stands out as a robust and industrially viable method for the reduction of 8-methoxyquinoline. This process typically involves the use of a heterogeneous or homogeneous catalyst in the presence of hydrogen gas.

Mechanism of Catalytic Hydrogenation: The reaction proceeds via the adsorption of both hydrogen and the quinoline substrate onto the surface of the metal catalyst. The catalyst facilitates the stepwise addition of hydrogen atoms across the double bonds of the pyridine ring, leading to the formation of the saturated tetrahydroquinoline. The choice of catalyst can influence the reaction rate and, in some cases, the selectivity of the reduction.

Caption: Catalytic hydrogenation of 8-methoxyquinoline.

Comparative Data for Catalytic Hydrogenation:

CatalystPressure (psi)Temperature (°C)SolventTime (h)Yield (%)Reference
PtO₂50Room Temp.Methanol/Acetic Acid2.5High (not specified)[1]
Ru(η³-methallyl)₂(cod)–PhTRAPNot specifiedNot specifiedNot specifiedNot specifiedHigh (not specified)[2]
Co(OAc)₂·4H₂O / Zn435 (30 bar)70-150WaterNot specifiedSubstrate-dependent[3]
[WCl(η⁵-Cp)(CO)₃]725 (50 bar)120i-PrOH1491 (for quinoline)[4]

Experimental Protocol: Heterogeneous Catalytic Hydrogenation with PtO₂

This protocol is adapted from a procedure for a structurally similar compound and represents a standard approach for this transformation[1].

  • Catalyst Suspension: In a high-pressure hydrogenation vessel, suspend platinum(IV) oxide (PtO₂, 0.5 g) in methanol (200 mL).

  • Substrate Addition: Add 8-methoxyquinoline (20 g, 125.6 mmol) to the vessel, followed by acetic acid (11.5 mL).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 2.5 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography.

Safety Considerations for Catalytic Hydrogenation: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and pyrophoric catalysts (especially Raney nickel and dry palladium on carbon)[5][6][7]. Reactions should always be conducted in a well-ventilated fume hood, using appropriate pressure-rated equipment. Proper catalyst handling and quenching procedures are critical to prevent fires[5][6].

Transfer Hydrogenation: A Convenient Alternative

Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, employing a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium formate, and isopropanol.

Experimental Protocol: Cobalt-Catalyzed Transfer Hydrogenation with Formic Acid

This protocol is based on a general method for the transfer hydrogenation of quinolines and can be adapted for 8-methoxyquinoline[8].

  • Reaction Setup: To a reaction vial, add 8-methoxyquinoline (1 mmol), Co(BF₄)₂·6H₂O (5 mol%), and tris(2-(diphenylphosphino)phenyl)phosphine (L1, 5 mol%).

  • Solvent and Hydrogen Donor: Add the desired solvent and formic acid as the hydrogen source.

  • Reaction: Seal the vial and heat the mixture at the appropriate temperature, monitoring the reaction by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform a standard aqueous work-up. Purify the crude product by column chromatography.

Route 2: Synthesis of the 8-Methoxyquinoline Precursor

The availability of 8-methoxyquinoline is a prerequisite for the reduction-based approach. While commercially available, understanding its synthesis can be crucial for cost analysis and supply chain management in large-scale production.

Skraup Synthesis: A Classic Approach from 2-Methoxyaniline

The Skraup synthesis is a long-standing method for producing quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent[9][10]. For 8-methoxyquinoline, 2-methoxyaniline (o-anisidine) would be the starting material.

Mechanism of the Skraup Synthesis: The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline, which is subsequently oxidized to the quinoline[10][11].

Caption: The Skraup synthesis of 8-methoxyquinoline.

Safety and Scalability of the Skraup Reaction: The Skraup reaction is notoriously exothermic and can be violent if not properly controlled[9][12][13]. The use of moderators like ferrous sulfate is common to temper the reaction's vigor[13]. While it is used on an industrial scale, careful process control is essential for safety and to avoid the formation of tarry byproducts[14].

Friedländer Synthesis: A Convergent Route

The Friedländer synthesis offers an alternative for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group[6][15]. To synthesize 8-methoxyquinoline, 2-amino-3-methoxybenzaldehyde would be a potential starting material.

Mechanism of the Friedländer Synthesis: The reaction can proceed through two main pathways. One involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to form the quinoline ring[6][15].

Caption: Mechanistic pathways of the Friedländer synthesis.

Alternative Synthetic Strategies

While the reduction of 8-methoxyquinoline is the most common route, other strategies for constructing the tetrahydroquinoline core exist and may offer advantages in specific contexts.

Povarov Reaction: A Multicomponent Approach

The Povarov reaction is a powerful multicomponent reaction that can generate tetrahydroquinolines from an aniline, an aldehyde, and an activated alkene[16][17]. This approach allows for the rapid assembly of complex tetrahydroquinolines in a single step. For the synthesis of this compound, 2-methoxyaniline could be a suitable starting material.

Conclusion and Recommendations

For the laboratory and industrial-scale synthesis of this compound, the catalytic hydrogenation of 8-methoxyquinoline remains the most practical and efficient method. Heterogeneous catalysis, particularly with platinum or palladium-based catalysts, offers high yields, straightforward product isolation, and good scalability. However, careful attention to safety protocols is paramount due to the use of flammable hydrogen and pyrophoric catalysts.

Transfer hydrogenation presents a convenient alternative, especially on a smaller scale, as it obviates the need for high-pressure hydrogenation equipment.

The Skraup and Friedländer syntheses are viable methods for the preparation of the 8-methoxyquinoline precursor, with the choice between them often depending on the availability and cost of the starting materials. The Skraup reaction, while historically significant and used industrially, requires stringent safety measures to control its exothermicity.

For the discovery of novel analogs, multicomponent reactions like the Povarov reaction offer an attractive strategy for rapidly building molecular diversity around the tetrahydroquinoline core.

Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including scale, cost, available equipment, and safety considerations. This guide provides the foundational knowledge and practical protocols to make an informed decision.

References

A Comparative Guide to the Biological Activity of Tetrahydroquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the tetrahydroquinoline (THQ) scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including potent anticancer, antimicrobial, and antioxidant activities.[2][3] The precise biological action of a THQ derivative is profoundly influenced by the nature and, critically, the position of its substituents. This guide provides an in-depth comparison of the biological activities of THQ isomers, supported by experimental data, to illuminate the structure-activity relationships (SAR) that govern their therapeutic potential.

Anticancer Activity: A Tale of Positional and Stereochemical Specificity

The quest for novel anticancer agents has identified THQ derivatives as promising candidates that can induce cytotoxicity in a variety of cancer cell lines.[2] The positioning of substituents on the THQ core dictates the potency and selectivity of these compounds, often by influencing their interaction with key cellular signaling pathways.

The PI3K/AKT/mTOR Pathway: A Key Target

A frequently implicated mechanism in the anticancer action of THQ derivatives is the modulation of the PI3K/AKT/mTOR signaling cascade.[4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5] THQ-based compounds have been designed to inhibit key kinases in this pathway, such as mTOR and PI3K, thereby halting uncontrolled cell proliferation and inducing apoptosis.[4]

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits 4EBP1_S6K 4E-BP1 / S6K1 mTORC1->4EBP1_S6K Activates Cell_Growth Cell Growth & Proliferation 4EBP1_S6K->Cell_Growth THQ Tetrahydroquinoline Inhibitor THQ->PI3K Inhibits THQ->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by THQ derivatives.

Comparative Cytotoxicity of THQ Isomers

The substitution pattern on the THQ ring system is a critical determinant of cytotoxic activity. Studies comparing positional isomers have revealed significant differences in their anticancer potency. For example, the position of substituents on the phenyl ring of 2-aryl-tetrahydroquinolines can dramatically alter their effectiveness against various cancer cell lines.

Compound ClassIsomer/Substituent PositionCancer Cell LineIC50 (µM)Reference
2-Aryl-THQ6-H, 2-phenylHeLa>50[6]
2-Aryl-THQ6-Cl, 2-phenylHeLa20.42[6]
2-Aryl-THQ6-Cl, 2-(3,4-methylenedioxyphenyl)HeLa8.3[6]
8-Substituted-THQ(R)-8-amino-2-methyl-THQ derivativeA2780 (Ovarian)5.4[1]
8-Substituted-THQ(S)-8-amino-2-methyl-THQ derivativeA2780 (Ovarian)17.2[1]
Pyrazolo-THQCompound 15MCF-7 (Breast)15.16[2]
Pyrazolo-THQCompound 15HepG-2 (Liver)18.74[2]
Pyrazolo-THQCompound 15A549 (Lung)18.68[2]

Data Analysis: As illustrated in the table, a chloro-substituent at the C-6 position of the 2-phenyl-THQ scaffold enhances cytotoxicity against HeLa cells compared to the unsubstituted analog.[6] Further modification of the 2-phenyl ring to a 3,4-methylenedioxyphenyl group, in conjunction with the 6-chloro substituent, leads to a significant increase in potency.[6] This highlights the synergistic effect of substitutions at different positions. Furthermore, stereochemistry plays a crucial role; the (R)-enantiomer of an 8-substituted 2-methyl-THQ derivative was found to be more potent against ovarian carcinoma cells than its (S)-enantiomer.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with THQ Isomers A->B C 3. Add MTT Reagent B->C D 4. Incubate & Formazan Formation C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate % Viability & IC50 F->G

Caption: A simplified workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of the THQ isomers for 24, 48, or 72 hours.

  • MTT Addition: Following incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Dissolve the resulting formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Antimicrobial Activity: The Impact of Isomerism on Potency

Tetrahydroquinoline derivatives have emerged as a promising class of antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[3][8] The position of substituents on the THQ core can significantly influence their minimum inhibitory concentration (MIC), highlighting the importance of isomeric considerations in the design of new antimicrobial drugs.

Comparative Antimicrobial Activity of THQ Isomers

Structure-activity relationship studies have shown that the placement of halogen and other functional groups on the THQ scaffold is a key determinant of antimicrobial efficacy. For instance, the position of a bromo substituent can drastically alter the activity profile.

Compound ClassIsomer/Substituent PositionMicroorganismMIC (µg/mL)Reference
Bromo-THQ6-Bromo-THQA549, HeLa, HT29, Hep3B, MCF72–50[9]
Bromo-THQ6,8-Dibromo-THQA549, HeLa, HT29, Hep3B, MCF72–50[9]
8-HydroxyquinolineUnsubstitutedS. aureus, E. faecalis, C. albicans~4 (27.58 µM)[10]
Quinolone DerivativeCompound 25S. aureus1.95[3]
Quinolone DerivativeCompound 26S. aureus0.98[3]
Quinolone DerivativeCompound 25E. coli0.49[3]
Quinolone DerivativeCompound 26E. coli0.49[3]

Data Analysis: The data indicates that both 6-bromo- and 6,8-dibromo-tetrahydroquinolines exhibit significant antiproliferative activity against a panel of cancer cell lines, suggesting their potential as antimicrobial agents as well.[9] Unsubstituted 8-hydroxyquinoline shows potent activity against both Gram-positive bacteria and fungi.[10] In a series of quinolone derivatives, subtle structural changes between compounds 25 and 26 resulted in a twofold increase in activity against S. aureus.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_workflow Broth Microdilution Workflow A 1. Prepare Serial Dilutions of THQ Isomers in Broth B 2. Inoculate with Standardized Microorganism A->B C 3. Incubate at Optimal Temperature B->C D 4. Visually Inspect for Turbidity (Growth) C->D E 5. Determine MIC: Lowest Concentration with No Visible Growth D->E

Caption: Simplified workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Prepare Serial Dilutions: In a 96-well microtiter plate, prepare twofold serial dilutions of the THQ isomers in a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well containing the diluted compounds with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: The Role of Substituent Position in Radical Scavenging

Oxidative stress is implicated in a multitude of diseases, making the development of effective antioxidants a key therapeutic strategy. Tetrahydroquinoline derivatives have demonstrated significant antioxidant potential, primarily through their ability to scavenge free radicals. The position of electron-donating groups, such as hydroxyl or methoxy, on the THQ ring is a critical factor in determining this activity.

Comparative Antioxidant Activity of THQ Isomers

The radical scavenging capacity of THQ isomers is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The position of a hydroxyl group, for instance, can influence the ease of hydrogen atom donation to stabilize free radicals.

Compound ClassIsomer/Substituent PositionAssayIC50 (µM) / % InhibitionReference
Hydroxyquinoline2-vinyl-8-hydroxyquinoline (cpd 4)DPPHSuperior to other derivatives[11]
Hydroxyquinoline2-vinyl-8-hydroxyquinoline (cpd 5)DPPHNot specified, but protective[11]
Hydroxy-Quimeta-OH (Qui2)DPPHLow activity[12][13]
Hydroxy-Quipara-OH (Qui3)DPPHNoticeable activity[12][13]
BisbenzylisoquinolineCepharanthineDPPH24.3 µg/mL[4]
BisbenzylisoquinolineFangchinolineDPPH19.8 µg/mL[4]

Data Analysis: Studies on hydroxyquinoline derivatives show that the position of the hydroxyl group influences antioxidant activity, with para-substituted compounds generally exhibiting greater radical scavenging potential than their meta-counterparts.[13] For 2-vinyl-8-hydroxyquinoline derivatives, specific substitutions that create a structure similar to melatonin resulted in superior antioxidant activity.[11] In the case of more complex bisbenzylisoquinoline alkaloids containing the THQ moiety, both cepharanthine and fangchinoline demonstrate potent radical scavenging capabilities.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a rapid and widely used method to screen the antioxidant activity of compounds based on their ability to donate a hydrogen atom or an electron to the stable DPPH radical.

DPPH_Assay_Workflow cluster_workflow DPPH Assay Workflow A 1. Prepare THQ Isomer Solutions B 2. Mix with DPPH Solution (Purple) A->B C 3. Incubate in the Dark B->C D 4. Measure Absorbance (517 nm) C->D E 5. Calculate % Scavenging Activity & IC50 D->E

Caption: A simplified workflow for the DPPH radical scavenging assay.

Detailed Steps:

  • Sample Preparation: Prepare solutions of the THQ isomers at various concentrations in a suitable solvent like methanol.

  • Reaction Mixture: Add the sample solutions to a solution of DPPH in methanol. The DPPH solution has a deep violet color.

  • Incubation: Incubate the reaction mixtures in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The discoloration from violet to yellow indicates the scavenging of the DPPH radical.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

The biological activity of tetrahydroquinoline derivatives is intricately linked to their isomeric form. This guide has demonstrated that subtle changes in the position of substituents or the stereochemistry of the THQ scaffold can lead to profound differences in anticancer, antimicrobial, and antioxidant potency. A thorough understanding of these structure-activity relationships is paramount for the rational design of novel and more effective THQ-based therapeutic agents. The experimental protocols provided herein offer standardized methods for the comparative evaluation of new THQ isomers, facilitating the identification of promising lead compounds for further development. As research in this field continues, a focus on isomeric specificity will undoubtedly accelerate the translation of these versatile compounds from the laboratory to the clinic.

References

A Comparative Spectroscopic Guide to Substituted Tetrahydroquinolines for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of substituted tetrahydroquinolines using fundamental spectroscopic techniques. Designed for researchers, scientists, and professionals in drug development, this document provides not only the theoretical underpinnings of each analytical method but also practical, field-proven insights into how substituent patterns influence the spectroscopic signatures of this critical heterocyclic scaffold. We will explore the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and detailed protocols.

The Enduring Significance of Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active compounds.[1] The therapeutic potential of these molecules necessitates robust and unequivocal methods for their structural characterization. Spectroscopic analysis provides the critical lens through which we can confirm the identity, purity, and detailed structural features of newly synthesized derivatives, paving the way for further development and application.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The Causality Behind Chemical Shifts and Coupling Constants

In the context of substituted tetrahydroquinolines, the electronic nature and position of substituents dramatically influence the chemical shifts (δ) of both proton (¹H) and carbon (¹³C) nuclei. Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density on the aromatic ring, causing an upfield shift (lower δ) of the aromatic protons and carbons, particularly at the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or carbonyl groups deshield the aromatic nuclei, resulting in a downfield shift (higher δ).[2]

The aliphatic protons of the tetrahydroquinoline ring (at C2, C3, and C4) also provide a wealth of structural information through their chemical shifts and spin-spin coupling patterns. The coupling constants (J-values) between adjacent protons can help determine the conformation of the heterocyclic ring.

Comparative ¹H NMR Data for Substituted Tetrahydroquinolines

The following table summarizes typical ¹H NMR chemical shift ranges for protons in substituted 1,2,3,4-tetrahydroquinolines. Note how the electronic properties of the substituent on the aromatic ring influence the chemical shifts of the aromatic protons.

Proton PositionUnsubstituted6-Methoxy (EDG)6-Nitro (EWG)Typical Multiplicity & J (Hz)
H-5 ~6.8-7.0 ppm~6.6-6.8 ppm~7.8-8.0 ppmd, J ≈ 8.0
H-7 ~6.5-6.7 ppm~6.5-6.7 ppm~7.0-7.2 ppmdd, J ≈ 8.0, 2.0
H-8 ~6.9-7.1 ppm~6.9-7.1 ppm~7.2-7.4 ppmd, J ≈ 2.0
H-2 ~3.2-3.4 ppm~3.2-3.4 ppm~3.3-3.5 ppmt, J ≈ 5.0-6.0
H-3 ~1.8-2.0 ppm~1.8-2.0 ppm~1.9-2.1 ppmm
H-4 ~2.7-2.9 ppm~2.7-2.9 ppm~2.8-3.0 ppmt, J ≈ 6.0-7.0
N-H ~3.5-4.5 ppm~3.5-4.5 ppm~4.0-5.0 ppmbr s
Comparative ¹³C NMR Data for Substituted Tetrahydroquinolines

The effect of substituents is often more pronounced in ¹³C NMR spectroscopy. The table below illustrates the impact of substituents on the chemical shifts of the aromatic carbons.

Carbon PositionUnsubstituted6-Methoxy (EDG)6-Nitro (EWG)
C-4a ~127-129 ppm~120-122 ppm~128-130 ppm
C-5 ~129-131 ppm~114-116 ppm~124-126 ppm
C-6 ~121-123 ppm~151-153 ppm~140-142 ppm
C-7 ~126-128 ppm~112-114 ppm~125-127 ppm
C-8 ~114-116 ppm~115-117 ppm~118-120 ppm
C-8a ~144-146 ppm~138-140 ppm~148-150 ppm
C-2 ~42-44 ppm~42-44 ppm~43-45 ppm
C-3 ~22-24 ppm~22-24 ppm~23-25 ppm
C-4 ~27-29 ppm~27-29 ppm~28-30 ppm

Data synthesized from multiple sources for illustrative purposes.[2][3]

Experimental Protocol for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Add internal standard (e.g., TMS) if necessary A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into the NMR spectrometer C->D E Lock, tune, and shim the instrument D->E F Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC) spectra E->F G Apply Fourier transform, phase correction, and baseline correction F->G H Calibrate chemical shifts to the solvent or internal standard G->H I Integrate ¹H signals and pick peaks for all spectra H->I

Caption: Standard workflow for NMR analysis of substituted tetrahydroquinolines.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

The Logic of Fragmentation in Tetrahydroquinolines

Upon ionization in the mass spectrometer, the molecular ion (M⁺) of a tetrahydroquinoline derivative is formed. The stability of this ion and its subsequent fragmentation pathways are highly dependent on the substitution pattern. A common fragmentation pathway for 1,2,3,4-tetrahydroquinolines involves the loss of a hydrogen atom from the C4 position to form a stable quinolinium-type ion.[4] Another characteristic fragmentation is the retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring. Substituents on the aromatic ring can direct fragmentation by influencing the stability of the resulting fragment ions.

Comparative Fragmentation Patterns
SubstituentKey Fragments (m/z)Interpretation
Unsubstituted M-1, M-29Loss of H•, loss of C₂H₅• (from C3 and C4)
2-Methyl M-15Loss of CH₃•
4-Aryl [Aryl]⁺, M-[Aryl]Cleavage of the C4-Aryl bond
6-Methoxy M-15, M-31Loss of CH₃• from the methoxy group, loss of OCH₃•

Experimental Protocol for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve a small amount of sample in a volatile solvent (e.g., methanol, acetonitrile) B Introduce the sample into the mass spectrometer via direct infusion or LC-MS A->B C Select ionization technique (e.g., ESI, EI) B->C D Acquire full scan mass spectrum in positive ion mode C->D E Perform tandem MS (MS/MS) on the molecular ion to elucidate fragmentation D->E F Determine the m/z of the molecular ion and major fragment ions E->F G Propose fragmentation pathways consistent with the observed spectra F->G

Caption: General workflow for mass spectrometric analysis.

FT-IR and UV-Vis Spectroscopy: Probing Functional Groups and Electronic Transitions

While less structurally informative than NMR and MS, FT-IR and UV-Vis spectroscopy provide rapid and valuable complementary data.

FT-IR Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For substituted tetrahydroquinolines, key vibrational bands include:

  • N-H stretch: A characteristic absorption in the range of 3300-3500 cm⁻¹ for N-unsubstituted or N-monosubstituted derivatives.[5]

  • C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed below 3000 cm⁻¹.

  • C=C stretches: Aromatic ring stretching vibrations are typically found in the 1450-1600 cm⁻¹ region.

  • C-N stretch: This vibration is usually observed in the 1250-1350 cm⁻¹ range.

Substituents will introduce their own characteristic absorption bands (e.g., C=O stretch for a ketone, NO₂ stretches for a nitro group).

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation in the molecule. The benzene ring of the tetrahydroquinoline system gives rise to characteristic absorptions in the UV region (typically around 200-300 nm).[6][7] The position and intensity of these absorptions are sensitive to the nature and position of substituents on the aromatic ring. EDGs tend to cause a red shift (to longer λmax), while EWGs can have a more complex effect.

Experimental Protocols for FT-IR and UV-Vis Spectroscopy

FTIR_UVVis_Workflow cluster_ftir FT-IR Analysis cluster_uvvis UV-Vis Analysis A Prepare sample as a thin film, KBr pellet, or in solution B Acquire the IR spectrum A->B C Identify characteristic absorption bands B->C D Prepare a dilute solution of the sample in a UV-transparent solvent E Record the UV-Vis spectrum D->E F Determine λmax and molar absorptivity (ε) E->F

Caption: Workflows for FT-IR and UV-Vis spectroscopic analysis.

Conclusion: An Integrated Approach to Structural Elucidation

The comprehensive characterization of substituted tetrahydroquinolines relies on the synergistic use of multiple spectroscopic techniques. While NMR and MS provide the core structural framework and molecular formula, FT-IR and UV-Vis offer rapid confirmation of functional groups and electronic properties. By understanding how substituents influence the spectroscopic output, researchers can confidently and efficiently elucidate the structures of novel tetrahydroquinoline derivatives, accelerating the pace of discovery in medicinal chemistry and related fields.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methoxy-1,2,3,4-tetrahydroquinoline Analogs as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid, fused-ring system provides a defined three-dimensional structure that can be strategically modified to interact with various biological targets. In the context of Alzheimer's disease, the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a clinically validated therapeutic strategy.[2] Methoxy-substituted THQs have emerged as a promising class of AChE inhibitors, and understanding their SAR is crucial for optimizing their potency and selectivity.

Comparative Analysis of Methoxy-Tetrahydroquinoline Analogs as Acetylcholinesterase Inhibitors

While a systematic SAR study on a series of 8-methoxy-1,2,3,4-tetrahydroquinoline analogs is not readily found in the current body of scientific literature, valuable insights can be drawn from the biological evaluation of closely related compounds. A notable example is the work of Gutiérrez et al. (2012), which explored a series of substituted tetrahydroquinolines.[3][4]

One of the compounds synthesized and tested in their study was 1-[2-(furan-2-yl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. This analog, featuring a methoxy group at the 6-position of the THQ scaffold, exhibited moderate in vitro inhibitory activity against acetylcholinesterase with an IC50 value of 618 ± 4.7 μM.[3] This finding underscores the potential of the methoxy-THQ scaffold as a starting point for the development of more potent AChE inhibitors.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of a 6-Methoxy-Tetrahydroquinoline Analog

CompoundStructureAChE IC50 (μM)[3]
1-[2-(furan-2-yl)-6-methoxy-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one618 ± 4.7
Galantamine (Reference)0.54 ± 0.07

Note: Structures are illustrative representations.

The moderate activity of the 6-methoxy analog suggests that the methoxy group is well-tolerated and that further optimization of other parts of the molecule could lead to a significant enhancement of potency. Key areas for future SAR studies on the 8-methoxy scaffold would include:

  • Substitution at the 2- and 4-positions: The nature and size of the substituents at these positions will likely have a significant impact on the compound's ability to bind to the active site of AChE.

  • Stereochemistry: The stereochemistry at the chiral centers of the THQ ring can influence the orientation of the molecule within the enzyme's binding pocket.

  • N-substitution: Modification of the nitrogen atom of the THQ ring could alter the compound's basicity and its interaction with key residues in the enzyme.

Experimental Methodologies

The successful development of novel 8-methoxy-THQ analogs as AChE inhibitors relies on robust and reproducible experimental protocols for both their chemical synthesis and biological evaluation.

The Povarov reaction is a powerful and versatile method for the synthesis of substituted tetrahydroquinolines.[3] It is a three-component reaction involving an aniline, an aldehyde, and an activated alkene.

Step-by-Step Protocol for the Povarov Reaction:

  • Imine Formation: In a round-bottom flask, dissolve the substituted aniline (e.g., 3-methoxyaniline to ultimately yield an 8-methoxy-THQ) (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in a suitable solvent such as ethanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

  • Cycloaddition: To the reaction mixture, add the activated alkene (e.g., N-vinylpyrrolidin-2-one) (1.2 mmol) and a Lewis acid catalyst (e.g., Yb(OTf)3, 10 mol%).

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (typically monitored by Thin Layer Chromatography).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired substituted tetrahydroquinoline.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Povarov_Reaction Aniline Substituted Aniline (e.g., 3-Methoxyaniline) Imine In situ Imine Formation Aniline->Imine Aldehyde Aromatic Aldehyde Aldehyde->Imine Product Substituted Tetrahydroquinoline Imine->Product [4+2] Cycloaddition Alkene Activated Alkene (e.g., N-vinylpyrrolidin-2-one) Alkene->Product [4+2] Cycloaddition Catalyst Lewis Acid Catalyst (e.g., Yb(OTf)3) Catalyst->Product [4+2] Cycloaddition

Caption: General workflow for the Povarov reaction.

The inhibitory activity of the synthesized compounds against AChE is typically determined using the spectrophotometric method developed by Ellman. This assay measures the activity of the enzyme by monitoring the production of a colored product.

Step-by-Step Protocol for the Ellman's Assay:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in phosphate buffer.

    • Acetylthiocholine iodide (ATCI) solution in deionized water.

    • AChE enzyme solution in phosphate buffer.

    • Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or solvent for control).

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance of the wells at 412 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Ellmans_Method Reagents Prepare Reagents: - Buffer (pH 8.0) - DTNB - ATCI (Substrate) - AChE Enzyme - Test Compounds Plate_Setup Plate Setup (96-well): - Add Buffer, DTNB, Compound - Add AChE Enzyme Reagents->Plate_Setup Pre_incubation Pre-incubate Plate (e.g., 37°C, 15 min) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction: Add ATCI Substrate Pre_incubation->Reaction_Start Measurement Measure Absorbance at 412 nm (Kinetic) Reaction_Start->Measurement Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Value Measurement->Analysis

Caption: Workflow for the Ellman's AChE inhibition assay.

Future Directions and Causality in Experimental Design

The moderate AChE inhibitory activity of the 6-methoxy-THQ analog serves as a crucial starting point. The choice of the Povarov reaction is strategic as it allows for high diversity in the final products by simply varying the starting anilines, aldehydes, and alkenes. This is essential for a comprehensive SAR study. For instance, to explore the role of the 8-methoxy group specifically, one would start with 3-methoxyaniline. The selection of aldehydes with varying electronic properties (electron-donating and electron-withdrawing groups) and steric bulk would elucidate their influence on binding to the enzyme's active site.

The Ellman's assay is the gold standard for in vitro AChE inhibition screening due to its reliability and high-throughput capability. The pre-incubation step in the protocol is critical as it allows the inhibitor to bind to the enzyme before the introduction of the substrate, which is particularly important for slow-binding inhibitors. By systematically synthesizing and testing a library of this compound analogs using these robust methods, a clear and detailed SAR can be established, paving the way for the development of novel and potent therapeutic agents for Alzheimer's disease.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 8-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, technical comparison of the in silico performance of 8-Methoxy-1,2,3,4-tetrahydroquinoline derivatives, grounded in established experimental data and computational methodologies. As your guide, I will navigate you through the causality behind experimental choices, ensuring a self-validating and robust approach to your docking studies.

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a methoxy group at the 8th position can significantly influence the molecule's electronic and steric properties, making this compound an intriguing starting point for the design of novel therapeutic agents.[3] This guide will explore the comparative molecular docking of its derivatives against relevant biological targets, providing a framework for identifying promising lead compounds.

The Rationale for Comparative Docking

Molecular docking has become an indispensable tool in computer-aided drug design (CADD), offering a cost-effective and efficient method for predicting the binding affinity and interaction modes of ligands with their target proteins.[4][5] A comparative docking study, where multiple derivatives are assessed against one or more protein targets, allows for the elucidation of structure-activity relationships (SAR).[6][7] This approach helps in identifying key structural modifications that enhance binding affinity and selectivity, thereby guiding the synthesis of more potent and specific inhibitors.

Experimental Workflow: A Self-Validating System

The following protocol outlines a robust workflow for a comparative docking study. Each step is designed to ensure the integrity and reproducibility of the results.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation p_prep Protein Preparation (PDB retrieval, cleaning) grid Grid Box Generation (Defining the active site) p_prep->grid Target Structure l_prep Ligand Preparation (2D to 3D conversion, energy minimization) dock Molecular Docking (AutoDock Vina or similar) l_prep->dock Ligand Library grid->dock Search Space pose Pose Analysis & Visualization (Binding interactions) dock->pose Docked Poses scoring Scoring & Ranking (Binding energy comparison) pose->scoring Interaction Analysis md Molecular Dynamics (Optional) (Stability assessment) scoring->md Top Candidates G cluster_pathway Hypothetical mTOR Signaling Pathway Inhibition GF Growth Factor Rec Receptor GF->Rec PI3K PI3K Rec->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K1->Proliferation THQ_deriv 8-Methoxy-THQ Derivative THQ_deriv->mTORC1 Inhibition

References

Cross-Validation of Experimental Data for 8-Methoxy-1,2,3,4-tetrahydroquinoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the rigorous evaluation of chemical entities is paramount. This guide provides an in-depth technical comparison of 8-Methoxy-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest, against relevant alternatives. By cross-validating available experimental data, we aim to offer a comprehensive perspective on its potential utility and performance in various research applications.

Introduction to this compound: A Structurally Significant Scaffold

This compound belongs to the tetrahydroquinoline class of compounds, which are recognized for their prevalence in natural products and their diverse biological activities.[1] The core tetrahydroquinoline structure is a key pharmacophore, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects. The introduction of a methoxy group at the 8th position of the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide will delve into the synthesis, characterization, and a comparative analysis of its potential bioactivity based on data from structurally related compounds.

Synthesis and Characterization: Establishing a Baseline for Comparison

The synthesis of this compound and its derivatives is well-documented, often involving domino reactions that offer efficiency and control over the final molecular architecture.[2] A common synthetic route involves the reduction of the corresponding quinoline.

General Synthesis Workflow

A generalized workflow for the synthesis of tetrahydroquinolines often involves a reduction of the quinoline ring system. This can be achieved through various methods, including catalytic hydrogenation.

Start 8-Methoxyquinoline Process1 Reduction (e.g., Catalytic Hydrogenation) Start->Process1 End This compound Process1->End

Caption: General synthetic workflow for this compound.

Physicochemical Properties

Understanding the fundamental physicochemical properties is crucial for predicting the behavior of a compound in biological systems.

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO[3]
Molecular Weight163.22 g/mol [3]
XLogP32.3[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count2[3]

These properties suggest moderate lipophilicity, which is often favorable for oral bioavailability and cell membrane permeability.

Comparative Analysis of Bioactivity: Cross-Validation with Structurally Related Compounds

Direct experimental data on the biological performance of this compound is limited in publicly available literature. Therefore, a cross-validation approach is employed, comparing its structural features and predicted properties with those of well-characterized, bioactive analogs. This comparative analysis will focus on anticancer and antimicrobial activities, two areas where tetrahydroquinoline derivatives have shown significant promise.

Anticancer Activity: A Comparison with N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines

A study on a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives has demonstrated potent tubulin polymerization inhibitory activity, a key mechanism for many anticancer drugs.[4] The most active compound from this series, 6d , exhibited extremely high cytotoxicity against a panel of human tumor cell lines.

CompoundTarget/ActivityIC₅₀/GI₅₀ ValuesCell LinesSource
Compound 6d (N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative)Tubulin Polymerization InhibitorGI₅₀: 1.5 - 1.7 nMA549, KB, KBvin, DU145[4]
Paclitaxel (Standard of Care)Tubulin StabilizerVaries by cell lineA549, KB, KBvin, DU145[4]

While this compound lacks the N-aryl substitution of the highly active compound 6d , the shared methoxy-tetrahydroquinoline core suggests that it could serve as a valuable scaffold for the development of novel anticancer agents. The position of the methoxy group (8-position vs. 6-position) would likely influence the binding affinity and selectivity for the target protein. Further derivatization at the nitrogen atom of this compound could be a promising strategy to enhance its cytotoxic potential.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control wells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Start Seed Cancer Cells Step1 Treat with Compound Start->Step1 Step2 Add MTT Reagent Step1->Step2 Step3 Incubate Step2->Step3 Step4 Solubilize Formazan Step3->Step4 Step5 Measure Absorbance Step4->Step5 End Calculate IC50 Step5->End

Caption: Workflow for a standard MTT cytotoxicity assay.

Antimicrobial Activity: Insights from 8-Hydroxyquinoline Derivatives

The quinoline scaffold is the basis for many antimicrobial agents. While direct data for this compound is scarce, studies on 8-hydroxyquinoline derivatives provide valuable insights into the potential antimicrobial activity of this class of compounds. For instance, a new 8-hydroxyquinoline derivative, PH176, has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[5]

CompoundOrganismMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Source
PH176 (8-hydroxyquinoline derivative)Staphylococcus aureus (MRSA)1632[5]

The structural difference between an 8-methoxy and an 8-hydroxy group lies in the potential for the hydroxyl group to act as a hydrogen bond donor and its ability to chelate metal ions, which can be a mechanism of antimicrobial action. While this compound cannot engage in the same chelation, its overall structural similarity suggests that it could be a starting point for developing new antimicrobial agents. The methoxy group may also contribute to improved membrane permeability compared to the more polar hydroxyl group.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., S. aureus) from an overnight culture.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Start Prepare Bacterial Inoculum Step1 Serial Dilution of Compound Start->Step1 Step2 Inoculate Wells Step1->Step2 Step3 Incubate Step2->Step3 End Determine MIC Step3->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

While direct experimental data for the biological performance of this compound is not extensively available, a comparative analysis with structurally related, bioactive compounds provides a strong foundation for its potential applications. The tetrahydroquinoline scaffold is a proven pharmacophore, and the 8-methoxy substitution offers a unique electronic and steric profile that warrants further investigation.

Based on this cross-validation, this compound represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Future research should focus on the synthesis of a focused library of derivatives, particularly through N-alkylation or N-arylation, followed by systematic in vitro and in vivo evaluation to elucidate its structure-activity relationships and therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 8-Methoxy-1,2,3,4-tetrahydroquinoline (CAS No. 53899-17-5). The protocols outlined below are synthesized from established safety data and regulatory principles to ensure that this compound and its associated waste are handled in a manner that mitigates risk to personnel and the environment.

Core Principles: Understanding the Hazard Profile

Effective disposal begins with a clear understanding of the compound's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that mandate its treatment as hazardous waste.[1] The primary objective is to prevent its release into the environment through improper disposal channels, such as laboratory drains or general refuse.[2][3]

GHS Hazard Classification:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate that all waste streams containing this compound, regardless of concentration, be handled through an approved hazardous waste program.[2] The fundamental principles for its management are Isolation, Containment, and Proper Labeling.

Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite

Before initiating any waste consolidation or disposal procedures, equipping oneself with the appropriate Personal Protective Equipment (PPE) is critical to minimize exposure. The irritant nature of the compound requires robust protection.

Protection TypeSpecific EquipmentStandard / Rationale
Eye and Face Chemical splash goggles or safety glasses with side shields.Required to prevent eye irritation from splashes or aerosols.[2] Conforms to OSHA 29 CFR 1910.133 or EN 166.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).Protects against direct skin contact and irritation.[2][4] Gloves should be inspected before use and disposed of as contaminated waste after handling.
Body Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Not typically required if handled in a certified chemical fume hood or well-ventilated area.The compound may cause respiratory irritation; therefore, engineering controls are the primary method of exposure prevention.[3][5]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for ensuring safety and compliance. This process should be documented as part of your laboratory's standard operating procedures (SOPs).

Step 1: Waste Identification and Segregation

Immediately upon generation, all materials contaminated with this compound must be identified and segregated as hazardous waste.[2] This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, vials).

Causality: Segregation is a critical control point to prevent inadvertent and potentially dangerous reactions between incompatible chemicals.[2] This compound should not be mixed with strong oxidizing agents or strong acids.[6]

Step 2: Waste Containment

Proper containment is crucial to prevent spills and vapor release. The type of container depends on the physical state of the waste.

  • Solid Waste: Place the pure compound and any contaminated disposable solids (e.g., gloves, absorbent pads) directly into a designated, robust, and sealable hazardous waste container.[2]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof, and shatter-resistant liquid hazardous waste container. The container must have a secure, tight-fitting lid to prevent the escape of vapors.[2]

Operational Insight: Never overfill a waste container. It is best practice to leave at least 10-15% of headspace to accommodate vapor expansion and prevent splashing during transport.

Step 3: Container Labeling

All hazardous waste containers must be accurately and clearly labeled. The label should be affixed to the container as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • Associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

  • The date accumulation started.

Step 4: Temporary Storage

Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials. Storage must comply with institutional and local regulations regarding the maximum volume and duration of accumulation.

Step 5: Final Disposal

The final and most critical step is the transfer of the waste to a licensed environmental services contractor for proper disposal. This is typically coordinated through your institution's Environmental Health & Safety (EHS) office. Do not attempt to treat or neutralize the chemical waste in-house unless you have a specific, validated, and approved protocol.[7] Disposal will be conducted at an approved treatment, storage, and disposal facility (TSDF) in accordance with all applicable local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[5][7][8]

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, from the point of waste generation to its final, compliant disposal.

G cluster_lab Laboratory Operations cluster_ehs EHS / Professional Disposal gen Waste Generation (Pure compound, solutions, contaminated consumables) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) seg Segregate Waste Stream (Solid vs. Liquid) ppe->seg cont_s Contain Solid Waste in Labeled Solid Waste Bin seg->cont_s Solids cont_l Contain Liquid Waste in Labeled Liquid Waste Carboy seg->cont_l Liquids label Ensure Proper Labeling ('Hazardous Waste', Chemical Name) cont_s->label cont_l->label store Store in Satellite Accumulation Area label->store pickup Schedule Waste Pickup with EHS Office store->pickup vendor Transfer to Licensed Waste Vendor pickup->vendor dispose Final Compliant Disposal (Incineration/Treatment) vendor->dispose

Caption: Workflow for the compliant disposal of this compound.

Regulatory Adherence

It is imperative to recognize that chemical waste disposal is governed by a strict regulatory framework. In the United States, the EPA's Resource Conservation and Recovery Act (RCRA) provides the legal foundation for managing hazardous waste.[9][10] Always consult your institution's EHS department and local regulations to ensure your procedures are fully compliant, as specific rules can vary by jurisdiction.[4][7]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research operations.

References

Navigating the Safe Handling of 8-Methoxy-1,2,3,4-tetrahydroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. 8-Methoxy-1,2,3,4-tetrahydroquinoline, a key intermediate in the synthesis of various bioactive molecules, requires a comprehensive understanding of its hazard profile to establish safe laboratory practices. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and field-proven insights.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is the foundation of a robust safety plan. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several health hazards.[1] It is classified as harmful if swallowed (Acute toxicity, oral), a cause of skin irritation, and a cause of serious eye irritation.[1] Furthermore, it may cause respiratory irritation.[1]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure to this compound. The following PPE is mandatory when handling this chemical:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton).Prevents skin contact, which can lead to irritation. Gloves should be inspected before each use and disposed of immediately if contaminated.
Skin and Body Protection A lab coat with full-length sleeves, full-length pants, and closed-toe shoes.Ensures no skin is exposed to accidental spills or splashes.
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used if engineering controls are insufficient or during spill cleanup.Protects against inhalation of vapors or aerosols that may cause respiratory irritation.

Engineering Controls: Minimizing Exposure at the Source

Whenever possible, engineering controls should be the primary method for exposure reduction. For this compound, this includes:

  • Fume Hood: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize the inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2]

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for preventing accidents and ensuring a safe working environment.

Preparation and Use
  • Pre-Handling Check: Before starting work, ensure that all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within the fume hood. Use a disposable weighing paper or a dedicated, tared container to avoid contamination of balances.

  • Solution Preparation: When preparing solutions, add the solid slowly to the solvent to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Reaction Setup: All reactions involving this compound should be set up in the fume hood. Ensure that all glassware is properly secured and that the reaction is adequately monitored.

Storage

Proper storage is essential to maintain the stability of the compound and prevent accidental release. Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and laboratory safety officer.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean: Carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

First-Aid Measures
  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3]

  • If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • If in Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

Waste Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all excess solid and solutions in a dedicated, labeled hazardous waste container.

  • Contaminated Materials: Dispose of all contaminated gloves, weighing papers, and other disposable materials in a sealed bag and place it in the solid hazardous waste container.

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance.[4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_start Start: Obtain Compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe Don PPE: - Goggles - Gloves - Lab Coat risk_assessment->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware react->decontaminate spill Spill Occurs react->spill Potential waste_solid Dispose of Solid Waste decontaminate->waste_solid waste_liquid Dispose of Liquid Waste decontaminate->waste_liquid remove_ppe Remove & Dispose of PPE waste_solid->remove_ppe waste_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands cleanup_end End wash_hands->cleanup_end evacuate Evacuate Area spill->evacuate alert Alert Supervisor/EHS evacuate->alert contain_spill Contain Spill alert->contain_spill cleanup_spill Clean & Decontaminate contain_spill->cleanup_spill dispose_spill_waste Dispose of Spill Waste cleanup_spill->dispose_spill_waste dispose_spill_waste->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.